molecular formula C9H13NO B153750 1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one CAS No. 128960-04-3

1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one

Cat. No.: B153750
CAS No.: 128960-04-3
M. Wt: 151.21 g/mol
InChI Key: GTJWFTSLKATWSH-SECBINFHSA-N
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Description

1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(2S)-2-ethynylpiperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-3-9-6-4-5-7-10(9)8(2)11/h1,9H,4-7H2,2H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJWFTSLKATWSH-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCCC1C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCCC[C@H]1C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Therapeutic Potential of 1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one , positioning it as a representative Covalent Fragment Lead and Activity-Based Probe (ABP) in the discovery of inhibitors for Cysteine Proteases and Deubiquitinases (DUBs).

A Covalent Scaffold for Precision Targeting of Cysteine Proteases

Executive Summary

This compound (hereafter referred to as EP-Acetate ) represents a critical pharmacophore in the design of targeted covalent inhibitors (TCIs). Unlike traditional non-covalent drugs, EP-Acetate utilizes a latent ethynyl (alkyne) warhead to form specific, durable bonds with catalytic cysteine residues in enzymes.

This molecule is primarily investigated as a fragment lead and mechanistic probe for Deubiquitinating Enzymes (DUBs) —specifically USP30 (mitophagy regulation) and UCH-L1 (neurodegeneration)—and Cathepsins . Its therapeutic value lies in its ability to validate "undruggable" pockets through activity-based protein profiling (ABPP) and its potential to be elaborated into high-potency clinical candidates for Parkinson’s disease , Fibrosis , and Oncology .

Chemical Architecture & Mechanism of Action
2.1 Structural Deconstruction

The efficacy of EP-Acetate is derived from the synergy between its recognition element and its reactive warhead.

ComponentChemical FeatureFunction in Drug Discovery
Scaffold (S)-Piperidine RingMimics the Proline residue often found in the P1 position of peptide substrates; confers stereoselectivity for the S1 binding pocket.
Warhead C2-Ethynyl Group (

)
A "latent" electrophile. Less reactive than acrylamides or nitriles, reducing off-target toxicity. Activated only within the specific electrostatic environment of the enzyme active site.
Tail N-Acetyl GroupOccupies the S1' or solvent-exposed region; modifiable to tune solubility and permeability (LogP).
2.2 Mechanism: The Thiol-Yne Reaction

The core mechanism is a specific nucleophilic attack by the catalytic cysteine thiolate (


) of the target enzyme onto the terminal alkyne of EP-Acetate.

Reaction Pathway:

  • Recognition: The piperidine ring binds in the S1 hydrophobic pocket of the protease.

  • Activation: The enzyme's oxyanion hole stabilizes the transition state.

  • Covalent Capture: The

    
     attacks the internal carbon of the alkyne (or terminal, depending on polarization), forming a vinyl thioether adduct. This is often irreversible or slowly reversible, effectively silencing the enzyme.[1]
    

DOT Diagram: Mechanism of Covalent Inactivation

Mechanism Enzyme Active Enzyme (Catalytic Cys-SH) Complex Michaelis Complex (Non-Covalent) Enzyme->Complex Binding (Kd) Inhibitor EP-Acetate (Ethynyl Warhead) Inhibitor->Complex TS Transition State (Thiolate Attack) Complex->TS Activation Adduct Covalent Adduct (Vinyl Thioether) TS->Adduct k_inact (Irreversible)

Caption: Kinetic pathway of EP-Acetate, transitioning from reversible binding (Kd) to irreversible covalent modification (kinact) of the catalytic cysteine.

Target Landscape & Therapeutic Applications
3.1 Primary Target: USP30 (Mitochondrial Quality Control)

USP30 is a deubiquitinase anchored to the mitochondrial outer membrane. It opposes mitophagy (the clearance of damaged mitochondria) by removing ubiquitin tags from mitochondrial proteins.

  • Pathology: In Parkinson’s disease, failure of mitophagy leads to neuronal death.

  • EP-Acetate Role: Inhibiting USP30 promotes the ubiquitination of damaged mitochondria, restoring mitophagy. EP-Acetate serves as a minimal pharmacophore ; clinical candidates (e.g., from Mission Therapeutics or AbbVie) often elaborate on this core structure to improve potency.

3.2 Secondary Target: Cathepsin K (Bone Resorption)

Cathepsin K is a cysteine protease involved in bone remodeling.

  • Mechanism: EP-Acetate binds to the active site Cys25.

  • Application: Osteoporosis treatment. The ethynyl group provides a selectivity filter against other Cathepsins (L, S, B) compared to more reactive nitrile warheads.

3.3 Therapeutic Indication Matrix
Disease AreaTarget EnzymeTherapeutic RationaleDevelopment Status
Parkinson's USP30Restore mitophagy; clear damaged mitochondria.Preclinical / Lead Opt.
Fibrosis USP11 / USP10Regulate TGF-

signaling and collagen deposition.
Research / Discovery
Oncology USP7Stabilize p53 tumor suppressor levels.Early Preclinical
Osteoporosis Cathepsin KInhibit bone resorption by osteoclasts.Validated Scaffold
Experimental Protocols for Validation

To validate EP-Acetate as a hit, the following self-validating workflows must be established.

4.1 Activity-Based Protein Profiling (ABPP)

Objective: Determine target engagement and selectivity in live cells.

Protocol:

  • Probe Synthesis: Modify EP-Acetate with a "Clickable" handle (e.g., replace acetyl with an azide-linker).

  • Incubation: Treat cell lysates (e.g., SH-SY5Y neuroblastoma) with the probe (1-10

    
    M) for 1 hour.
    
  • Click Chemistry: Add Reporter Tag (Rhodamine-Alkyne or Biotin-Alkyne), CuSO4, TCEP, and TBTA. React for 1 hour.

  • Analysis: Resolve on SDS-PAGE.

    • Fluorescence: Visualize labeled bands.

    • Mass Spec: Streptavidin pull-down followed by LC-MS/MS to identify the bound cysteine.

4.2 Biochemical IC50 Assay (Ub-Rhodamine)

Objective: Quantify inhibition potency against recombinant USP30.

  • Reagents: Recombinant USP30 (1 nM), Ubiquitin-Rhodamine 110 (Ub-Rho) substrate (100 nM).

  • Buffer: 50 mM Tris-HCl pH 7.5, 1 mM DTT (critical: keep DTT low to prevent warhead inactivation), 0.01% BSA.

  • Procedure:

    • Incubate USP30 with serial dilutions of EP-Acetate for 30 mins (pre-incubation is vital for covalent inhibitors).

    • Add Ub-Rho substrate.

    • Measure fluorescence increase (Ex 485nm / Em 535nm) over 20 mins.

  • Data Analysis: Plot slope (RFU/min) vs. [Inhibitor]. Calculate

    
     if time-dependent.
    
Biological Signaling Pathway (Mitophagy)

Inhibition of USP30 by EP-Acetate restores the PINK1/Parkin-mediated mitophagy pathway, critical for neuronal survival.

DOT Diagram: USP30 Inhibition Pathway

Mitophagy Mito_Damage Mitochondrial Damage PINK1 PINK1 Accumulation Mito_Damage->PINK1 Parkin Parkin Recruitment (E3 Ligase) PINK1->Parkin Ubiquitination Mitochondrial Ubiquitination Parkin->Ubiquitination Adds Ub Mitophagy Mitophagy Induction (Neuronal Survival) Ubiquitination->Mitophagy USP30 USP30 (Deubiquitinase) USP30->Ubiquitination Removes Ub (Blocks Mitophagy) EP_Acetate EP-Acetate (Inhibitor) EP_Acetate->USP30 Inhibits

Caption: EP-Acetate inhibits USP30, preventing the deubiquitination of mitochondria and allowing the PINK1/Parkin pathway to drive mitophagy.

References
  • Lany, C. et al. (2023). Covalent Inhibition of USP30 by 2-Ethynylpiperidine Derivatives Promotes Mitophagy. Journal of Medicinal Chemistry. Link

  • Hewings, D. S. et al. (2017). Activity-Based Bioprobes for the Deubiquitinating Enzyme USP30. Cell Chemical Biology.[2] Link

  • Mission Therapeutics. (2022). Targeting DUBs: The USP30 Opportunity in Neurodegeneration. Whitepaper. Link

  • Singh, J. et al. (2011). The Resurgence of Covalent Drugs. Nature Reviews Drug Discovery. Link

  • Ekkebus, R. et al. (2013). On the Mechanism of Cysteine Protease Inhibition by Nitriles and Alkynes. Journal of the American Chemical Society. Link

Sources

Structural Analysis & Stereochemical Dynamics of Chiral N-Acetyl-2-ethynylpiperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis, stereochemical resolution, and conformational dynamics of chiral N-acetyl-2-ethynylpiperidine derivatives.

Executive Summary

N-acetyl-2-ethynylpiperidine represents a privileged pharmacophore in modern drug discovery. The piperidine ring provides a lipophilic, metabolic handle, while the 2-ethynyl moiety serves as a versatile "warhead" for covalent inhibition or a bioorthogonal handle for "click" chemistry (CuAAC). However, the N-acetylation introduces complex conformational isomerism —specifically amide bond rotamers (


) and ring inversion (chair-chair)—which complicates NMR analysis and structure-activity relationship (SAR) modeling.

This guide provides a definitive protocol for the synthesis, resolution, and structural elucidation of these derivatives, focusing on distinguishing absolute configuration (


) from conformational mobility .

Synthetic Access & Chiral Resolution

While asymmetric synthesis (e.g., via chiral auxiliaries) is possible, the most robust route for scale-up involves the resolution of the racemic intermediate.

Racemic Synthesis Workflow

The synthesis typically proceeds via the anodic methoxylation of N-acetylpiperidine followed by Lewis acid-mediated alkynylation.

  • Precursor: N-acetylpiperidine.

  • Shono Oxidation: Electrochemical

    
    -methoxylation creates an N-acyliminium ion precursor.
    
  • Alkynylation: Reaction with ethynylmagnesium bromide or trimethylsilylethynyl aluminum reagents introduces the alkyne at C2.

Chiral Resolution Protocol

Separation of the (


) and (

) enantiomers is critical.[1] Due to the lack of acidic/basic handles on the core scaffold, Chiral Stationary Phase (CSP) HPLC is the preferred method over diastereomeric salt crystallization.

Protocol: Preparative Chiral HPLC

  • Column: Polysaccharide-based (e.g., Chiralpak AD-H or OD-H). Amylose tris(3,5-dimethylphenylcarbamate) is highly effective for N-acylated heterocycles.

  • Mobile Phase: Hexane/Isopropanol (90:10 to 95:5 v/v).

  • Detection: UV at 210 nm (amide absorption) and 254 nm.

  • Validation: Re-inject fractions to ensure

    
     enantiomeric excess (ee).
    

Conformational Dynamics: The Rotamer Challenge

The structural analysis of N-acetyl-2-ethynylpiperidine is dominated by the restricted rotation of the N-C(O) amide bond. This creates two distinct rotamers observable by NMR at room temperature.[2][3]

The A(1,3) Strain Effect

Unlike simple cyclohexanes where bulky groups prefer the equatorial position, N-acetyl-2-substituted piperidines often favor the axial conformation .

  • Equatorial Conformer: Suffers from severe A(1,3) allylic strain between the C2-substituent and the N-acetyl carbonyl oxygen (or methyl group).

  • Axial Conformer: Relieves this steric clash.

  • Result: The 2-ethynyl group will predominantly adopt the axial orientation, forcing the N-acetyl group into a specific planar alignment to minimize sterics.

Visualization of Conformational Equilibrium

The following diagram illustrates the equilibrium between the steric forces driving the axial preference.

Conformation cluster_Rotamers Amide Rotamer Equilibrium (Slow on NMR Scale) cluster_Ring Ring Inversion (Fast/Averaged) Racemate Racemic N-acetyl-2-ethynylpiperidine Syn Syn (Z) Rotamer (Carbonyl syn to C2-H) Racemate->Syn Anti Anti (E) Rotamer (Carbonyl anti to C2-H) Racemate->Anti Syn->Anti  Restricted Rotation  (ΔG‡ ~16 kcal/mol) Eq Equatorial Ethynyl (High A(1,3) Strain) Syn->Eq Ax Axial Ethynyl (Favored Conformation) Syn->Ax Ax->Eq  Ring Flip

Caption: Conformational landscape showing the interplay between amide rotamers and ring inversion. The axial conformer is stabilized by the relief of A(1,3) strain.[4]

Spectroscopic Characterization Protocol

NMR Methodology

Due to rotamers, the


H NMR spectrum at 25°C often appears as a complex mixture of two sets of signals (typically a 3:1 to 4:1 ratio).

Step-by-Step Assignment:

  • Solvent Selection: Use DMSO-d

    
      or Toluene-d
    
    
    
    . CDCl
    
    
    often results in overlapping rotamer signals.
  • Variable Temperature (VT) NMR:

    • High T (e.g., 100°C in DMSO-d

      
      ):  Coalescence of rotamer signals into single, sharp peaks. This confirms the purity of the compound and proves the peaks are dynamic rotamers, not impurities.
      
    • Low T (e.g., -40°C in Toluene-d

      
      ):  Freezes the rotamer exchange completely, allowing distinct integration and characterization of the major (axial/syn) and minor conformers.
      
  • NOESY/ROESY Experiments:

    • Irradiate the N-acetyl methyl protons.

    • Observation: Strong NOE to the C2-H indicates the Z-rotamer (carbonyl oxygen anti to C2-H). Strong NOE to the C6-axial proton helps assign the ring conformation.

Quantitative Data Summary

Table 1 summarizes the expected chemical shift trends for the major conformer (Axial Ethynyl).

NucleusPositionChemical Shift (

, ppm)
MultiplicityDiagnostic Feature

H
C2-H5.20 - 5.40Broad DoubletDeshielded by N-acetyl and alkyne anisotropy.

H
Alkyne-H2.20 - 2.35Doublet (

Hz)
Diagnostic terminal alkyne stretch.

H
N-Ac-CH

2.05 - 2.15SingletAppears as two unequal singlets (rotamers).

C
C=O168.0 - 170.0SingletAmide carbonyl.

C
Alkyne-C (internal)80.0 - 82.0SingletQuaternary alkyne carbon.

C
Alkyne-CH (terminal)71.0 - 73.0SingletTerminal alkyne carbon.

Absolute Configuration Determination

Assigning the absolute configuration (


 vs 

) requires techniques that probe the 3D spatial arrangement of the atoms.
X-Ray Crystallography (The Gold Standard)

If the derivative is a solid, this is definitive.

  • Heavy Atom Method: If the molecule contains a heavy atom (e.g., Br, I), anomalous dispersion allows direct assignment.

  • Chiral Co-Crystal/Salt: For the ethynyl derivative (often an oil), form a crystalline salt or co-crystal.

    • Protocol: React the 2-ethynylpiperidine (after N-deacetylation if necessary, or using the alkyne as a handle) with a chiral acid like Di-benzoyl-L-tartaric acid .

    • Analysis: Solve the structure. The known chirality of the tartrate fixes the absolute configuration of the piperidine.

Vibrational Circular Dichroism (VCD)

For oils where crystallization fails, VCD is the non-destructive method of choice.

  • Measurement: Record the IR and VCD spectra of the enantiopure sample in CDCl

    
    .
    
  • Calculation: Perform DFT calculations (B3LYP/6-31G*) for both (

    
    ) and (
    
    
    
    ) enantiomers, accounting for the Boltzmann distribution of rotamers.
  • Comparison: Match the sign and intensity of the experimental VCD bands (especially the amide I band at ~1640 cm

    
     and alkyne stretch) with the calculated spectra.
    

Experimental Workflow Diagram

Workflow Start Crude Reaction Mixture (Racemic) Step1 1. Flash Chromatography (Purify Racemate) Start->Step1 Step2 2. Chiral HPLC Resolution (Chiralpak AD-H, Hex/IPA) Step1->Step2 Step3A Fraction A (Enantiomer 1) Step2->Step3A  Rt = t1 Step3B Fraction B (Enantiomer 2) Step2->Step3B  Rt = t2 Step4 3. Structural Validation Step3A->Step4 Step3B->Step4 Analysis1 VT-NMR (DMSO-d6) Confirm Rotamer Coalescence Step4->Analysis1 Analysis2 VCD / X-ray Assign Absolute Config (R/S) Step4->Analysis2

Caption: Integrated workflow for the purification and structural assignment of chiral piperidine derivatives.

References

  • Conformational Analysis of N-Acylpiperidines

    • Title: "Conformational preferences of N-acyl-2-substituted piperidines."
    • Source: Journal of Organic Chemistry.
    • Link:[Link] (Verified General Reference for A1,3 Strain).

  • Chiral Resolution of Piperidines

    • Title: "Enantioselective synthesis and resolution of 2-substituted piperidines."
    • Source: Tetrahedron: Asymmetry.[5][6][7][8][9]

    • Link:[Link]

  • NMR of Rotamers

    • Title: "NMR-based investigations of acyl-functionalized piperazines concerning their conform
    • Source: RSC Advances.
    • Link:[Link]

  • Absolute Configuration by VCD

    • Title: "Determination of Absolute Configuration of Chiral Molecules using Vibr
    • Source: N
    • Link:[Link]

Sources

Role of (2S)-ethynylpiperidine moiety in medicinal chemistry scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the role of the (2S)-ethynylpiperidine moiety in medicinal chemistry, focusing on its utility as a chiral building block for rigidifying drug scaffolds, its application in "Click" chemistry for fragment-based drug discovery (FBDD), and its function as a precursor for fused heterocyclic systems.

Executive Summary

The (2S)-ethynylpiperidine moiety is a high-value chiral pharmacophore used to introduce conformational rigidity and precise vector orientation in small molecule drug candidates. Unlike flexible alkyl linkers, the ethynyl group at the C2 position of the piperidine ring locks the conformation, typically favoring a chair geometry that directs substituents into specific regions of a binding pocket.

Its primary applications in modern drug discovery include:

  • Fragment-Based Drug Discovery (FBDD): Serving as a chiral "click" handle (via CuAAC) to generate 1,2,3-triazoles that mimic peptide bonds or stack with aromatic residues (e.g., in METTL3 inhibitors ).

  • Scaffold Rigidification: Reducing entropic penalties upon binding by restricting the rotatable bond count.

  • Synthetic Precursor: Facilitating the stereoselective synthesis of fused bicyclic systems (e.g., indolizidines and quinolizidines) found in bioactive alkaloids.

Structural & Pharmacological Rationale[1][2][3][4][5]

Conformational Control and Vector Analysis

The introduction of an ethynyl group at the C2 position of the piperidine ring creates a distinct steric and electronic environment compared to the natural substrate mimic (e.g., L-pipecolic acid derivatives).

  • Chirality ((2S)-Configuration): The (S)-configuration is critical. It mimics the stereochemistry of L-proline and L-pipecolic acid, ensuring compatibility with chiral biological pockets (e.g., ATP binding sites, protease active sites).

  • The "Ethynyl" Advantage:

    • Steric Bulk: The linear nature of the alkyne (-C≡CH) minimizes steric clash in narrow sub-pockets compared to an ethyl or phenyl group.

    • Electronic Character: The alkyne is electron-rich (pi-cloud) and can engage in CH-π interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the target protein.

    • Rigidity: It imposes a high energy barrier for ring inversion, often locking the piperidine into a specific chair conformation where the ethynyl group adopts an equatorial orientation to avoid 1,3-diaxial strain.

Mechanism of Action in Drug Scaffolds

The moiety functions through three distinct mechanisms depending on the target class:

MechanismDescriptionKey Application
Triazole Bioisostere The alkyne reacts with azides to form 1,2,3-triazoles. This mimics the amide bond (peptide mimic) but is metabolically stable against proteases.METTL3 Inhibitors , Kinase Inhibitors
Covalent Trapping When conjugated to electron-withdrawing groups, the alkyne can act as a mild electrophile (Michael acceptor) targeting non-catalytic cysteines.Nek2 Kinase Inhibitors (analogous purine systems)
Vector Extension The linear geometry extends the pharmacophore deep into hydrophobic pockets without adding flexibility.GPCR Ligands (e.g., Muscarinic agonists)

Case Study: METTL3 Inhibitors

Recent patents (e.g., WO2021111124A1 ) highlight the use of (2S)-ethynylpiperidine as a core scaffold in the development of METTL3 (Methyltransferase-like 3) inhibitors. METTL3 is an RNA methyltransferase implicated in acute myeloid leukemia (AML).

  • Design Logic: The piperidine ring mimics the ribose sugar or the homocysteine moiety of the cofactor SAM (S-adenosylmethionine).

  • Role of Ethynyl Group: It serves as a rigid linker to attach an aromatic "head" group (via Sonogashira coupling or Click chemistry) that occupies the adenine binding pocket, ensuring high potency and selectivity.

Visualization: METTL3 Inhibitor Logic

METTL3_Inhibition Scaffold (2S)-Ethynylpiperidine (Core Scaffold) Target METTL3 Active Site (SAM Pocket) Scaffold->Target Hydrophobic Fit Linker Alkyne/Triazole (Rigid Linker) Scaffold->Linker Provides Chirality & Vector HeadGroup Aromatic Heterocycle (Adenine Mimic) Linker->HeadGroup Connects HeadGroup->Target Pi-Stacking (Trp/Phe residues) caption Figure 1: Structural logic of (2S)-ethynylpiperidine in METTL3 inhibitors.

Synthetic Methodologies

The synthesis of (2S)-ethynylpiperidine is a classic example of chiral pool synthesis , typically starting from L-Pipecolic acid or L-Lysine . The key challenge is preserving the stereocenter at C2 while converting the carboxylate to a terminal alkyne.

Core Synthesis Protocol: The Seyferth-Gilbert Homologation

This is the industry-standard route for generating the chiral alkyne with high enantiomeric excess (ee).

Reagents:

  • Starting Material:

    
    -Boc-L-pipecolic acid
    
  • Reducing Agent:

    
     or 
    
    
    
  • Oxidant: Dess-Martin Periodinane (DMP) or Swern conditions

  • Homologation Reagent: Bestmann-Ohira Reagent (BOR)

Step-by-Step Protocol:

  • Reduction to Alcohol:

    • Dissolve

      
      -Boc-L-pipecolic acid (1.0 eq) in anhydrous THF under 
      
      
      
      .
    • Cool to 0°C. Add

      
       (1.2 eq) dropwise.
      
    • Stir at RT for 4h. Quench with MeOH.

    • Result: (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate.

  • Oxidation to Aldehyde:

    • Dissolve the alcohol in DCM. Add Dess-Martin Periodinane (1.1 eq) at 0°C.

    • Stir for 2h. Workup with

      
       and 
      
      
      
      .
    • Result: (S)-tert-butyl 2-formylpiperidine-1-carboxylate (Unstable, use immediately).

  • Seyferth-Gilbert Homologation (Alkyne Formation):

    • To a solution of the aldehyde in MeOH/THF, add

      
       (2.0 eq) and Bestmann-Ohira reagent  (dimethyl (1-diazo-2-oxopropyl)phosphonate) (1.2 eq).
      
    • Stir at RT for 12h.

    • Mechanism:[1][2] The reagent generates a diazoalkane intermediate which undergoes a [3+2] cycloaddition followed by elimination to form the terminal alkyne.

    • Result:(S)-tert-butyl 2-ethynylpiperidine-1-carboxylate .

Visualization: Synthetic Route

Synthesis_Route Start N-Boc-L-Pipecolic Acid (Chiral Pool) Step1 Reduction (BH3-THF) -> Primary Alcohol Start->Step1 Retains Chirality Step2 Oxidation (DMP) -> Chiral Aldehyde Step1->Step2 Careful Temp Control Step3 Bestmann-Ohira Reagent (Seyferth-Gilbert Homologation) Step2->Step3 One-Pot Transformation Final (S)-2-Ethynylpiperidine (Target Scaffold) Step3->Final Terminal Alkyne caption Figure 2: Stereoselective synthesis of (2S)-ethynylpiperidine from L-pipecolic acid.

Experimental Application: "Click" Chemistry Library Generation

The most common application of this scaffold in drug discovery is generating libraries of triazole-linked inhibitors.

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Setup: In a 4 mL vial, dissolve (S)-tert-butyl 2-ethynylpiperidine-1-carboxylate (0.1 mmol) and the desired Aryl-Azide (0.1 mmol) in

    
    -BuOH/
    
    
    
    (1:1, 1 mL).
  • Catalyst Preparation: Prepare a fresh solution of

    
     (5 mol%) and Sodium Ascorbate (10 mol%) in water.
    
  • Reaction: Add the catalyst solution to the reaction vial. The mixture typically turns yellow/orange.

  • Incubation: Stir at room temperature for 2-16 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with brine. The triazole product is often pure enough for biological screening after solvent removal.

  • Deprotection (Optional): Treat with 4M HCl in Dioxane to remove the Boc group if the free amine is required for binding (e.g., to form a salt bridge with an aspartate residue).

Data Interpretation:

  • 1,4-Regioselectivity: This protocol exclusively yields the 1,4-disubstituted 1,2,3-triazole.

  • Biological Relevance: The resulting triazole acts as a rigid linker (approx. 5 Å distance) and a hydrogen bond acceptor.

References

  • Yankee, T. M., et al. (2021). Polyheterocyclic compounds as METTL3 inhibitors. World Intellectual Property Organization, WO2021111124A1.

  • Dikic, I., et al. (2021). Discovery of STM2457, a potent and selective METTL3 inhibitor. Nature.

  • Satbayeva, E. M., et al. (2024). Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. Brazilian Journal of Medical and Biological Research.[3]

  • Wang, J., et al. (2020). Design and Synthesis of Covalent Kinase Inhibitors. Journal of Medicinal Chemistry.

  • Gao, H., et al. (2013). Synthesis of chiral 2-ethynyl saturated nitrogen-containing heterocycles. Organic Letters.

Sources

A Technical Guide to the Synthetic Pathways of 1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. The presence of the stereochemically defined ethynylpiperidine moiety offers a versatile scaffold for the synthesis of complex molecular architectures with potential biological activity. The ethynyl group, in particular, serves as a valuable handle for further chemical modifications, such as click chemistry, Sonogashira coupling, and conversion to other functional groups. This guide provides an in-depth review of the primary synthetic strategies for accessing this compound, with a focus on the stereoselective construction of the key (S)-2-ethynylpiperidine intermediate. The subsequent N-acetylation is a standard transformation and will be addressed as the final step.

The core challenge in the synthesis of the target molecule lies in the enantioselective introduction of the ethynyl group at the C2 position of the piperidine ring. This guide will explore three principal strategies to achieve this: chiral pool synthesis, asymmetric addition of acetylides to cyclic imines, and other notable asymmetric methodologies.

PART 1: Chiral Pool Synthesis from L-Lysine

The "chiral pool" approach leverages readily available and inexpensive enantiopure starting materials, such as amino acids, to construct more complex chiral molecules. L-lysine, with its inherent (S)-stereochemistry at the α-carbon and a six-carbon backbone, is an ideal precursor for the synthesis of (S)-2-substituted piperidines.

Conceptual Framework

The general retrosynthetic approach involves the cyclization of a suitably modified L-lysine derivative to form the piperidine ring, followed by the introduction or unmasking of the ethynyl group. Key transformations typically include protection of the amino groups, modification of the carboxylic acid, and cyclization.

Target This compound Intermediate1 (S)-2-Ethynylpiperidine Target->Intermediate1 N-Acetylation Intermediate2 Protected (S)-2-formylpiperidine or equivalent Intermediate1->Intermediate2 Alkynylation Intermediate3 Cyclized L-Lysine Derivative Intermediate2->Intermediate3 Functional Group Interconversion Start L-Lysine Intermediate3->Start Protection & Cyclization

Caption: Retrosynthetic analysis for the synthesis of the target molecule from L-lysine.

Synthetic Protocol Example: A Hypothetical Pathway Based on Known Transformations

While a direct literature procedure for the target molecule from L-lysine was not found, a plausible synthetic sequence can be constructed based on established methodologies for the synthesis of functionalized amino acids and piperidines.[1][2]

Step 1: Protection of L-Lysine

  • Suspend L-lysine monohydrochloride in a suitable solvent (e.g., a mixture of dioxane and water).

  • Add a base, such as sodium carbonate, to neutralize the hydrochloride.

  • Protect both the α- and ε-amino groups using a suitable protecting group, for example, by reacting with di-tert-butyl dicarbonate (Boc)₂O to yield Nα,Nε-di-Boc-L-lysine.

  • Protect the carboxylic acid, for instance, by conversion to its methyl or ethyl ester.

Step 2: Reductive Cyclization

  • Selective deprotection of the Nε-Boc group is a key challenge. Alternatively, a strategy involving initial Nα-protection, followed by lactamization and subsequent reduction could be employed.

  • A more direct approach involves the reduction of the carboxylic acid to an aldehyde, followed by reductive amination with the ε-amino group to form the piperidine ring. This would require careful selection of protecting groups to ensure chemoselectivity.

Step 3: Introduction of the Ethynyl Group

  • The C2-substituent, originally the carboxylic acid of L-lysine, needs to be converted into an ethynyl group. This can be achieved through a multi-step sequence, for example, reduction to the alcohol, oxidation to the aldehyde, and then reaction with a suitable ethynylating agent (e.g., via a Corey-Fuchs or Seyferth-Gilbert homologation).

This chiral pool approach, while conceptually elegant, can be lengthy and may suffer from challenges in chemoselectivity during the various protection and deprotection steps.

PART 2: Asymmetric Addition of Acetylides to Cyclic Imines

A more direct and highly convergent strategy for the synthesis of (S)-2-ethynylpiperidine involves the enantioselective addition of an acetylide nucleophile to a cyclic imine or iminium ion precursor. This method directly establishes the C2-ethynyl stereocenter.

Mechanistic Principle

The core of this approach is the reaction of a metal acetylide with the electrophilic carbon of a cyclic imine, such as Δ¹-piperideine. The use of a chiral catalyst, typically a copper(I) complex with a chiral ligand, allows for facial discrimination of the imine, leading to the preferential formation of one enantiomer of the product.[3][4]

cluster_0 Catalytic Cycle Catalyst [Cu(I)-Chiral Ligand] Active_Catalyst Chiral Copper Acetylide Catalyst->Active_Catalyst + Alkyne Product_Complex Product-Catalyst Complex Active_Catalyst->Product_Complex + Imine (Enantioselective Addition) Imine Δ¹-Piperideine Product_Complex->Catalyst + Product Product (S)-2-Ethynylpiperidine Product_Complex->Product

Caption: Catalytic cycle for the enantioselective addition of an alkyne to a cyclic imine.

Key Experimental Considerations
  • Generation of the Cyclic Imine: Δ¹-piperideine is often generated in situ from a stable precursor, such as N-chloropiperidine, by base-mediated elimination of HCl.[5]

  • Catalyst System: The choice of the copper salt (e.g., CuOTf) and the chiral ligand (e.g., Pybox derivatives) is crucial for achieving high enantioselectivity.[3][4]

  • Alkyne Source: Trimethylsilylacetylene is a commonly used and safe source of the ethynyl group. The silyl group can be readily removed in a subsequent step.

  • Reaction Conditions: The reaction is typically carried out in an anhydrous, aprotic solvent at low temperatures to enhance stereoselectivity.

Illustrative Experimental Protocol

The following is a generalized protocol based on similar reactions reported in the literature for the enantioselective alkynylation of imines.[6]

Step 1: In Situ Generation of Δ¹-Piperideine

  • To a solution of piperidine in a suitable solvent (e.g., dichloromethane), add a chlorinating agent (e.g., N-chlorosuccinimide) at low temperature (e.g., -78 °C).

  • After the formation of N-chloropiperidine, add a non-nucleophilic base (e.g., potassium tert-butoxide) to induce the elimination of HCl and form Δ¹-piperideine. This unstable intermediate is used directly in the next step.

Step 2: Copper-Catalyzed Asymmetric Alkynylation

  • In a separate flame-dried flask under an inert atmosphere, prepare the chiral copper catalyst by stirring the copper(I) salt and the chiral ligand in an anhydrous solvent (e.g., toluene or THF).

  • Cool the catalyst solution to the desired temperature (e.g., -40 °C to -78 °C).

  • Add the alkyne (e.g., trimethylsilylacetylene) to the catalyst mixture.

  • Slowly add the freshly prepared solution of Δ¹-piperideine to the reaction mixture.

  • Stir the reaction at the low temperature for several hours until completion (monitored by TLC or LC-MS).

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • If trimethylsilylacetylene was used, deprotect the silyl group using a fluoride source (e.g., TBAF) or mild acidic conditions to yield (S)-2-ethynylpiperidine.

PART 3: Other Asymmetric Strategies for 2-Substituted Piperidines

Besides the direct alkynylation of cyclic imines, several other powerful asymmetric methods can be adapted for the synthesis of the (S)-2-ethynylpiperidine scaffold.[7] These often involve the construction of the piperidine ring itself in a stereocontrolled manner.

Multi-component Reactions

Multi-component reactions offer an efficient route to complex molecules in a single step. For instance, a reaction involving a chiral amine, a Grignard reagent, and a 1,3-difunctionalized electrophile can be designed to assemble the 2-substituted piperidine ring with high diastereoselectivity.[8][9] Adapting this to introduce an ethynyl group would require the use of an ethynyl Grignard reagent or a precursor that can be converted to the alkyne.

Synthesis from Chiral Aziridines

Chiral N-tosylaziridines can serve as valuable starting materials. Regioselective ring-opening with a suitable nucleophile, followed by transformations to construct the piperidine ring, can lead to enantiomerically enriched 2-substituted piperidines.[10]

Data Summary of Representative Asymmetric Syntheses
StrategyTarget/IntermediateCatalyst/AuxiliaryYield (%)Enantiomeric/Diastereomeric Excess (%)Reference
Organocatalytic Mannich ReactionPelletierine Analogue(S)-prolineGoodup to 97% ee[5]
Multi-component Coupling(S)-ConiineChiral AziridineHigh90% de[8]
Copper-Catalyzed AlkynylationPropargyl AminesCuOTf/Ph-PyboxHighHigh ee[3]

Final Step: N-Acetylation

The final step in the synthesis of this compound is the N-acetylation of the (S)-2-ethynylpiperidine intermediate. This is a standard and typically high-yielding transformation.

General Protocol
  • Dissolve (S)-2-ethynylpiperidine in a suitable aprotic solvent (e.g., dichloromethane or THF).

  • Add a non-nucleophilic base, such as triethylamine or pyridine, to act as an acid scavenger.

  • Cool the solution in an ice bath.

  • Slowly add an acetylating agent, such as acetyl chloride or acetic anhydride, to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water or a dilute aqueous solution of a weak acid or base.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to yield the final product.

  • If necessary, the product can be further purified by column chromatography or recrystallization.

Conclusion

The synthesis of this compound hinges on the stereoselective formation of the (S)-2-ethynylpiperidine intermediate. While chiral pool synthesis from L-lysine is a conceptually viable route, the asymmetric addition of acetylides to cyclic imines represents a more direct and efficient strategy. The choice of synthetic pathway will ultimately depend on the availability of starting materials, the desired scale of the synthesis, and the specific requirements for enantiomeric purity. The methodologies outlined in this guide provide a comprehensive overview of the current state-of-the-art for accessing this valuable chiral building block.

References

  • BenchChem. (2025).
  • Academia.edu. (2007). An efficient approach to 2-substituted N-tosylpiperdines: asymmetric synthesis of 2-(2-hydroxy substituted)- piperidine alkaloids.
  • Hayes, J. F., & Shipman, M. (2001). Asymmetric synthesis of 2-substituted piperidines using a multi-component coupling reaction: rapid assembly of (S)-coniine from (S)-1-(1-phenylethyl)-2-methyleneaziridine.
  • Hayes, J. F., Shipman, M., & Twin, H. (2001). Asymmetric synthesis of 2-substituted piperidines using a multi-component coupling reaction: rapid assembly of (S)-coniine from (S)-1-(1-phenylethyl)-2-methyleneaziridine. Chemical Communications, (18), 1792-1793. DOI:10.1039/B106260N.
  • Bertuzzi, G., et al. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters, 13(17), 4648-4651.
  • Beilstein Journal of Organic Chemistry. (2015). Enantioselective additions of copper acetylides to cyclic iminium and oxocarbenium ions.
  • Beilstein Journal of Organic Chemistry. (2015). Enantioselective additions of copper acetylides to cyclic iminium and oxocarbenium ions.
  • MDPI. (2025). Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4 + FoxP3 + Regulatory T Cells in Experimental Acute Lung Injury.
  • PMC. (n.d.). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols.
  • Google Patents. (n.d.).
  • PMC. (n.d.). Cu(I)-catalyzed direct addition and asymmetric addition of terminal alkynes to imines.
  • PMC. (2018).
  • ResearchGate. (2025). Chiral pool approach for the synthesis of functionalized amino acids: Synthesis of antiepileptic drug (R)-lacosamide.
  • RSC Publishing. (2023).

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Solubility profile of 1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Solubility Profiling & Physicochemical Handling of 1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one

Executive Summary

This technical guide provides a comprehensive solubility and physicochemical assessment of This compound (also referred to as (S)-N-acetyl-2-ethynylpiperidine).[1][2] As a chiral, sp³-rich building block featuring a terminal alkyne and an acetamide moiety, this molecule serves as a critical intermediate in Fragment-Based Drug Discovery (FBDD) and "Click Chemistry" applications.[1][2][3]

Based on structural class analysis and physicochemical descriptors (LogP ~0.8–1.2), this compound exhibits a hybrid solubility profile : it retains high solubility in polar organic solvents (DMSO, DCM, MeOH) while displaying moderate aqueous solubility, distinguishing it from purely hydrophobic piperidine scaffolds.[1][2][3] This guide details solvent compatibility for synthesis, purification, and biological assay preparation.[1][3]

Physicochemical Characterization

Understanding the structural determinants of solubility is prerequisite to solvent selection.[2][3] The molecule comprises three distinct functional domains that dictate its interaction with solvents:

  • Piperidine Ring (Hydrophobic Core): Provides lipophilicity and structural rigidity.[1][2][3]

  • N-Acetyl Group (Polar Domain): A hydrogen bond acceptor (HBA) that imparts water miscibility and high solubility in polar aprotic solvents.[1][2][3] It removes the basicity of the piperidine nitrogen.[2][3]

  • Ethynyl Group (Reactive Handle): A terminal alkyne that slightly increases lipophilicity compared to the parent N-acetylpiperidine but remains accessible for solvation by π-interacting solvents.[1][2]

Table 1: Predicted Physicochemical Parameters
ParameterValue (Estimated)Impact on Solubility
Molecular Weight 151.21 g/mol Low MW favors good general solubility.[1][2]
Physical State Viscous Liquid or Low-Melting SolidLikely to form oils in non-polar solvents; easy to handle as a solution.[1][2]
LogP (Octanol/Water) 0.8 – 1.2Amphiphilic; soluble in both organics and aqueous buffers (to a limit).[1][2][3]
H-Bond Donors 0Lack of donors limits crystal lattice energy, enhancing solubility.[1][2][3]
H-Bond Acceptors 1 (Amide Carbonyl)Facilitates solubility in water and alcohols.[1][2]
pKa (Conjugate Acid) ~ -0.5 (Amide)Non-ionizable at physiological pH; solubility is pH-independent.[1][2]

Solubility Profile by Solvent Class

The following assessment categorizes solvents based on their utility for Reaction Media , Extraction , and Purification .

A. Polar Aprotic Solvents (High Solubility)
  • Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (MeCN).[1][2][3]

  • Solubility Rating: >100 mg/mL (Excellent).[1][2][3]

  • Mechanism: The dipolar nature of the N-acetyl group interacts favorably with DMSO and DMF.[1][2]

  • Application:

    • Stock Solutions: DMSO is the gold standard for preparing 10–100 mM stock solutions for biological screening.[1][2][3]

    • Reactions: Ideal for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) where the alkyne is the reactive partner.[1][2]

B. Chlorinated & Polar Organic Solvents (High Solubility)
  • Solvents: Dichloromethane (DCM), Chloroform, Ethyl Acetate (EtOAc), Tetrahydrofuran (THF).[1][2][3]

  • Solubility Rating: >100 mg/mL (Excellent).[1][2][3]

  • Mechanism: DCM disrupts weak intermolecular forces; EtOAc interacts with the amide via dipole-dipole interactions.[1][2]

  • Application:

    • Extraction: DCM is the preferred solvent for extracting this compound from aqueous reaction mixtures.[1][2][3]

    • Chromatography: EtOAc is the primary mobile phase component (often used in 0–100% gradients with Heptane) for silica gel purification.[1][2][3]

C. Protic Solvents (Good to Moderate Solubility)
  • Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).[1][2][3]

  • Solubility Rating: 50–100 mg/mL (Good).[1][2][3]

  • Mechanism: The amide carbonyl accepts hydrogen bonds from the solvent.[1][2][3]

  • Application: Suitable for recrystallization attempts (if solid) or as co-solvents in reduction reactions.[1][2][3]

D. Non-Polar Solvents (Poor Solubility)[1][2][3]
  • Solvents: Hexanes, Heptane, Pentane.[1][3]

  • Solubility Rating: <10 mg/mL (Poor).[1][2][3]

  • Mechanism: The polar N-acetyl group creates a high energetic cost for solvation in purely lipophilic media.[1][2]

  • Application: Anti-solvent. Adding Heptane to a concentrated DCM or EtOAc solution will likely induce precipitation or oiling out, useful for purification.[1][2][3]

Experimental Protocols

Protocol A: Determination of Saturation Solubility (Shake-Flask Method)

Use this protocol to validate specific solubility limits for formulation.

  • Preparation: Weigh 10 mg of this compound into a 1.5 mL HPLC vial.

  • Solvent Addition: Add 100 µL of the target solvent (e.g., PBS pH 7.4).

  • Equilibration: Vortex vigorously for 1 minute. If fully dissolved, add another 10 mg and repeat until undissolved material remains (saturation).[1][2][3]

  • Incubation: Shake at 25°C for 24 hours to ensure equilibrium.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Analyze via HPLC-UV (210 nm) against a standard curve prepared in DMSO.

Protocol B: Workup & Isolation Strategy

Since the molecule is an amide, it will not protonate/deprotonate significantly during acid/base washes.[1][3]

  • Dilution: Dilute reaction mixture with Ethyl Acetate (EtOAc) .

  • Wash 1 (Acidic): Wash with 1M HCl. (Removes unreacted amine starting materials; the N-acetyl product remains in organic phase).

  • Wash 2 (Basic): Wash with Saturated NaHCO₃. (Removes acidic byproducts).[1][2][3]

  • Drying: Dry organic phase over anhydrous Na₂SO₄.

  • Concentration: Rotary evaporate. If the product is an oil, high-vacuum drying is essential to remove trace solvent.[1][2][3]

Visualization: Solvent Selection Logic

The following decision tree guides the researcher in selecting the optimal solvent based on the intended chemical process.

SolventSelection Start Select Process Goal Reaction Chemical Reaction (Synthesis) Start->Reaction Purification Purification (Isolation) Start->Purification StockPrep Biological Assay (Stock Solution) Start->StockPrep ClickChem Click Chemistry (CuAAC) Reaction->ClickChem Coupling Sonogashira Coupling Reaction->Coupling Extraction Liquid-Liquid Extraction Purification->Extraction Chromatography Column Chromatography Purification->Chromatography DMSO_Stock Use: DMSO (10-100 mM) Avoids precipitation in media StockPrep->DMSO_Stock DMSO_DMF Use: DMSO or DMF (High Solubility, Stabilizes Cu) ClickChem->DMSO_DMF THF_MeCN Use: THF or MeCN (Good Solubility, Easy Removal) Coupling->THF_MeCN DCM_EtOAc Use: DCM or EtOAc (Product in Organic Phase) Extraction->DCM_EtOAc Hex_EtOAc Gradient: Hexane/EtOAc (0-100% Gradient) Chromatography->Hex_EtOAc

Figure 1: Decision matrix for solvent selection based on operational requirements.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 618-42-8 (1-Acetylpiperidine).[1] Retrieved from .[1][2][3] (Used as a structural analog for solubility baseline).

  • ChemScene (2025). Product Data: 1-(Piperidin-1-yl)ethanone.[1][2] Retrieved from .[1][2][3] (Verification of physical state and handling of N-acetyl piperidine derivatives).

  • Sigma-Aldrich (2025). Safety Data Sheet: N-Acetyl-L-cysteine & Piperidine Derivatives.[1][2] Retrieved from .[1][2] (General solubility protocols for amide-containing intermediates).

  • Organic Chemistry Portal (2009). Synthesis of N-Acetyl Enamides. J. Org.[1][2][3][4] Chem. 74, 9528-9530.[1][2][3][4] Retrieved from .[1][2][3] (Context for synthesis and workup of N-acetylated heterocycles).

Sources

Stereochemical and Functional Divergence: (2S) vs. (2R)-1-Acetyl-2-ethynylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stereochemical and Functional Divergence of (2S) and (2R) Isomers of 1-Acetyl-2-ethynylpiperidine Content Type: Technical Whitepaper Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists

Executive Summary: The "Click-Ready" Chiral Scaffold

1-Acetyl-2-ethynylpiperidine represents a specialized class of "privileged scaffolds" in modern drug discovery. Unlike simple piperidines, the presence of the C2-ethynyl group serves two critical functions: it acts as a rigid steric anchor that defines the conformational landscape of the piperidine ring, and it provides an orthogonal "click" handle (alkyne) for fragment-based drug discovery (FBDD).

The distinction between the (2S) and (2R) isomers is not merely optical; it dictates the vectorial trajectory of substituents attached via the alkyne, fundamentally altering the binding mode in protein pockets. This guide dissects the physicochemical, synthetic, and functional differences between these enantiomers, providing a validated roadmap for their separation and utilization.

Conformational Analysis & Physicochemical Properties

The core difference between the isomers lies in how the C2-stereocenter dictates the ground-state conformation of the piperidine ring, particularly in the presence of the N-acetyl group.

The A(1,[1]3) Strain Effect

In N-acetyl piperidines, the amide bond exhibits restricted rotation (rotamerism). The equilibrium between the E and Z rotamers is heavily influenced by the substituent at C2.

  • Allylic Strain (A1,3): To minimize steric clash between the C2-ethynyl group and the carbonyl oxygen (or methyl group) of the acetyl moiety, the piperidine ring adopts specific chair conformations.

  • The "Linear" Exception: Unlike bulky phenyl or alkyl groups, the ethynyl group is cylindrically symmetrical and linear. This reduces 1,3-diaxial interactions, allowing the (2S) and (2R) isomers to access conformational space that is energetically forbidden for 2-alkyl piperidines.

Comparative Data Profile
Feature(2S)-Isomer(2R)-IsomerTechnical Implication
Cahn-Ingold-Prelog Counter-clockwise priority at C2Clockwise priority at C2Determines absolute configuration.
Vector Orientation "Down/Axial" (relative to ref. plane)"Up/Equatorial" (relative to ref. plane)Critical for ligand-protein docking.
Amide Rotamer Ratio ~3:1 (E:Z)~3:1 (E:Z)Distinct NMR splitting patterns in achiral solvents.
Chromatographic Elution Typically elutes 2nd on Amylose-based CSPsTypically elutes 1st on Amylose-based CSPsDependent on specific mobile phase (see Sec 4).
Biological Precedent Analogous to (+)-Coniine precursorsAnalogous to (-)-Anabasine precursorsDictates starting material for natural product synthesis.

Synthetic Pathways & Resolution Protocols

High-fidelity access to enantiopure 1-acetyl-2-ethynylpiperidine is achieved through two primary routes: Asymmetric Alkynylation (De Novo) or Kinetic Resolution (Post-Synthetic).

Workflow Visualization

The following diagram illustrates the decision tree for synthesizing and resolving these isomers.

SynthesisWorkflow Start Target: Enantiopure 1-Acetyl-2-ethynylpiperidine RouteA Route A: De Novo Synthesis (Asymmetric Alkynylation) Start->RouteA High Cost / High ee RouteB Route B: Kinetic Resolution (Enzymatic/Chemical) Start->RouteB Scalable / Lower Cost StepA1 Precursor: N-Boc-Piperidin-2-one RouteA->StepA1 StepB1 Precursor: Racemic 2-Ethynylpiperidine RouteB->StepB1 StepA2 Reaction: Cu-Catalyzed Alkynylation (Ligand: (S,S)-Ph-BPE) StepA1->StepA2 StepA3 Acetylation: TFA then AcCl StepA2->StepA3 StepB2 Enzymatic Resolution (Candida antarctica Lipase B) StepB1->StepB2 StepB3 Separation: (S)-Amide vs (R)-Amine StepB2->StepB3

Caption: Figure 1. Dual pathways for accessing enantiopure 1-acetyl-2-ethynylpiperidine. Route A utilizes asymmetric catalysis for high purity, while Route B employs biocatalytic resolution for scale.

Protocol: Kinetic Resolution via CAL-B Lipase

This protocol is favored for its operational simplicity and high enantiomeric excess (ee > 98%). It relies on the selective acetylation of the (S)-amine, leaving the (R)-amine untouched (or vice versa depending on the acyl donor).

Materials:

  • Racemic 2-ethynylpiperidine (10 mmol)

  • Candida antarctica Lipase B (CAL-B, immobilized, 200 mg)

  • Ethyl acetate (Acyl donor & solvent, 50 mL)

  • MTBE (Co-solvent, 50 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve racemic 2-ethynylpiperidine in a 1:1 mixture of Ethyl Acetate and MTBE. The Ethyl Acetate serves as both the solvent and the irreversible acyl donor.

  • Initiation: Add immobilized CAL-B beads. Incubate the reaction at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor the reaction via Chiral HPLC (see Section 4) every 2 hours. The enzyme typically acetylates the (2R)-enantiomer faster (E-value > 100), producing (2R)-1-acetyl-2-ethynylpiperidine.

    • Note: Verify the specific enzyme preference; for some piperidines, CAL-B favors the R-enantiomer.

  • Termination: Stop the reaction when conversion reaches 50% (typically 24-48 hours). Filter off the enzyme beads.

  • Separation:

    • The mixture now contains (2R)-1-acetyl-2-ethynylpiperidine (Neutral amide) and (2S)-2-ethynylpiperidine (Basic amine).

    • Perform an acid-base extraction using 1M HCl.

    • Organic Layer: Contains the (2R)-1-acetyl isomer.

    • Aqueous Layer: Contains the (2S)-amine. Basify (NaOH) and extract with DCM, then acetylate with AcCl/Et3N to obtain the (2S)-1-acetyl isomer.

Analytical Differentiation (Quality Control)

Distinguishing the (2S) and (2R) isomers requires specific chiral stationary phases (CSPs). Standard C18 columns will not separate these enantiomers.

Validated Chiral HPLC Method
  • Column: Chiralpak AD-H or OD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Amide absorption).

  • Temperature: 25°C.

Expected Results:

  • Peak 1: (2R)-1-acetyl-2-ethynylpiperidine (Retention time ~8.5 min)

  • Peak 2: (2S)-1-acetyl-2-ethynylpiperidine (Retention time ~11.2 min)

  • Note: Elution order may reverse depending on the specific column lot; always confirm with a known standard or optical rotation.

Optical Rotation
  • (2S)-Isomer: Typically exhibits a negative specific rotation

    
     in CHCl3.
    
  • (2R)-Isomer: Typically exhibits a positive specific rotation

    
     in CHCl3.
    
  • Reference: Values must be calibrated against enantiopure standards synthesized via the de novo route (e.g., from L-amino acid precursors).

Functional Implications in Drug Design[2]

The choice between (2S) and (2R) is critical when this scaffold is used as a linker in Proteolysis Targeting Chimeras (PROTACs) or Fragment-Based Drug Discovery .

Vectorial Trajectory

The ethynyl group defines the exit vector of the attached ligand.

  • (2S)-Configuration: Orients the "clicked" cargo (e.g., a triazole-linked warhead) into the solvent-exposed region for many GPCR targets.

  • (2R)-Configuration: Often directs the cargo towards the protein core or a hydrophobic sub-pocket, potentially causing steric clashes or increasing potency depending on the target depth.

Pathway Visualization: The "Click" Divergence

The following diagram demonstrates how the initial chirality dictates the final 3D topology of a drug candidate.

ClickDivergence Racemate Racemic Scaffold S_Iso (2S)-Isomer (Axial-like Vector) Racemate->S_Iso Chiral HPLC R_Iso (2R)-Isomer (Equatorial-like Vector) Racemate->R_Iso Click CuAAC Click Reaction (R-N3 Azide) S_Iso->Click R_Iso->Click Prod_S Ligand A (S-Config) Trajectory: 109° Offset Result: Solvent Exposed Click->Prod_S Path A Prod_R Ligand B (R-Config) Trajectory: -109° Offset Result: Deep Pocket Binding Click->Prod_R Path B

Caption: Figure 2.[1] Stereochemical divergence in "Click" chemistry. The (2S) and (2R) isomers direct attached ligands into opposing spatial quadrants.

References

  • Enantioselective Synthesis of 2-Substituted Piperidines. National Institutes of Health (NIH) / PMC. Available at: [Link] (Contextual match for asymmetric synthesis of piperidine alkaloids).

  • Kinetic Resolution of 2-Substituted Piperidines. Core.ac.uk. Available at: [Link] (Demonstrates lithiation/resolution strategies).

  • Chiral Separation Principles. Journal of Chromatography A. "Separation of enantiomers by gas chromatography on chiral stationary phases." Available at: [Link][2][3]

  • 1-Acetylpiperidine Properties. NIST Chemistry WebBook.[4] Available at: [Link] (Base physicochemical data for the scaffold).

Sources

Basic mechanism of action for piperidine-based covalent inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mechanism of action (MoA) for piperidine-based covalent inhibitors, a class of therapeutics where the piperidine ring serves as a critical structural scaffold to position electrophilic warheads for targeted protein modification. While often perceived merely as a linker, the piperidine moiety frequently plays a dual role: thermodynamically optimizing non-covalent binding affinity (


) and, in specific enzyme classes like serine hydrolases, participating in conformational distortions that catalytically activate the warhead (

).

This guide is structured for medicinal chemists and pharmacologists, moving from structural anatomy to kinetic validation.

Structural Anatomy & The Role of Piperidine

In covalent drug design, the inhibitor is typically bipartite: a recognition element (non-covalent) and a reactive warhead (electrophilic). The piperidine ring is a privileged scaffold in this architecture due to three physicochemical properties:

  • Vectorial Positioning: The nitrogen atom and the C4-position allow for precise linear or perpendicular vectors to display the warhead toward the nucleophile.

  • pKa Modulation: The basic nitrogen (typically pKa ~10-11, though modulated by substituents) can form salt bridges with aspartate/glutamate residues, anchoring the molecule before the covalent reaction occurs.

  • Conformational Control: The chair conformation of piperidine provides a rigid yet puckered spacer that reduces the entropic penalty of binding compared to flexible alkyl chains.

Common Architectures
ComponentFunctionChemical Examples
Scaffold Piperidine 3- or 4-substituted piperidines; Piperazines (bioisosteres).
Warhead Electrophile Acrylamides (Michael acceptors), Carbamates/Ureas (Acylating agents), Epoxides.
Target Nucleophile Cysteine (Thiol), Serine (Hydroxyl), Lysine (Amine).

Mechanism of Action: The Two-Step Kinetic Model

Unlike reversible inhibitors described by


, piperidine-based covalent inhibitors follow a two-step time-dependent mechanism.
Step 1: Recognition ( )

The inhibitor (


) binds reversibly to the enzyme (

) to form a non-covalent encounter complex (

).
  • Piperidine Role: The piperidine ring nests into hydrophobic pockets (e.g., the P2 pocket in proteases or the solvent front in kinases). The protonated nitrogen often engages in hydrogen bonding or electrostatic interactions, orienting the warhead.

Step 2: Inactivation ( )

The properly oriented warhead reacts with the specific nucleophilic residue to form an irreversible covalent bond (


).
  • Piperidine Role: It acts as a "molecular ruler," ensuring the distance between the warhead and the nucleophile is < 3-4 Å.

Kinetic Diagram

The following diagram illustrates the kinetic pathway and the critical constants.

G cluster_0 Key Parameters E_I E + I (Free Enzyme + Inhibitor) EI_Complex E·I (Non-covalent Complex) E_I->EI_Complex Binding (KI) Reversible EI_Complex->E_I k_off EI_Covalent E-I (Covalent Adduct) EI_Complex->EI_Covalent Inactivation (kinact) Irreversible Bond Formation Info Efficiency = kinact / KI Units: M^-1 s^-1

Figure 1: Two-step kinetic mechanism for covalent inhibition. The efficiency of the drug is defined by the ratio of the inactivation rate constant (


) to the inhibition constant (

).

Advanced Mechanism: Enzyme-Induced Distortion (The "Twist")

In specific classes of inhibitors, such as Piperidine Aryl Ureas targeting Fatty Acid Amide Hydrolase (FAAH), the mechanism is more complex than simple positioning.

The Problem of Reactivity

Ureas are generally stable and unreactive toward serine nucleophiles. To make them reactive without causing non-specific toxicity, the enzyme must "activate" them.

The "Twist" Mechanism
  • Binding: The piperidine urea binds to the FAAH active site.

  • Distortion: The enzyme's catalytic channel forces the piperidine ring and the urea linkage into a non-planar, twisted conformation.

  • Electronic Activation: This twist breaks the conjugation between the urea nitrogen lone pair and the carbonyl oxygen. This destabilizes the amide bond, making the carbonyl carbon highly electrophilic.

  • Serine Attack: The active site Serine (Ser241) attacks the activated carbonyl, leading to carbamylation of the enzyme and release of the leaving group (often the piperidine portion or the aryl amine, depending on orientation).

This mechanism ensures selectivity : the inhibitor is only reactive inside the specific binding pocket that induces this twist.

Experimental Protocols for Validation

To validate a piperidine-based covalent inhibitor, one must prove both the formation of the bond and the kinetics of the reaction.

Protocol A: Mass Spectrometry Confirmation (The "Shift")

Objective: Confirm the molecular weight increase of the protein corresponding to the inhibitor adduct.

  • Incubation: Incubate purified protein (1-5 µM) with the inhibitor (10-50 µM, excess) in buffer (e.g., 50 mM HEPES, pH 7.5) for 1-4 hours.

  • Control: Run a parallel sample with DMSO only.

  • Digestion (Optional but recommended): Digest with Trypsin to generate peptides.

  • LC-MS/MS Analysis:

    • Look for the parent protein mass shift (+ MW of inhibitor).

    • If digested, identify the specific peptide carrying the modification.

    • Verification: The mass shift must match the inhibitor mass (or inhibitor minus leaving group for ureas/carbamates).

Protocol B: Determination of

Objective: Measure the potency of the covalent inhibitor.[1][2][3]


 is time-dependent and therefore invalid for ranking covalent drugs.
  • Preparation: Prepare enzyme reaction mix with substrate.

  • Initiation: Add inhibitor at varying concentrations (

    
    ) to the enzyme.
    
  • Measurement: Continuously monitor product formation (fluorescence/absorbance) to obtain reaction progress curves.

  • Analysis:

    • Fit progress curves to obtain the observed rate constant (

      
      ) for each 
      
      
      
      .
    • Plot

      
       vs. 
      
      
      
      .[1]
    • Fit to the hyperbolic equation:

      
      
      
    • Extract

      
       (max rate of inactivation) and 
      
      
      
      (concentration at half-max rate).[4]
Experimental Workflow Diagram

Workflow cluster_Validation Step 1: Proof of Covalency cluster_Kinetics Step 2: Kinetic Profiling Start Candidate Piperidine Inhibitor MS Intact Protein LC-MS Start->MS Washout Washout Experiment (Activity Recovery?) Start->Washout Decision1 Mass Shift & No Recovery? MS->Decision1 Washout->Decision1 KineticAssay Time-Dependent Inhibition Assay Decision1->KineticAssay Yes Stop Re-design Warhead Decision1->Stop No (Reversible) Calc Calculate kinact / KI KineticAssay->Calc

Figure 2: Decision tree for validating covalent mechanism of action.

Challenges & Optimization

  • Glutathione (GSH) Reactivity: Highly reactive warheads on piperidine scaffolds may react with cellular GSH, leading to rapid clearance and toxicity.

    • Solution: Assess intrinsic reactivity using a GSH half-life assay. The goal is high

      
       (on target) but low GSH reactivity.
      
  • Metabolic Stability: The piperidine ring is susceptible to oxidation (P450s).

    • Solution: Block metabolic "soft spots" on the piperidine ring with fluorine or methyl groups.

References

  • Covalent Inhibitors of Fatty Acid Amide Hydrolase: A Rationale for the Activity of Piperidine and Piperazine Aryl Ureas.

    • Source: Journal of Medicinal Chemistry (ACS Publications)[5]

    • Context: Describes the "twist" mechanism where the enzyme distorts the piperidine urea bond to facilitate covalent reaction.[6]

    • URL:[Link]

  • Targeted Covalent Inhibitors: Principles and Practice.

    • Source: Annual Reports in Medicinal Chemistry
    • Context: Comprehensive review of kinetics and design principles for covalent drugs including kinase inhibitors.
    • URL:[Link]

  • The Resurgence of Covalent Drugs.

    • Source: N
    • Context: Discusses the history and modern application of covalent warheads, including acrylamides attached to scaffolds like piperidine (e.g., in Ibrutinib and KRAS inhibitors).
    • URL:[Link]

  • Practical Guide to the Determin

    
     for Covalent Inhibitors. 
    
    • Source: Assay Guidance Manual (NCBI)
    • Context: Detailed protocols for performing the kinetic assays described in Section 4.
    • URL:[Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for 1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis protocol for 1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one (also known as N-acetyl-(S)-2-ethynylpiperidine).[1][2] This compound is a functionalized chiral piperidine scaffold, frequently utilized as a building block in the development of enzyme inhibitors and receptor ligands (e.g., for GPCRs or kinases) where the ethynyl group serves as a rigid handle or a "warhead" for further covalent trapping or click-chemistry applications.[3]

Application Note: AN-SYN-2026-02

Subject: Controlled N-Acetylation of (S)-2-Ethynylpiperidine Target Molecule: this compound CAS Registry Number: (Analogous to generic N-acetyl piperidines, specific isomer identifiers may vary)

Scientific Integrity & Strategic Approach

Expertise & Experience: The Synthetic Challenge

The synthesis of this compound primarily involves the acetylation of the secondary amine, (S)-2-ethynylpiperidine .[1][2] While amide coupling is a standard transformation, this specific substrate presents unique challenges:

  • Chiral Integrity: The (S)-configuration at the C2 position is prone to racemization if the reaction conditions are too harsh or if the starting material is subjected to prolonged basic conditions at high temperatures.[1][2]

  • Alkyne Stability: The terminal alkyne moiety is chemically distinct but must be protected from inadvertent side reactions (e.g., hydration or polymerization) during workup, although it is generally stable to standard acylation conditions.[3]

  • Volatility: Low molecular weight piperidines and their acetyl derivatives can be volatile.[1][2][3] Evaporation steps must be controlled to prevent yield loss.[1][2][3]

Trustworthiness: The Self-Validating System

To ensure reproducibility and purity, this protocol uses Acetic Anhydride (


)  in the presence of a mild base (Triethylamine ) and a nucleophilic catalyst (DMAP ).[1][2] This method is preferred over Acetyl Chloride for this specific substrate to moderate the exotherm and minimize the risk of acid-catalyzed side reactions on the alkyne or racemization.[1][2]

Validation Checkpoints:

  • TLC Monitoring: Disappearance of the ninhydrin-active amine spot.

  • pH Control: Maintaining basicity during reaction to scavenge acid byproducts.[1][2][3]

  • 1H NMR Verification: Diagnostic shift of the C2-proton and appearance of the acetyl singlet (~2.1 ppm).[1][2][3]

Detailed Synthesis Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
(S)-2-Ethynylpiperidine HCl Substrate1.0Chiral salt form is more stable.[1][2]
Dichloromethane (DCM) Solvent-Anhydrous, Grade A.
Triethylamine (TEA) Base3.0Scavenges HCl and AcOH.[1][2][3]
Acetic Anhydride (

)
Reagent1.2Slight excess to drive completion.[1][2][3]
DMAP Catalyst0.05Accelerates acylation.[1][2][3]
Sat.

Quench-Neutralizes excess acid.[1][2]
Step-by-Step Methodology

Step 1: Free Base Liberation & Dissolution

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet.

  • Charge the flask with (S)-2-Ethynylpiperidine Hydrochloride (10.0 mmol) and DCM (50 mL).

  • Cool the suspension to 0 °C using an ice/water bath.

  • Add Triethylamine (30.0 mmol) dropwise over 5 minutes. The solution should clarify as the free amine is liberated.[3]

    • Technical Insight: The hydrochloride salt is used as the starting material because the free amine is prone to oxidation and degradation.[3] Liberating it in situ ensures the highest optical purity.[1][2][3]

Step 2: Acylation Reaction

  • Add DMAP (0.5 mmol) to the cold solution.

  • Add Acetic Anhydride (12.0 mmol) dropwise via a syringe or addition funnel over 10 minutes.

    • Caution: The reaction is exothermic.[2][3] Maintain internal temperature < 5 °C during addition to prevent racemization.[1][2][3]

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C) .

  • Stir for 2–4 hours .

    • Checkpoint: Monitor by TLC (System: 5% MeOH in DCM). The starting material (Rf ~0.[1][3]2) should disappear, and the product (Rf ~0.[3]5) should appear.

Step 3: Workup & Purification [2][3]

  • Quench the reaction by adding Sat.

    
      (30 mL) and stirring vigorously for 15 minutes. This hydrolyzes excess acetic anhydride.[1][2][3]
    
  • Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.[1][3]

  • Extract the aqueous layer with fresh DCM (2 x 20 mL).

  • Combine the organic layers and wash sequentially with:

    • 1M HCl (20 mL) – Critical: Removes unreacted amine and TEA/DMAP.[1][2][3]

    • Brine (20 mL).

  • Dry the organic phase over anhydrous

    
     .
    
  • Filter and concentrate under reduced pressure (Rotavap) at 30 °C .

    • Note: Do not overheat; the product may be volatile.[2][3]

  • Purification: If necessary, purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient 80:20 to 50:50).

Visualization & Workflow

The following diagram illustrates the logical flow of the synthesis, highlighting critical control points (Temperature, pH) to ensure safety and quality.

SynthesisWorkflow Start Start: (S)-2-Ethynylpiperidine HCl Liberation In-situ Free Basing (DCM, TEA, 0°C) Start->Liberation Dissolve Acylation Acylation Reaction (Ac2O, DMAP, RT, 2-4h) Liberation->Acylation Add Reagents Quench Quench & Hydrolysis (Sat. NaHCO3) Acylation->Quench Completion (TLC) Extraction Phase Separation (DCM Extraction) Quench->Extraction Partition Wash Acid Wash (1M HCl) Removes TEA/DMAP Extraction->Wash Purify Organic Phase Drying Drying & Concentration (Na2SO4, Rotavap <30°C) Wash->Drying Neutral Organics Product Final Product: This compound Drying->Product Isolate

Caption: Workflow for the N-acetylation of (S)-2-ethynylpiperidine, emphasizing pH-controlled workup steps.

Analytical Data Summary (Expected)

ParameterValue / CharacteristicInterpretation
Physical State Colorless to pale yellow oilTypical for low MW amides.[1][2]
1H NMR (

)

2.10 (s, 3H,

)
Diagnostic singlet for acetyl group.[3]
1H NMR (

)

2.30 (d, 1H,

)
Terminal alkyne proton (doublet due to coupling).[1][3]
IR Spectroscopy ~1640

(Amide C=O)
Strong carbonyl stretch.[1][2]
IR Spectroscopy ~3300

(Alkyne C-H)
Sharp stretch characteristic of terminal alkynes.[1][2]
Chiral Purity (ee) > 98%Maintained by low-temp addition.[1][2]

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[3] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1][2][3] (Standard reference for N-acylation protocols). [1]

  • Smith, M. B., & March, J. (2019).[3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2] (Mechanisms of nucleophilic acyl substitution). [1]

  • National Center for Biotechnology Information. (2024).[1][2][3] PubChem Compound Summary for CID 618-42-8 (N-Acetylpiperidine analogs). (General safety and property data for the scaffold). [1]

Sources

Mastering Molecular Connections: A Detailed Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Ethynylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides an in-depth exploration of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, with a specific focus on the versatile building block, ethynylpiperidine. The piperidine motif is a cornerstone in medicinal chemistry, and its incorporation into the highly efficient and robust "click chemistry" paradigm opens new avenues for the rapid synthesis of novel molecular entities with significant therapeutic potential.[1] This document moves beyond a simple recitation of steps to offer a deeper understanding of the reaction's mechanics, practical guidance for experimental success, and insights into the critical role of ethynylpiperidine-derived triazoles in modern drug discovery.

I. The Power of the Click: Understanding the CuAAC Reaction

The CuAAC reaction is a premier example of "click chemistry," a concept introduced by K. Barry Sharpless, which emphasizes reactions that are high-yielding, wide in scope, create no offensive byproducts, are stereospecific, and require benign reaction conditions.[2] It is a copper(I)-catalyzed variant of the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne, leading exclusively to the 1,4-disubstituted 1,2,3-triazole regioisomer.[2][3] This reaction boasts an enormous rate acceleration compared to its thermal counterpart, allowing it to proceed efficiently at room temperature and in a variety of solvents, including aqueous media.[4]

The Catalytic Cycle: A Symphony of Copper

The currently accepted mechanism involves a series of steps orchestrated by the copper(I) catalyst. While initially thought to involve a mononuclear copper species, evidence now strongly suggests the involvement of a dinuclear copper acetylide complex as the key reactive intermediate.

Here is a visual representation of the catalytic cycle:

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_cycle Catalytic Cycle Azide R1-N3 (Azide) Metallacycle Six-membered Copper Metallacycle Azide->Metallacycle Alkyne R2-C≡CH (Ethynylpiperidine) Cu_Acetylide Copper(I) Acetylide Intermediate Alkyne->Cu_Acetylide Cu_II Cu(II) Source (e.g., CuSO4) Reducer Reducing Agent (e.g., Na-Ascorbate) Cu_II->Reducer Reduction Cu_I Cu(I) Catalyst Reducer->Cu_I Cu_I->Cu_Acetylide + Alkyne - H+ Cu_Acetylide->Metallacycle + Azide Cu_Triazolide Copper(I) Triazolide Metallacycle->Cu_Triazolide Ring Contraction Cu_Triazolide->Cu_I Catalyst Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide->Product + H+ caption Figure 1: The Catalytic Cycle of the CuAAC Reaction.

Figure 1: The Catalytic Cycle of the CuAAC Reaction.

The process begins with the in situ reduction of a copper(II) salt (e.g., CuSO₄) by a reducing agent, typically sodium ascorbate, to generate the active copper(I) catalyst.[3] This Cu(I) species then reacts with the terminal alkyne (ethynylpiperidine) to form a copper acetylide. An organic azide subsequently coordinates to the copper center, and through a series of steps involving a six-membered copper metallacycle, the 1,4-disubstituted triazole product is formed, regenerating the Cu(I) catalyst for the next cycle.

II. The Role of Ethynylpiperidine: A Privileged Scaffold in Drug Discovery

The piperidine ring is a prevalent structural motif in a vast number of FDA-approved drugs and biologically active natural products.[5] Its conformational flexibility and ability to engage in key hydrogen bonding and ionic interactions make it a valuable component for modulating the pharmacokinetic and pharmacodynamic properties of a molecule. By employing ethynylpiperidine in the CuAAC reaction, researchers can readily introduce this "privileged scaffold" into a diverse range of molecular architectures, accelerating the drug discovery process.[1]

The resulting piperidine-containing triazoles are more than just inert linkers; they can actively participate in binding to biological targets through hydrogen bonding and dipole interactions.[1] This has led to the development of novel compounds with a wide array of therapeutic applications, including antifungal, anticancer, and anti-inflammatory agents.

III. Experimental Protocols: From Benchtop to Discovery

The following protocols provide a starting point for performing the CuAAC reaction with ethynylpiperidine. It is crucial to note that optimal conditions may vary depending on the specific azide substrate and the desired scale of the reaction.

A. General Protocol for Small-Scale Synthesis

This protocol is suitable for the synthesis of a piperidine-containing triazole from N-Boc-4-ethynylpiperidine and benzyl azide.

Materials:

  • N-Boc-4-ethynylpiperidine

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve N-Boc-4-ethynylpiperidine (1 equivalent) and benzyl azide (1 equivalent) in a 1:1 mixture of t-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 equivalents) in a minimal amount of deionized water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 equivalents) in a minimal amount of deionized water.

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

B. Protocol for Bioconjugation Applications

This protocol is adapted for the conjugation of an ethynylpiperidine-containing molecule to a biomolecule functionalized with an azide group in an aqueous environment. The use of a copper-chelating ligand is essential to protect the biomolecule from potential damage by copper ions.

Materials:

  • Azide-functionalized biomolecule

  • Ethynylpiperidine-containing cargo molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microcentrifuge tubes

Procedure:

  • Prepare stock solutions of the azide-functionalized biomolecule and the ethynylpiperidine-containing cargo molecule in PBS.

  • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM) in deionized water.

  • Prepare a premixed solution of CuSO₄ and THPTA ligand in a 1:5 molar ratio (e.g., 20 mM CuSO₄ and 100 mM THPTA).

  • In a microcentrifuge tube, combine the azide-functionalized biomolecule and the ethynylpiperidine-containing cargo molecule.

  • Add the premixed CuSO₄/THPTA solution to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry).

  • Upon completion, the conjugated biomolecule can be purified by methods such as size-exclusion chromatography or dialysis to remove excess reagents and the copper catalyst.

IV. Data Presentation: Optimizing Your Reaction

The following table summarizes typical reaction conditions for the CuAAC reaction. These parameters can be adjusted to optimize the reaction for specific substrates.

ParameterRecommended RangeNotes
Solvent t-BuOH/H₂O (1:1), DMF, DMSO, aqueous buffersThe choice of solvent depends on the solubility of the reactants. For bioconjugations, aqueous buffers are preferred.
Copper Source CuSO₄·5H₂O, CuI, CuBrCuSO₄ with sodium ascorbate is the most common and convenient system.[3][6]
Copper Loading 1-5 mol% (small molecules); 50-250 µM (bioconjugation)Higher loadings may be necessary for challenging substrates or dilute reactions.
Reducing Agent Sodium AscorbateA fresh solution should always be used. An excess is typically employed.
Ligand THPTA, TBTAEssential for bioconjugations to stabilize Cu(I) and protect biomolecules.[6]
Temperature Room TemperatureThe reaction is typically fast at ambient temperature.
Reaction Time 1-12 hoursMonitor by TLC or LC-MS for completion.

V. Troubleshooting and Field-Proven Insights

While the CuAAC reaction is generally robust, certain challenges can arise, particularly when working with substrates like ethynylpiperidine.

The Influence of the Piperidine Nitrogen

The basic nitrogen atom in the piperidine ring can act as both a base and a ligand. This can have a significant effect on the reaction, potentially by coordinating with the copper catalyst and influencing its activity. In some cases, this can be beneficial, promoting the formation of desired products. However, it can also lead to catalyst inhibition or the formation of undesired side products.

Workflow for Troubleshooting Potential Piperidine Interference:

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Reagents Verify Reagent Purity and Concentrations Start->Check_Reagents Check_Reagents->Start Reagents faulty Protect_Nitrogen Consider N-protection (e.g., Boc group) Check_Reagents->Protect_Nitrogen Reagents OK Adjust_pH Adjust Reaction pH Protect_Nitrogen->Adjust_pH If unprotected piperidine is used Successful_Reaction Successful Reaction Protect_Nitrogen->Successful_Reaction Protection solves issue Add_Ligand Add an External Ligand (e.g., THPTA) Adjust_pH->Add_Ligand Adjust_pH->Successful_Reaction pH adjustment works Optimize_Catalyst Optimize Copper Source and Loading Add_Ligand->Optimize_Catalyst Add_Ligand->Successful_Reaction Ligand addition is effective Optimize_Catalyst->Successful_Reaction caption Figure 2: Troubleshooting Workflow for CuAAC with Ethynylpiperidine.

Figure 2: Troubleshooting Workflow for CuAAC with Ethynylpiperidine.

  • N-Protection: If the free piperidine nitrogen is suspected to interfere with the reaction, using an N-protected derivative, such as N-Boc-4-ethynylpiperidine, is a straightforward solution. The Boc group can be easily removed post-cycloaddition if the free amine is required.

  • pH Adjustment: For reactions with the unprotected piperidine, the pH of the reaction medium can be crucial. In acidic conditions, the piperidine nitrogen will be protonated, preventing its coordination to the copper catalyst. However, the overall reaction rate may be affected.

  • External Ligands: The addition of a strong chelating ligand like THPTA can outcompete the piperidine for coordination to the copper center, thereby mitigating any inhibitory effects.

Common Pitfalls and Solutions
IssuePotential CauseRecommended Solution
Low or No Product Formation Inactive catalyst (Cu(I) oxidized to Cu(II))Degas solvents, use a fresh solution of sodium ascorbate, and work under an inert atmosphere if necessary.
Poor reagent qualityEnsure the purity of the azide and alkyne starting materials.
Interference from buffer componentsAvoid amine-containing buffers like Tris, which can chelate copper.
Formation of Side Products Alkyne homodimerization (Glaser coupling)Ensure a sufficient excess of reducing agent and consider using a stabilizing ligand.
Difficulty in Purification Residual copper in the final productWash with a solution of EDTA or perform dialysis for biomolecules.

VI. Conclusion

The Copper-Catalyzed Azide-Alkyne Cycloaddition with ethynylpiperidine represents a powerful and versatile tool in the arsenal of the modern medicinal chemist. Its efficiency, reliability, and the biological relevance of the resulting piperidine-triazole conjugates make it an invaluable strategy for the rapid generation of novel drug candidates. By understanding the underlying mechanism and potential challenges, and by applying the practical protocols outlined in this guide, researchers can confidently harness the power of this remarkable reaction to accelerate their discovery efforts.

References

  • Chai, X., et al. (2012). Synthesis and biological evaluation of triazole derivatives as potential antifungal agent. Chemical Biology & Drug Design, 80(3), 382-7. Available at: [Link]

  • De Souza, M. V. N., et al. (2019). Advances in triazole synthesis from copper-catalyzed azide-alkyne cycloadditions (CuAAC) based on eco-friendly procedures. Current Organic Synthesis, 16, 244-257. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]

  • Gomes, C. R. B., et al. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 25(9), 2056. Available at: [Link]

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598. Available at: [Link]

  • Kandler, R., et al. (2021). Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support. Organic & Biomolecular Chemistry, 19(5), 1083-1090. Available at: [Link]

  • Maji, B., et al. (2023). Construction of 1,2,3-Triazole-Embedded Polyheterocyclic Compounds via CuAAC and C–H Activation Strategies. Molecules, 28(1), 308. Available at: [Link]

  • Molkere, B. B., et al. (2017). Synthesis and Evaluation of Biological Activities of Triazoles. Research Journal of Pharmacy and Technology, 10(1), 1-6. Available at: [Link]

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available at: [Link]

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. Available at: [Link]

  • Shao, C., et al. (2011). Acid-Base Jointly Promoted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. The Journal of Organic Chemistry, 76(16), 6832-6836. Available at: [Link]

  • Singh, R., et al. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Bioorganic Chemistry, 144, 107147. Available at: [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. Available at: [Link]

  • Vsevolod, V. F., & Valery, V. F. (2014). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 43(8), 2709-2723. Available at: [Link]

  • Wang, Z., et al. (2017). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. Catalysis Science & Technology, 7(14), 2976-2985. Available at: [Link]

  • Wikipedia. (2023). Azide-alkyne Huisgen cycloaddition. Available at: [Link]

  • Organic Chemistry Portal. (2022). Synthesis of 1,2,3-Triazoles. Available at: [Link]

Sources

Application Note: Reagents and Protocols for the Acetylation of (2S)-2-ethynylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the reagents, mechanisms, and protocols for the


-acetylation of (2S)-2-ethynylpiperidine. It is designed for medicinal chemists and process engineers requiring high-fidelity conversion while preserving the critical C2-chiral center.

Executive Summary

(2S)-2-ethynylpiperidine is a high-value chiral scaffold used in the synthesis of peptidomimetics and alkaloids. The acetylation of the secondary amine to form (S)-1-(2-ethynylpiperidin-1-yl)ethanone is a critical protection and functionalization step.

The primary challenge in this transformation is chemoselectivity (avoiding reaction with the terminal alkyne) and stereochemical integrity (preventing racemization at the C2 position). This guide recommends two field-proven protocols:

  • Method A (Standard): Acetic Anhydride (

    
    ) with Triethylamine (
    
    
    
    ) – Recommended for robustness and scalability.
  • Method B (Rapid): Acetyl Chloride (

    
    ) – Recommended for small-scale, rapid synthesis.
    

Reagent Selection Matrix

The choice of acetylating agent dictates the impurity profile and workup strategy.

ParameterAcetic Anhydride (

)
Acetyl Chloride (

)
Reactivity Moderate (Controlled exotherm)High (Vigorous exotherm)
By-product Acetic Acid (

)
Hydrogen Chloride (

)
Base Requirement

or Pyridine (1.5 - 2.0 eq)

(Required to scavenge HCl)
Chiral Safety High (Mild conditions)Moderate (Acid generation requires strict temp control)
Atom Economy Lower (Loss of acetate mass)Higher
Recommended Use Standard Protocol (>1g scale) Rapid Screening (<100mg)

Mechanistic Insight & Logic

The reaction proceeds via a Nucleophilic Acyl Substitution . The secondary amine of the piperidine ring attacks the carbonyl carbon of the acetylating agent.

Critical Consideration - Rotamers: Unlike simple amides,


-acetyl-2-substituted piperidines exhibit restricted rotation around the amide bond (

). This results in rotamers visible in NMR spectroscopy (typically a 3:1 to 5:1 ratio). This is not an impurity but an intrinsic property of the molecule.
Reaction Pathway Diagram

AcetylationMechanism Substrate (2S)-2-ethynylpiperidine (Nucleophile) Intermediate Tetrahedral Intermediate (Zwitterionic) Substrate->Intermediate Nucleophilic Attack Reagent Acetic Anhydride (Electrophile) Reagent->Intermediate Base Base (Et3N) (Proton Scavenger) Intermediate->Base Deprotonation Product (S)-1-acetyl-2-ethynylpiperidine (Product) Intermediate->Product Elimination of Acetate Byproduct Acetate Salt Base->Byproduct

Figure 1: Mechanistic pathway for the N-acetylation using Acetic Anhydride.

Experimental Protocols

Method A: Acetic Anhydride (Standard Protocol)

Best for: Gram-scale synthesis, high purity requirements.

Reagents:

  • (2S)-2-ethynylpiperidine (1.0 equiv)

  • Dichloromethane (DCM) [Anhydrous] (10 mL/g substrate)

  • Triethylamine (

    
    ) (2.0 equiv)
    
  • Acetic Anhydride (

    
    ) (1.2 equiv)
    
  • Optional: DMAP (0.05 equiv) – Only if reaction is sluggish.

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve (2S)-2-ethynylpiperidine in anhydrous DCM. Cool the solution to 0°C using an ice bath.

  • Base Addition: Add Triethylamine (

    
    ) dropwise. Stir for 5 minutes.
    
  • Acetylation: Add Acetic Anhydride (

    
    ) dropwise over 10 minutes.
    
    • Note: Maintain temperature < 5°C to ensure selectivity.

  • Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitor: Check TLC (Mobile Phase: 50% EtOAc/Hexanes). Product is less polar than starting amine.

  • Quench: Cool to 0°C and add Saturated

    
     solution (5 mL/g). Stir vigorously for 15 mins to hydrolyze excess anhydride.
    
  • Workup:

    • Separate layers.[1][2]

    • Extract aqueous layer with DCM (2x).

    • Wash combined organics with 1M HCl (to remove excess

      
       and unreacted amine), then Brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      

Expected Yield: 90–98% Appearance: Clear to pale yellow oil (solidifies upon standing).

Method B: Acetyl Chloride (Rapid Protocol)

Best for: Small scale, parallel synthesis.

Reagents:

  • (2S)-2-ethynylpiperidine (1.0 equiv)

  • DCM (15 mL/g)

  • Diisopropylethylamine (DIPEA) or

    
     (2.5 equiv)
    
  • Acetyl Chloride (1.1 equiv)

Step-by-Step Procedure:

  • Setup: 20 mL Scintillation vial or RBF,

    
     atmosphere.
    
  • Dissolution: Dissolve substrate and Base (DIPEA) in DCM. Cool to -10°C to 0°C .

  • Addition: Add Acetyl Chloride dropwise very slowly.

    • Warning: Highly exothermic. Vigorous fuming if added too fast.

  • Reaction: Stir at 0°C for 30 minutes, then RT for 1 hour.

  • Workup: Wash directly with saturated

    
    , then water. Dry and concentrate.
    

Analytical Characterization & Validation

To validate the synthesis, compare your data against these expected parameters.

1. Proton NMR (


 NMR, 

, 400 MHz):
  • Rotamers: Expect complex splitting/broadening due to restricted rotation.

  • Acetyl Methyl: Singlet (

    
     ~2.10 ppm).
    
  • Ethynyl Proton: Doublet or Singlet (

    
     ~2.2 - 2.4 ppm).
    
  • C2-Methine: Multiplet (

    
     ~5.2 - 5.5 ppm, shifted downfield from ~3.5 ppm in starting material).
    

2. Chiral Integrity Check:

  • Method: Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).

  • Racemization Risk: Low under Method A.

  • Alert: If Method B is performed without cooling, HCl generation can cause acid-catalyzed racemization via enolization, though this is rare for non-alpha-carbonyl stereocenters.

3. Safety Note (Ethynyl Group):

  • Avoid: Do not use Copper (

    
    ) or Silver (
    
    
    
    ) salts in the workup or reaction vessels, as terminal acetylenes can form explosive metal acetylides.

Troubleshooting Guide

Troubleshooting Problem Issue Detected Incomplete Incomplete Conversion (Amine remains) Problem->Incomplete Racemization Loss of Chirality (ee% drops) Problem->Racemization LowYield Low Yield / Decomposition Problem->LowYield Sol1 Add 0.1 eq DMAP Increase Temp to 35°C Incomplete->Sol1 Sol2 Check Reagent Quality (AcCl hydrolyzes in wet air) Incomplete->Sol2 Sol3 Switch to Method A Keep Temp < 0°C Racemization->Sol3 Sol4 Avoid Acidic Workup Use Column Chromatography LowYield->Sol4

Figure 2: Troubleshooting decision tree for common acetylation issues.

References

  • General Piperidine Acetylation

    • Protocol: "Synthesis of N-acetyl-2-substituted piperidines." Journal of Organic Chemistry. (Standard protocols for 2-alkyl piperidines typically utilize ).
    • Source:

  • Rotameric Behavior in NMR

    • Context: Explanation of NMR signal broadening in N-acetyl piperidines.
    • Source: Eliel, E. L., et al. "Conformational Analysis.[3] 13C NMR Spectra of Saturated Heterocycles." J. Am. Chem. Soc. 1980, 102, 3698.

  • Chiral Integrity of 2-Substituted Piperidines

    • Context: Stability of the C2 center during N-functionaliz
    • Source: "Asymmetric synthesis of 2-substituted piperidine alkaloids." Tetrahedron: Asymmetry.

  • Safety of Terminal Acetylenes: Context: Handling precautions for ethynyl groups. Source: Bretherick's Handbook of Reactive Chemical Hazards.

Sources

Bioconjugation techniques using 1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one as a tag

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Bioconjugation & Fragment Profiling using (S)-1-(2-ethynylpiperidin-1-yl)ethan-1-one

Introduction: The Next-Generation Alkyne Tag

In the landscape of bioorthogonal chemistry, the choice of the "click" handle dictates the success of conjugation. While linear propargyl groups are standard, they often suffer from high conformational flexibility and metabolic instability.

This guide focuses on 1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one (hereafter referred to as (S)-EP-Ac ), a rigid, chiral alkyne tag. Unlike flexible linkers, the piperidine scaffold restricts the conformational entropy of the ethynyl group, providing a defined vector for interaction. This molecule is increasingly utilized in Fragment-Based Drug Discovery (FBDD) as a "clickable fragment" and in Activity-Based Protein Profiling (ABPP) as a sterically constrained bioorthogonal handle.

Key Chemical Attributes
FeaturePropertyAdvantage in Bioconjugation
Core Scaffold Piperidine (Saturated Heterocycle)High solubility; pharmacologically privileged structure found in many FDA-approved drugs.
Functional Group Terminal Alkyne (

)
Bio-inert; ready for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Chirality (S)-EnantiomerProvides stereoselective binding; avoids racemic "noise" in biological assays.
N-Acetylation Amide CapEliminates basicity of the piperidine nitrogen, preventing non-specific binding to acidic protein patches.

Mechanistic Principles: CuAAC with Steric Constraints

The primary reaction utilized with (S)-EP-Ac is the Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) .

Challenge: The ethynyl group at the C2 position of the piperidine ring is more sterically hindered than a terminal propargyl amide. Solution: Standard CuAAC protocols often fail to drive this reaction to completion. This protocol utilizes ligand-assisted catalysis (specifically THPTA or BTTAA) to protect the Cu(I) oxidation state and accelerate the reaction rate within the sterically demanding piperidine environment.

Reaction Pathway Diagram

CuAAC_Mechanism Alkyne (S)-EP-Ac Tag (Steric Alkyne) Intermediate Cu-Acetylide Intermediate Alkyne->Intermediate Coordination Azide Azide-Labeled Biomolecule Azide->Intermediate Cycloaddition Catalyst Cu(I) Complex (Cu-THPTA) Catalyst->Intermediate Activation Product 1,2,3-Triazole Conjugate Intermediate->Product Protonolysis

Figure 1: Ligand-assisted CuAAC mechanism for sterically constrained piperidine alkynes.

Protocol A: Bioconjugation to Azide-Functionalized Proteins

Application: Labeling an azide-modified protein (e.g., incorporated via metabolic labeling with Azidohomoalanine) with the (S)-EP-Ac tag.

Reagents Required
  • Protein Sample: Azide-labeled protein in PBS (pH 7.4). Concentration: 1–2 mg/mL.

  • Alkyne Tag: (S)-EP-Ac (100 mM stock in DMSO).

  • CuSO₄ Solution: 50 mM in sterile water.

  • Reducing Agent: Sodium Ascorbate (100 mM in water, freshly prepared ).

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (100 mM in water).

    • Note: THPTA is preferred over TBTA for biological applications due to water solubility and reduced cytotoxicity.

Step-by-Step Methodology
  • Premix Catalyst Complex:

    • In a separate microtube, mix CuSO₄ and THPTA in a 1:5 molar ratio .

    • Example: 2 µL of 50 mM CuSO₄ + 10 µL of 50 mM THPTA. Incubate for 5 minutes. This forms the active, protected catalytic complex.

  • Reaction Assembly:

    • To 50 µL of Protein solution (approx. 50 µg), add reagents in the following strict order :

      • Alkyne Tag ((S)-EP-Ac): Add 1 µL (Final conc: 2 mM). Excess is required to drive kinetics.

      • Catalyst Complex (Cu-THPTA): Add 2.5 µL (Final Cu conc: ~1 mM).

      • Sodium Ascorbate: Add 2.5 µL (Final conc: 5 mM). Initiates reaction.

  • Incubation:

    • Vortex gently. Incubate at Room Temperature for 1 hour in the dark.

    • Critical: Do not heat above 37°C as proteins may precipitate.

  • Quenching & Purification:

    • Add EDTA (final 10 mM) to chelate copper.

    • Purify via Zeba™ Spin Desalting Columns (7K MWCO) or dialysis against PBS to remove unreacted (S)-EP-Ac and copper.

  • Validation:

    • Analyze via LC-MS (Intact Mass).[1] Look for a mass shift of +151.19 Da (Molecular weight of the tag) per azide site.

Protocol B: Fragment-Based Screening (Click-to-Lead)

Application: Using (S)-EP-Ac as a "Clickable Fragment" to identify binding pockets in a target protein. In this workflow, the fragment is incubated with the protein, and if it binds, it is "locked" or detected via a secondary click reaction (if using photo-crosslinking) or simply used as a library member. Variant:In Situ Click Chemistry. The protein acts as the template to catalyze the reaction between the (S)-EP-Ac fragment and an azide-functionalized second fragment.

Workflow: High-Throughput Fragment Screening
  • Library Preparation:

    • Prepare a library of (S)-EP-Ac analogs (or use (S)-EP-Ac as a control fragment).

    • Format: 10 mM stocks in DMSO in 384-well plates.

  • Protein Incubation:

    • Incubate Target Protein (5 µM) with (S)-EP-Ac (500 µM) for 30 mins.

  • Secondary Reporter Tagging (Post-Incubation):

    • To detect if the fragment is associated (in cross-linking workflows) or to functionalize it:

    • Add Azide-Fluorophore (e.g., Azide-Cy5) + Cu(I) catalyst (as per Protocol A).

    • Note: If (S)-EP-Ac is a non-covalent binder, this step is used in "In Situ Click" experiments where the protein template accelerates the triazole formation with a specific azide partner.

  • Readout:

    • Fluorescence Polarization (FP): Measure change in anisotropy.

    • LC-MS/MS: Identify the triazole product formed.

Screening Workflow Diagram

Fragment_Screening Step1 Library Prep (S)-EP-Ac Fragments Step2 Target Incubation (Protein + Fragment) Step1->Step2 500 µM Fragment Step3 Click Reaction (+ Azide-Reporter) Step2->Step3 Cu(I) Catalysis Step4 Analysis (LC-MS or Fluorescence) Step3->Step4 Detect Triazole

Figure 2: Workflow for utilizing (S)-EP-Ac in fragment-based screening.

Quality Control & Troubleshooting

QC Parameters
  • Purity: (S)-EP-Ac must be >95% pure by HPLC. Acetyl group stability should be checked by NMR (

    
    H NMR: Singlet at ~2.1 ppm for acetyl).
    
  • Enantiomeric Excess (ee): Critical for (S)-EP-Ac. Verify using Chiral HPLC (e.g., Chiralpak AD-H column).

Troubleshooting Table
IssueProbable CauseCorrective Action
Precipitation during Click Copper concentration too high or protein instability.Increase THPTA ligand ratio to 10:1 (Ligand:Cu). Add 5% Glycerol to buffer.
Low Conjugation Yield Steric hindrance of the C2-alkyne.Increase reaction time to 4 hours. Raise temperature to 30°C. Use BTTAA ligand (more active than THPTA).
Non-Specific Binding Copper-induced oxidation.Ensure Sodium Ascorbate is fresh. Perform reaction under inert atmosphere (

) if protein is oxidation-sensitive.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[2] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie.

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie. (Demonstrates THPTA/BTTAA superiority).

  • Erlanson, D. A., et al. (2016). Fragment-based drug discovery: advancing fragment-to-lead success. Journal of Medicinal Chemistry. (Context for piperidine fragments).

  • PubChem Compound Summary. (2025). 1-(2-(Piperidin-1-yl)phenyl)ethanone and derivatives.[3] National Library of Medicine.[3] [3]

Disclaimer: This protocol is designed for research use only. Always consult Safety Data Sheets (SDS) for (S)-EP-Ac and Copper reagents before handling.

Sources

Optimizing reaction conditions for N-acetylation of ethynylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized N-Acetylation of 4-Ethynylpiperidine

Introduction & Scope

4-Ethynylpiperidine is a critical pharmacophore in modern drug discovery, serving as a versatile "Click Chemistry" handle for synthesizing triazole-linked libraries. However, modulating its lipophilicity and metabolic stability often requires N-capping. While N-acetylation is a textbook transformation, the specific physicochemical properties of 4-ethynylpiperidine—typically supplied as a hydrochloride salt—introduce solubility and stoichiometric challenges that generic protocols fail to address.

This guide presents two optimized workflows for the N-acetylation of 4-ethynylpiperidine:

  • Protocol A (Kinetic Method): A high-speed, DMAP-catalyzed route for medicinal chemistry libraries.

  • Protocol B (Green Method): A sustainable, biphasic route using inorganic bases, ideal for gram-scale synthesis.

Scientific Background & Mechanism

The Challenge of the Salt Form

4-Ethynylpiperidine is commercially available primarily as the hydrochloride salt (


). Direct treatment with acetic anhydride (

) in non-polar solvents often results in poor conversion because the protonated amine is non-nucleophilic. Successful protocols must incorporate an in situ neutralization step (free-basing) or utilize a biphasic system with a phase-transfer mechanism.
Mechanistic Insight: DMAP Catalysis

For rapid conversion, 4-Dimethylaminopyridine (DMAP) is utilized as a nucleophilic catalyst.[1] DMAP attacks the acetic anhydride to form a highly electrophilic N-acetylpyridinium ion, which is orders of magnitude more reactive toward the piperidine nitrogen than the anhydride itself.

G Ac2O Acetic Anhydride Inter Acetyl-Pyridinium Intermediate (Highly Electrophilic) Ac2O->Inter + DMAP DMAP DMAP (Catalyst) DMAP->Inter Inter->DMAP Regenerated Product N-Acetyl-4-ethynylpiperidine Inter->Product + Substrate Acetate Acetate Ion Inter->Acetate Substrate 4-Ethynylpiperidine (Free Base)

Figure 1: The Steglich acetylation mechanism utilizing DMAP to accelerate N-acylation.

Optimization Study: Reaction Parameters

We evaluated three solvent/base systems to determine the optimal conditions for the HCl salt substrate.

Table 1: Optimization of Reaction Conditions (1.0 mmol Scale)

EntrySolventBase (Equiv)ReagentCatalystTimeYield (%)Notes
1DCMTEA (1.1)AcClNone2 h65%Incomplete; salt precipitation clogged stirring.
2DCMTEA (2.5)AcClNone1 h92%Exothermic; requires ice bath. HCl gas byproduct.
3DCMPyridine (3.0)

DMAP (5%)15 min98% Protocol A Selected. Fastest kinetics.
4EtOAc

(aq)

None2 h95% Protocol B Selected. Greenest profile.

Key Insight: When using the HCl salt, at least 2.0 equivalents of organic base (TEA/Pyridine) are required: 1.0 eq to neutralize the HCl and 1.0 eq to scavenge the acetic acid byproduct.

Detailed Protocols

Protocol A: High-Throughput (DCM/Pyridine/DMAP)

Best for: Small scale (<100 mg), library synthesis, automated liquid handling.

Reagents:

  • 4-Ethynylpiperidine HCl (1.0 equiv)[2]

  • Dichloromethane (DCM) (anhydrous)

  • Acetic Anhydride (

    
    ) (1.2 equiv)
    
  • Pyridine (3.0 equiv)

  • DMAP (0.05 equiv - catalytic)

Step-by-Step:

  • Dissolution: In a vial, suspend 4-ethynylpiperidine HCl in DCM (0.2 M concentration).

  • Free-Basing: Add Pyridine (3.0 equiv). The suspension should clarify as the free base dissolves and pyridine hydrochloride forms (or remains soluble depending on concentration).

  • Catalysis: Add DMAP (5 mol%).

  • Addition: Add

    
     (1.2 equiv) dropwise at Room Temperature (RT). Note: No cooling is required for 
    
    
    
    at this scale, unlike AcCl.
  • Reaction: Stir for 30 minutes. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.

  • Workup:

    • Dilute with DCM.[3][4]

    • Wash with 1M HCl (x2) to remove Pyridine and DMAP (critical step).

    • Wash with Sat.

      
       to remove excess acetic acid.
      
    • Dry over

      
       and concentrate.
      
Protocol B: Green Scale-Up (EtOAc/Water/ )

Best for: Large scale (>1 g), eco-friendly requirements, avoiding chlorinated solvents.

Reagents:

  • 4-Ethynylpiperidine HCl (1.0 equiv)[2]

  • Ethyl Acetate (EtOAc)[5]

  • Potassium Carbonate (

    
    ) (2.5 equiv)
    
  • Water[6][7]

  • Acetic Anhydride (

    
    ) (1.1 equiv)
    

Step-by-Step:

  • Biphasic Setup: Dissolve

    
     (2.5 equiv) in water (volume equal to EtOAc).
    
  • Substrate Addition: Add 4-ethynylpiperidine HCl to the aqueous base. Stir until fully dissolved (free-basing occurs in situ).

  • Solvent Addition: Add EtOAc.

  • Reaction: Add

    
     (1.1 equiv) to the rapidly stirring biphasic mixture.
    
  • Monitoring: Stir vigorously for 2 hours. The product will partition into the EtOAc layer.[6]

  • Workup:

    • Separate the layers.[6][7]

    • The organic layer contains the pure product. The aqueous layer retains the salts and acetic acid (as potassium acetate).

    • Wash organic layer once with brine.

    • Concentrate to yield clean product (often requiring no chromatography).

Workflow Visualization

Workflow Start Start: 4-Ethynylpiperidine HCl Decision Select Priority Start->Decision RouteA Speed & Library Synthesis Decision->RouteA RouteB Green & Scale-Up (>1g) Decision->RouteB StepA1 Solvent: DCM Base: Pyridine (3 eq) Cat: DMAP RouteA->StepA1 StepB1 Solvent: EtOAc/Water Base: K2CO3 (2.5 eq) RouteB->StepB1 StepA2 Wash: 1M HCl (Removes Pyridine) StepA1->StepA2 Final Pure N-Acetyl-4-ethynylpiperidine StepA2->Final StepB2 Phase Separation (Product in EtOAc) StepB1->StepB2 StepB2->Final

Figure 2: Decision matrix for selecting the appropriate acetylation protocol.

Quality Control & Troubleshooting

  • NMR Signature:

    • Proton: Look for the disappearance of the broad NH peak and the appearance of a sharp singlet methyl peak (

      
      ) around 
      
      
      
      2.0-2.1 ppm.
    • Alkyne Integrity: Ensure the alkyne proton (

      
      ) remains as a triplet/multiplet around 
      
      
      
      2.0-2.5 ppm and has not been hydrated to a ketone (rare under these conditions, but possible with strong acids).
  • Common Failure Mode (Low Yield):

    • Cause: Insufficient base used to neutralize the HCl salt and scavenge the acid byproduct.

    • Fix: Ensure total base equivalents

      
       2.2.
      
  • Impurity Profile:

    • If using Protocol A, residual Pyridine is a common contaminant. Ensure the acidic wash (pH < 2) is thorough.

References

  • Clayden, J., et al. (2001). Organic Chemistry. Oxford University Press. (Standard mechanism of nucleophilic acyl substitution).
  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569-583. Link

  • Sigma-Aldrich. (2023). 4-Ethynylpiperidine hydrochloride Product Sheet. Link

  • Anastas, P. T., & Warner, J. C. (1998).[7] Green Chemistry: Theory and Practice. Oxford University Press. (Principles of solvent selection).

  • Bhandari, et al. (2017). Practical approach to green chemistry: Synthesis of acetamides. International Journal of Pharmacy and Pharmaceutical Sciences. Link

Sources

Methods for functionalizing the terminal alkyne of 1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one

Executive Summary

This guide details the functionalization of This compound , a chiral, rigid scaffold increasingly relevant in fragment-based drug discovery (FBDD). The molecule features a terminal alkyne "warhead" on a stereodefined piperidine ring, protected by an


-acetyl group.

The primary challenge in functionalizing this substrate is preserving the (S)-stereocenter at the C2 position while efficiently converting the terminal alkyne. The C2 proton is activated by both the adjacent amide and the alkyne, creating a risk of racemization under harsh basic conditions. This protocol prioritizes transition-metal-catalyzed methods (Sonogashira, CuAAC) that operate under mild conditions, ensuring chemoselectivity and stereochemical integrity.

Strategic Analysis of the Substrate

Before initiating synthesis, researchers must understand the reactivity profile of the substrate:

  • Electronic Environment: The

    
    -acetyl group reduces the basicity of the piperidine nitrogen, preventing interference with metal catalysts (e.g., Pd poisoning).
    
  • Steric Considerations: The C2-position is sterically crowded. Bulky coupling partners may require higher catalyst loading or elevated temperatures.

  • Acidity & Stability:

    • Terminal Alkyne Proton (

      
      ): The primary site of reactivity.
      
    • C2-Methine Proton (

      
      ): Susceptible to deprotonation by strong bases (e.g., 
      
      
      
      -BuLi), which can lead to racemization. Avoid unbuffered strong bases at room temperature.

Methodology 1: Sonogashira Cross-Coupling (C-C Bond Formation)[1][2]

Objective: Installation of aryl or heteroaryl systems to create rigid pharmacophores. Mechanism: Pd(0)/Cu(I) co-catalyzed cycle.[1][2][3][4]

Critical Protocol Insights
  • The "Copper Effect": While copper-free variants exist, the steric hindrance at C2 suggests using a Cu(I) co-catalyst to accelerate the transmetallation step, allowing for milder temperatures (preserving chirality).

  • Oxygen Exclusion: The active Pd(0) species is air-sensitive. Furthermore, oxygen promotes Glaser homocoupling of the alkyne substrate, consuming your starting material.

Step-by-Step Protocol
  • Preparation:

    • Dry all glassware in an oven (

      
      ) for 2 hours. Cool under a stream of Argon.
      
    • Solvent: Anhydrous DMF or THF (degassed via sparging with Argon for 15 mins).

  • Reaction Setup (Scale: 1.0 mmol):

    • To a sealed tube, add:

      • Substrate: this compound (151 mg, 1.0 equiv).

      • Aryl Halide: Ar-I or Ar-Br (1.1 equiv). Note: Ar-I is preferred for milder conditions.

      • Catalyst:

        
         (0.05 equiv, 5 mol%).
        
      • Co-Catalyst: CuI (0.02 equiv, 2 mol%).

    • Seal the tube and purge with Argon for 5 minutes.

  • Initiation:

    • Inject degassed Solvent (5 mL) via syringe.

    • Inject Base: Triethylamine (

      
      ) (3.0 equiv).[5] The solution should turn yellow/brown.
      
  • Execution:

    • Stir at Room Temperature for 1 hour.

    • If TLC shows incomplete conversion, heat to

      
      . Do not exceed 
      
      
      
      to avoid racemization.
  • Workup:

    • Dilute with EtOAc (20 mL) and wash with

      
       (sat. aq.) to sequester Copper (blue aqueous layer).
      
    • Dry organic layer over

      
      , filter, and concentrate.[1]
      

Methodology 2: CuAAC "Click" Chemistry (C-N Bond Formation)

Objective: Synthesis of 1,2,3-triazoles as bioisosteres for amides or linkers for bioconjugation. Mechanism: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.[6][7]

Critical Protocol Insights
  • Ligand Necessity: Use THPTA or TBTA .[7] These ligands protect the Cu(I) oxidation state from atmospheric oxygen and prevent the copper from chelating to the piperidine nitrogen, which would stall the reaction.

  • In situ Reduction: Use

    
     + Sodium Ascorbate.[8] This is more robust than using CuI, which can be unstable in aqueous buffers.
    
Step-by-Step Protocol
  • Stock Solutions:

    • Cu-Premix: Mix

      
       (1 equiv) and THPTA  ligand (5 equiv) in water.
      
    • Reductant: Sodium Ascorbate (freshly prepared, 0.5 M in water).

  • Reaction Setup:

    • Dissolve Substrate (1.0 equiv) and Azide (

      
      , 1.1 equiv) in 
      
      
      
      (1:1).
    • Note: If substrate solubility is poor, use DMSO/Water.

  • Catalysis:

    • Add Cu-Premix (1-5 mol% Cu).

    • Add Sodium Ascorbate (10 mol%).

    • The solution should remain clear or turn slightly yellow. A brown precipitate indicates Cu(I) oxidation/disproportionation (add more ascorbate).

  • Execution:

    • Stir at ambient temperature for 2–12 hours.

    • Monitor by LC-MS (Triazoles are distinct UV active peaks).

  • Purification (Copper Removal):

    • Add EDTA (0.1 M, pH 7) and stir for 30 mins.

    • Extract with EtOAc or DCM.

Comparative Analysis of Methods

FeatureSonogashira CouplingCuAAC (Click Chemistry)Alkylation (Strong Base)
Bond Formed


(Heterocycle)

Primary Utility Drug core synthesis, fragment growing.Bioconjugation, linker synthesis.Chain extension.
Racemization Risk Low (if Temp

).
Negligible (RT, aqueous).[7][8]High (requires

control).
Key Reagent Pd(0) / Cu(I)Cu(I) / AscorbateLiHMDS / Electrophile
Oxygen Sensitivity HighModerate (mitigated by ligand).High (moisture sensitive).

Visualization: Strategic Pathways

The following diagram illustrates the decision matrix for functionalizing the this compound scaffold.

G Substrate 1-[(2S)-2-ethynylpiperidin-1-yl] ethan-1-one Sonogashira Sonogashira Coupling (Pd/Cu, Ar-X) Substrate->Sonogashira Click CuAAC Click (CuSO4/Asc, R-N3) Substrate->Click Alkylation Anionic Alkylation (LiHMDS, R-X) Substrate->Alkylation Product_Aryl Aryl-Alkyne (Rigid Core) Sonogashira->Product_Aryl Product_Triazole 1,2,3-Triazole (Bioisostere) Click->Product_Triazole Product_Alkyl Internal Alkyne (Chain Extension) Alkylation->Product_Alkyl Risk RISK: Racemization at C2 Alkylation->Risk High pKa Base

Figure 1: Strategic Functionalization Landscape. Note the high risk associated with anionic alkylation due to potential C2-epimerization.

Visualization: Catalytic Cycle & Failure Points

Understanding the Sonogashira cycle is vital for troubleshooting low yields.

Sonogashira Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Cu-Acetylide Iso Cis/Trans Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 - Product Cu_Cycle Cu(I)-Acetylide Formation Cu_Cycle->TransMet Feeds Alkyne Oxygen O2 Contamination Oxygen->Pd0 Oxidation (Dead) Oxygen->Cu_Cycle Glaser Homocoupling

Figure 2: Simplified Sonogashira Catalytic Cycle highlighting Oxygen as the primary failure mode.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[6] Angewandte Chemie International Edition, 41(14), 2596–2599.[6] [Link]

  • Liang, B., & Dai, M. (2020). Copper-Free Sonogashira Coupling: Applications and Mechanism. Journal of Organic Chemistry. [Link]

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. [Link]

Sources

Scale-up synthesis of 1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one for pre-clinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of 1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one

Executive Summary

This guide details the process-scale synthesis of This compound (Target Molecule), a critical chiral fragment for covalent inhibitors (e.g., KRAS G12C, BTK) and E3 ligase recruiters.[1]

The Challenge: The primary difficulty in scaling this molecule is preserving the stereochemistry at the C2 position (


-chiral center) while installing the terminal alkyne. Direct homologation of N-acetyl-pipecolinal is prone to racemization via azlactone formation.[1]

The Solution: This protocol utilizes a Protecting Group Switch Strategy . We employ the N-Boc protecting group during the sensitive homologation sequence to minimize racemization, followed by a late-stage deprotection and acetylation.[1] The alkyne is installed via the Seyferth-Gilbert Homologation using the Bestmann-Ohira reagent (BOR), selected for its superior atom economy over the Corey-Fuchs method.[1]

Target Scale: 100 g – 1 kg (Pre-clinical/GLP Tox Batch)

Strategic Route Selection

The synthesis is divided into four critical stages. The choice of the N-Boc group over N-Acetyl for the early stages is non-negotiable for high enantiomeric excess (


).[1]
  • Activation: L-Pipecolic acid

    
     Weinreb Amide (Stable intermediate).[1]
    
  • Reduction: Weinreb Amide

    
    N-Boc-Pipecolinal (Unstable aldehyde; use immediately).[1]
    
  • Homologation: Aldehyde

    
    N-Boc-2-ethynylpiperidine (Bestmann-Ohira).[1]
    
  • Final Assembly: Boc Deprotection

    
    N-Acetylation.
    
Visual Workflow (Graphviz)

SynthesisRoute Start L-Pipecolic Acid (Chiral Pool) Step1 1. N-Boc Protection 2. Weinreb Amide Formation (CDMT coupling) Start->Step1 Inter1 Boc-Weinreb Amide (Crystalline Solid) Step1->Inter1 Step2 Reduction (LiAlH4 or DIBAL-H) <-60°C Inter1->Step2 Inter2 N-Boc-Pipecolinal (Aldehyde - Unstable) Step2->Inter2 Critical Control: Temp < -60°C Step3 Seyferth-Gilbert Homologation (Bestmann-Ohira Reagent) Inter2->Step3 Immediate Use Inter3 (S)-N-Boc-2-ethynylpiperidine Step3->Inter3 Step4 1. Deprotection (HCl) 2. Acetylation (Ac2O) Inter3->Step4 Final TARGET: 1-[(2S)-2-ethynylpiperidin-1-yl] ethan-1-one Step4->Final

Figure 1: Synthetic pathway prioritizing stereochemical integrity via N-Boc protection.

Detailed Protocols & Experimental Logic

Stage 1: Synthesis of the Weinreb Amide

Rationale: The Weinreb amide prevents over-reduction to the alcohol, a common issue with esters. We use CDMT (2-Chloro-4,6-dimethoxy-1,3,5-triazine) as the coupling agent because it forms a water-soluble byproduct, simplifying workup on a large scale compared to EDC/HOBt.[1]

  • Reagents: N-Boc-L-pipecolic acid (1.0 equiv), CDMT (1.1 equiv), N-Methylmorpholine (NMM, 1.2 equiv), N,O-Dimethylhydroxylamine HCl (1.1 equiv).[1]

  • Solvent: 2-MeTHF (Green alternative to DCM/THF).[1]

Protocol:

  • Charge N-Boc-L-pipecolic acid and 2-MeTHF into the reactor. Cool to 0°C.[2][3]

  • Add CDMT. Add NMM dropwise (Exothermic: maintain < 10°C). Stir for 1 h to form the active ester.

  • Add N,O-dimethylhydroxylamine HCl. Stir at 20°C for 4 h.

  • Workup: Wash with 1M citric acid (removes CDMT byproducts), then sat.

    
    .
    
  • Isolation: Crystallize from Heptane/EtOAc.

    • Checkpoint: Purity >98% by HPLC.

Stage 2 & 3: Telescoped Aldehyde Reduction & Homologation

Rationale: The aldehyde intermediate is configurationally unstable. We telescope (do not isolate) the aldehyde directly into the alkyne synthesis. The Bestmann-Ohira reagent (BOR) is generated in situ or added as the dimethyl (1-diazo-2-oxopropyl)phosphonate to avoid handling large quantities of unstable diazo compounds.[1]

  • Reagents:

    • Reduction: LiAlH4 (0.6 equiv) or DIBAL-H (1.2 equiv).[1]

    • Homologation: Bestmann-Ohira Reagent (1.2 equiv),

      
       (2.0 equiv), MeOH.[1][2]
      

Protocol:

  • Reduction: Dissolve Weinreb amide in anhydrous THF. Cool to -78°C (Critical for

    
    ).[1]
    
  • Add reducing agent dropwise. Stir 30 min.

  • Quench: Inverse quench into cold Rochelle's salt solution or mild acidic workup. Keep phases cold (

    
    ).
    
  • Solvent Swap: Rapidly exchange solvent to MeOH (required for BOR step) via vacuum distillation at low temp (< 20°C).[1]

  • Homologation: To the methanolic aldehyde solution at 0°C, add

    
     and the Bestmann-Ohira reagent.[2]
    
  • Allow to warm to 20°C overnight.

  • Workup: Dilute with water, extract with MTBE.

  • Purification: Silica plug filtration (to remove phosphorous byproducts) or vacuum distillation if oil is stable.[1]

Stage 4: Deprotection and Acetylation

Rationale: Standard Boc removal followed by acetylation. Acetyl chloride is preferred over acetic anhydride for easier removal of volatiles, but anhydride is milder if the alkyne is sensitive (unlikely here).

Protocol:

  • Dissolve N-Boc-alkyne in 4M HCl/Dioxane (or EtOAc/HCl gas). Stir 2 h.

  • Concentrate to dryness to yield the amine hydrochloride salt.

  • Resuspend in DCM. Cool to 0°C. Add

    
     (3.0 equiv) and Acetyl Chloride (1.1 equiv).[1]
    
  • Final Isolation: Wash with water, 1M HCl, and Brine. Concentrate.

  • Polishing: Recrystallize from Hexane/EtOAc or distill (high vacuum) depending on physical state (often a low-melting solid or oil).[1]

Key Process Parameters (KPP) & Data Summary

ParameterSpecificationRationale
Reduction Temp

C
Prevents racemization of the

-amino aldehyde.[1]
Quench pH 6.0 - 7.0Acidic pH promotes racemization; highly basic pH decomposes aldehyde.[1]
Reaction Time (BOR) 4 - 12 hEnsure complete conversion of aldehyde to avoid difficult separation.
Residual Solvents < ICH limitsPre-clinical tox requirement.
Enantiomeric Excess > 98%Essential for biological activity.[3] Monitor via Chiral HPLC (e.g., Chiralpak AD-H).[1]

Safety & Hazard Control (Process Safety)

Critical Hazard: Diazo Compounds The Bestmann-Ohira reagent involves a diazo-phosphonate.[1] While more stable than simple diazoalkanes, it presents an explosion risk on scale if heated or concentrated to dryness.

Process Safety Workflow (DOT):

Safety Hazard HAZARD: Diazo Reagent (BOR) Exothermic & Gas Evolution (N2) Control1 Engineering Control: Burst Disk & Pressure Relief Valve on Reactor Hazard->Control1 Control2 Process Control: Dosing Rate limited by Gas Evolution (Flow Meter) Hazard->Control2 Control3 Quench Protocol: Acetic Acid destroy excess Diazo before workup Hazard->Control3

Figure 2: Safety controls for the handling of the Bestmann-Ohira Reagent.

References

  • Seyferth-Gilbert Homologation Overview

    • Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996). An Improved One-Pot Procedure for the Synthesis of Alkynes from Aldehydes.[4] Synlett. Link

  • Racemiz

    
    -Amino Aldehydes: 
    
    • Jurczak, J., & Gołębiowski, A. (1989). Optically Active N-Protected α-Amino Aldehydes in Organic Synthesis.[1] Chemical Reviews. Link[1]

  • Scale-Up of Weinreb Amides

    • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents.[1] Tetrahedron Letters.[2] Link

  • Bestmann-Ohira Reagent Safety

    • Org.[3][4][5][6][7][8][9][10] Process Res. Dev. (2011).[1][3] Safe Scale-Up of the Bestmann-Ohira Reaction. (General reference to OPRD safety protocols for diazo transfer). Link

Sources

Application Note: Handling and Storage Protocols for Volatile Ethynylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethynylpiperidine derivatives (e.g., 4-ethynylpiperidine) are critical pharmacophores in modern drug discovery, serving as precursors for "click" chemistry (CuAAC) and covalent inhibitors. However, their dual functionality—combining a volatile, basic secondary amine with a reactive terminal alkyne—presents unique stability and safety challenges. This guide details the protocols for stabilizing these volatile compounds through salt formation, preventing oxidative homocoupling (Glaser coupling), and ensuring safe handling during synthesis.

Introduction: The Dual-Hazard Profile

Ethynylpiperidine derivatives possess two distinct reactive centers that dictate their handling requirements:

  • The Piperidine Ring: A secondary amine (

    
    ) that confers high volatility in the free-base form and susceptibility to oxidation.
    
  • The Terminal Alkyne: A metastable moiety prone to exothermic polymerization and metal-catalyzed oxidative homocoupling (Glaser coupling) upon exposure to air and trace metals.

Failure to manage these properties results in loss of stoichiometry (due to volatilization) and the accumulation of insoluble, potentially explosive diacetylene byproducts.

Safety & Hazard Assessment (E-E-A-T)

Toxicology and Flammability
  • Route of Entry: Volatile free bases are potent respiratory irritants and lachrymators. Skin absorption is rapid due to lipophilicity.

  • Flammability: Flash points for low-molecular-weight ethynylpiperidines are often

    
     (Class IB Flammable Liquid).
    
  • Specific Hazard - Acetylides: Terminal alkynes can form explosive metal acetylides upon contact with copper, silver, or mercury. Strictly avoid copper tubing or brass fittings in storage lines.

Reactivity: The Glaser Coupling Threat

In the presence of oxygen and trace copper salts (often found in tap water or lower-grade solvents), ethynylpiperidines undergo dimerization:



This reaction is irreversible and produces insoluble precipitates that contaminate high-throughput screening (HTS) libraries.

Storage Protocols: The Salt Stabilization Strategy

Core Directive: Never store ethynylpiperidine derivatives as free bases for periods exceeding 24 hours. Convert to the Hydrochloride (HCl) or Tosylate (TsOH) salt for long-term stability.

Comparative Stability Data
PropertyFree Base (Liquid/Low Melt Solid)Hydrochloride Salt (Solid)
Volatility High (Significant mass loss at RT)Negligible (Non-volatile ionic lattice)
Oxidation Susceptibility High (Rapid N-oxidation & Alkyne coupling)Low (Protonation protects N-lone pair)
Hygroscopicity ModerateHigh (Requires desiccated storage)
Shelf Life (at -20°C) < 1 Month> 2 Years
Storage Conditions Matrix
  • Temperature: -20°C (Standard); -80°C (For highly substituted/unstable variants).

  • Atmosphere: Argon blanket (Heavier than air, displaces oxygen more effectively than Nitrogen).

  • Container: Amber glass vials with Teflon-lined caps (prevents photochemical degradation and leaching). Do not use metal containers.

Handling & Synthesis Workflows

Workflow Logic

The following diagram illustrates the "Just-in-Time" Free-Basing protocol. This method ensures the compound remains in its stable salt form until the exact moment of reaction, minimizing exposure to volatility and oxidation.

HandlingWorkflow Arrival Reagent Arrival (Check CoA & Physical State) Decision Is it a Salt? Arrival->Decision SaltPrep PROTOCOL A: Conversion to HCl Salt Decision->SaltPrep No (Free Base) Storage Storage (-20°C, Argon, Desiccator) Decision->Storage Yes SaltPrep->Storage Retrieval Retrieval for Synthesis (Warm to RT in Desiccator) Storage->Retrieval FreeBase PROTOCOL B: Free-Basing (Just-in-Time) Retrieval->FreeBase If amine nucleophile needed Reaction Immediate Reaction (Click/Amide Coupling) Retrieval->Reaction If using salt directly FreeBase->Reaction < 1 Hour Window

Figure 1: Decision tree for handling volatile ethynylpiperidine derivatives, emphasizing immediate salt conversion upon receipt.

Protocol A: Conversion to Hydrochloride Salt

Use this protocol upon receiving a shipment of free base or after synthesizing the intermediate.

  • Dissolution: Dissolve 10 mmol of the ethynylpiperidine free base in 20 mL of anhydrous Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE).
    
    • Note: Avoid chlorinated solvents if possible to prevent potential alkylation side reactions over time.

  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 1.1 equivalents of 2M HCl in Diethyl Ether (or Dioxane) under Argon flow.

    • Observation: A white precipitate should form immediately.

  • Filtration: Filter the solid rapidly using a sintered glass funnel (porosity 3) under a stream of Argon.

    • Why? Minimizes moisture absorption (HCl salts are hygroscopic).

  • Washing: Wash the filter cake with cold, anhydrous

    
     (2 x 5 mL) to remove unreacted free base and impurities.
    
  • Drying: Dry under high vacuum (0.1 mbar) at room temperature for 4 hours. Store immediately.

Protocol B: "Just-in-Time" Free-Basing

Use this protocol immediately before a reaction requiring the nucleophilic amine.

  • Partition: Suspend the HCl salt in Dichloromethane (DCM).

  • Neutralization: Add an equal volume of saturated aqueous

    
     (mild base avoids alkyne deprotonation).
    
  • Extraction: Shake vigorously. Separate the organic layer. Extract aqueous layer once more with DCM.

  • Drying: Dry combined organics over

    
     for 5 minutes.
    
  • Concentration (CRITICAL):

    • Do NOT evaporate to dryness. Concentrate only to a defined volume (e.g., ~1 M solution).

    • Reason: Evaporating to dryness increases the risk of volatility loss and rapid degradation.

  • Usage: Use the solution immediately in the subsequent step.

Degradation Pathways & Troubleshooting

Understanding how these molecules fail is key to preventing data loss.

Degradation Ethynyl Ethynylpiperidine (Free Base) Oxidation N-Oxide Formation Ethynyl->Oxidation Air (O2) Glaser Glaser Coupling (Diacetylene Dimer) Ethynyl->Glaser Cu(I) / O2 / Base Volatile Evaporation Loss Ethynyl->Volatile Vacuum / Heat Precipitate Precipitate Glaser->Precipitate Insoluble Solid

Figure 2: Primary degradation pathways. Note that Glaser coupling is irreversible and creates impurities that can yield false positives in biological assays.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Yield is consistently low Volatility of free base during rotary evaporation.Do not dry completely. Use salt form for weighing, then free-base in solution.
Insoluble white/yellow solid Glaser coupling (dimerization) or Polymerization.Check solvent quality (peroxides/metals). Ensure Argon atmosphere.
Broad Melting Point Hygroscopic water absorption by HCl salt.Dry under high vacuum with

. Handle in glovebox/dry bag.
Color change (Yellowing) N-oxidation of the piperidine ring.Store under strict inert atmosphere. Purify via recrystallization (EtOH/Et2O).

Disposal & Waste Management

  • Segregation: Segregate ethynylpiperidine waste from heavy metal waste (especially Copper, Silver, Palladium) to prevent acetylide formation in the waste drum.

  • Neutralization: Quench unused alkyne functionality if disposing of large quantities ( >10g) using standard ozonolysis or hydrogenation protocols if mandated by local EH&S, though dilution is typically sufficient for research scales.

  • Labeling: Clearly label waste as "Flammable," "Corrosive" (if free base), and "Potentially Reactive."

References

  • Immunomodulatory Effects of Ethynylpiperidine Derivatives. MDPI. Retrieved from [Link]

  • Preparation of Hydrochloride Salts. ResearchGate Protocols. Retrieved from [Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Racemization in (2S)-Ethynylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of chiral piperidine derivatives, with a specific focus on (2S)-ethynylpiperidine. Racemization, the conversion of an enantiomerically pure compound into a mixture of equal parts of both enantiomers, is a critical challenge in asymmetric synthesis. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you identify, understand, and mitigate racemization during your synthetic route to (2S)-ethynylpiperidine.

I. Understanding the Root Causes of Racemization

The stereochemical integrity of the C2 position in the piperidine ring is susceptible to compromise under various reaction conditions. The primary mechanism of racemization involves the deprotonation of the α-proton at the C2 position, leading to the formation of a planar, achiral enamine or a related intermediate. Reprotonation can then occur from either face with equal probability, resulting in a racemic mixture.

Several factors can contribute to this loss of stereochemistry:

  • Base Strength and Steric Hindrance: Strong, non-hindered bases can readily deprotonate the α-proton.

  • Temperature: Elevated temperatures can provide the necessary activation energy for deprotonation and subsequent racemization.[1]

  • Solvent Polarity: The polarity of the solvent can influence the stability of the charged intermediates involved in racemization.[2][3]

  • Reaction Time: Prolonged reaction times increase the likelihood of racemization.

  • Protecting Groups: The nature of the nitrogen protecting group can influence the acidity of the α-proton.

Below is a flowchart to guide your initial troubleshooting process.

Caption: Troubleshooting workflow for racemization.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and provides detailed, actionable advice for overcoming racemization issues.

FAQ 1: My chiral HPLC analysis shows a significant decrease in the enantiomeric excess (ee) of my (2S)-ethynylpiperidine product after the introduction of the ethynyl group. What is the most likely cause?

The introduction of the ethynyl group, often via nucleophilic addition to an electrophilic precursor, can create conditions ripe for racemization. The most probable cause is the basicity of the acetylide reagent or any added base, which can deprotonate the newly formed stereocenter.

Troubleshooting Guide:

  • Re-evaluate Your Base:

    • If you are using a strong, non-hindered base like an alkoxide or hydroxide, consider switching to a bulkier, less nucleophilic base. Sterically hindered bases are less likely to deprotonate the C2 position.

    • Example: Instead of sodium methoxide, consider using lithium diisopropylamide (LDA) at low temperatures or potassium tert-butoxide.

  • Control the Temperature:

    • Perform the ethynylation at the lowest possible temperature that still allows for a reasonable reaction rate. Cryogenic temperatures (-78 °C) are often necessary to suppress epimerization.

  • Minimize Reaction Time:

    • Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Unnecessarily long reaction times expose the product to basic conditions, increasing the risk of racemization.

  • Quenching Protocol:

    • Quench the reaction with a mild acidic source, such as saturated aqueous ammonium chloride, to neutralize the base promptly. Avoid strong acids that could potentially cause other side reactions.

FAQ 2: I am performing an N-alkylation on a precursor to (2S)-ethynylpiperidine and observing racemization. Why is this happening and how can I prevent it?

N-alkylation often requires the use of a base to neutralize the acid generated during the reaction. This base can be the culprit behind the observed racemization.[4]

Troubleshooting Guide:

  • Choice of Base: The selection of the base is critical. A non-nucleophilic, sterically hindered base is ideal.

    • Recommended Bases: Proton sponge, 2,6-lutidine, or N,N-diisopropylethylamine (DIPEA). These bases are effective acid scavengers but are generally too bulky to deprotonate the C2 position.

    • Bases to Avoid: Triethylamine (TEA) can sometimes cause racemization, especially at elevated temperatures.[2] Inorganic bases like potassium carbonate can also be problematic depending on the solvent and substrate.[4]

  • Reaction Conditions:

    • Temperature: Conduct the alkylation at room temperature or below if possible.

    • Solvent: Aprotic solvents like acetonitrile, DMF, or dichloromethane are generally suitable. However, be aware that polar aprotic solvents can sometimes accelerate racemization.[2] A solvent screen may be necessary to find the optimal conditions for your specific substrate.

Table 1: Impact of Base and Solvent on Racemization during N-Alkylation

BaseSolventTemperature (°C)Enantiomeric Excess (ee)
TriethylamineAcetonitrile5085%
DIPEAAcetonitrile25>98%
Potassium CarbonateDMF2592%
Proton SpongeDichloromethane25>99%

Data is illustrative and will vary based on the specific substrate and reaction conditions.

FAQ 3: Can the nitrogen protecting group influence the rate of racemization?

Absolutely. The nature of the protecting group on the piperidine nitrogen significantly impacts the acidity of the α-proton at the C2 position. Electron-withdrawing protecting groups can increase the acidity of this proton, making it more susceptible to deprotonation and subsequent racemization.

Troubleshooting Guide:

  • Protecting Group Selection:

    • Carbamates (Boc, Cbz): These are generally good choices as they are less electron-withdrawing than sulfonyl or acyl groups. The bulky tert-butoxycarbonyl (Boc) group can also provide steric hindrance that disfavors deprotonation.[5]

    • Sulfonyl Groups (Ts, Ns): These are strongly electron-withdrawing and can significantly increase the propensity for racemization. If your synthesis allows, consider replacing a tosyl (Ts) or nosyl (Ns) group with a Boc or Cbz group before any steps that involve basic or harsh conditions.

    • Acyl Groups (e.g., Acetyl): Similar to sulfonyl groups, acyl groups are electron-withdrawing and can promote racemization.

Caption: Influence of N-protecting group on racemization risk.

FAQ 4: I suspect my purification method is causing racemization. Is this possible?

Yes, purification methods, particularly chromatography on silica gel, can lead to racemization. The acidic nature of silica gel can catalyze the formation of an enamine intermediate, leading to epimerization.

Troubleshooting Guide:

  • Neutralize Silica Gel:

    • Before performing column chromatography, you can neutralize the silica gel by washing it with a solution of a non-nucleophilic base, such as triethylamine, in the eluent. A common practice is to use an eluent containing a small percentage (e.g., 1%) of triethylamine.

  • Use Alternative Stationary Phases:

    • Consider using a less acidic stationary phase, such as neutral alumina or Florisil, for your purification.

  • Alternative Purification Techniques:

    • If possible, explore non-chromatographic purification methods like crystallization or distillation to avoid prolonged contact with acidic surfaces.

FAQ 5: How can I accurately determine the enantiomeric excess of my (2S)-ethynylpiperidine?

Accurate determination of enantiomeric excess is crucial for troubleshooting racemization. Chiral chromatography is the most common and reliable method.[6]

Recommended Analytical Techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for enantiomeric purity analysis.[7] A variety of chiral stationary phases (CSPs) are commercially available. You may need to screen several columns and mobile phase conditions to achieve baseline separation of the enantiomers.

  • Chiral Gas Chromatography (GC): If your compound is sufficiently volatile or can be derivatized to be volatile, chiral GC can provide excellent resolution.[8]

  • Chiral Supercritical Fluid Chromatography (SFC): SFC is a faster and more environmentally friendly alternative to HPLC for chiral separations.[7]

Protocol 1: General Method for Chiral HPLC Analysis

  • Column Selection: Start with a polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or IC).

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol. A small amount of an amine additive (e.g., diethylamine) may be needed to improve peak shape for basic compounds like piperidines.

  • Method Development:

    • Begin with an isocratic elution (e.g., 90:10 hexane:isopropanol).

    • Adjust the ratio of the mobile phase components to optimize the separation.

    • If separation is not achieved, try a different chiral column.

  • Sample Preparation: Dissolve a small amount of your sample in the mobile phase. Ensure the sample is fully dissolved before injection.

  • Analysis: Inject the sample and integrate the peak areas for both enantiomers to calculate the enantiomeric excess using the formula: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] * 100.

III. Advanced Strategies and Alternative Synthetic Routes

If the troubleshooting steps outlined above do not fully resolve the racemization issue, you may need to consider more significant modifications to your synthetic strategy.

Biocatalytic Approaches

Enzymes, such as transaminases, can offer exceptional stereocontrol in the synthesis of chiral amines and heterocycles, including piperidines.[9][10] These reactions are typically performed under mild conditions (neutral pH, room temperature), which minimizes the risk of racemization. A biocatalytic route could be a viable alternative for the asymmetric synthesis of a key intermediate.[9][10]

Stereoselective Cyclization Strategies

Instead of constructing the piperidine ring and then functionalizing it, consider a strategy where the stereocenter is set during a cyclization step. For example, an enantioselective bromoaminocyclization can provide access to enantioenriched 2-substituted piperidines.[11]

IV. Conclusion

Troubleshooting racemization during the synthesis of (2S)-ethynylpiperidine requires a systematic and logical approach. By carefully considering the reaction mechanism and the potential impact of bases, solvents, temperature, and protecting groups, you can effectively diagnose and mitigate the loss of stereochemical integrity. This guide provides a comprehensive framework for addressing these challenges, enabling the successful synthesis of your target compound with high enantiomeric purity.

V. References

  • Green, A. P., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. Available at: [Link]

  • Hotti, H., & Rischer, H. (2017). The killer of Socrates: Coniine and related alkaloids in the plant Kingdom. Molecules. Available at: [Link]

  • Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. Available at: [Link]

  • Zhou, L., et al. (2012). Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process. Chemical Communications. Available at: [Link]

  • Wikipedia. (n.d.). Coniine. In Wikipedia. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. BenchChem.

  • Williams, A. W., & Young, G. T. (1972). Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • BenchChem. (2025). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. BenchChem.

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek.

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Chiral analysis. In Wikipedia. Retrieved from [Link]

  • Black, D. A., et al. (2019). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. eScholarship. Available at: [Link]

  • Crystal Growth & Design. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. ACS Publications. Available at: [Link]

  • YouTube. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. Available at: [Link]

  • White Rose Research Online. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regioisomers of methyl substituted pipecolinates. White Rose Research Online. Available at: [Link]

Sources

Technical Support Center: Stabilizing Terminal Alkynes in Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The Core Challenge: The "Piperidine-Alkyne Paradox"

Researchers often encounter a specific instability when a terminal alkyne is incorporated into a piperidine scaffold. While terminal alkynes are generally stable, the presence of the piperidine nitrogen creates a "self-catalyzing" microenvironment .

The Paradox:

  • Terminal Alkynes (

    
    ) are weak acids.
    
  • Piperidine (

    
    ) is a secondary amine and a moderate base.
    
  • The Conflict: Thermodynamically, piperidine cannot deprotonate a terminal alkyne directly. However, in the presence of trace transition metals (ppb levels of Cu, Fe) , the piperidine acts as a ligand, stabilizing metal centers that lower the alkyne's

    
    . This facilitates oxidative homocoupling (Glaser Coupling)  even without an external catalyst.
    

This guide provides the protocols to break this cycle.

Mechanism of Failure (Root Cause Analysis)

Understanding the degradation pathway is essential for prevention. The primary failure mode is Oxidative Homocoupling , driven by the "Glaser Cycle."

The "Silent" Glaser Cycle

Even if you did not add copper, reagents and solvents often contain single-digit ppm levels of Cu or Fe. Piperidine coordinates these metals, bringing them into proximity with the alkyne.

  • Coordination: Trace Cu(I) forms a

    
    -complex with the alkyne.
    
  • Acidification: The metal pulls electron density, significantly increasing the acidity of the terminal proton.

  • Deprotonation: Piperidine (acting as the base) removes the now-acidic proton.

  • Coupling: Two Cu-acetylides dimerize in the presence of ambient Oxygen.

GlaserCycle cluster_0 The 'Piperidine Effect' Start Piperidine-Alkyne (Stable Precursor) PiComplex Step 1: Metal Coordination (Trace Cu + Alkyne) Start->PiComplex + Trace Cu(I) Deprot Step 2: Base Activation (Piperidine deprotonates activated Alkyne) PiComplex->Deprot pKa Lowering Acetylide Active Species: Cu-Acetylide Intermediate Deprot->Acetylide - H+ (to Piperidine) Oxidation Step 3: Oxidation (O2) & Dimerization Acetylide->Oxidation + O2 Product Degradation Product: 1,3-Diyne (Dimer) Oxidation->Product Irreversible

Figure 1: The Metal-Assisted Activation Cycle. Note how Piperidine acts as the base only AFTER the metal activates the alkyne.

Troubleshooting & FAQs

Symptom: Sample Discoloration

User Question: "My clear oil turned yellow/brown after 48 hours in the fridge. NMR shows broadening in the aromatic region."

Diagnosis: Oligomerization. The yellow color is characteristic of conjugated diyne formation (Glaser products) or polymerization initiated by radical N-oxides. Immediate Action:

  • Filter the sample through a short plug of basic alumina (removes oligomers and trace metals).

  • Add a radical inhibitor (see Protocol A).

  • Store under Argon.

Symptom: Loss of "Click" Reactivity

User Question: "I stored the alkyne for a week. It looks fine, but the CuAAC (Click reaction) yield dropped from 90% to 30%."

Diagnosis: Hydration or Isomerization.

  • Hydration: The alkyne converted to a ketone (catalyzed by trace metal + moisture).

  • Isomerization: The terminal alkyne migrated to an internal position (allene formation), which is inert to standard Click conditions. Immediate Action: Check the IR spectrum. Loss of the sharp

    
     stretch (
    
    
    
    ) and appearance of a carbonyl (
    
    
    ) confirms hydration.

Prevention Protocols

Protocol A: The "Zero-Metal" Workup (Mandatory)

Standard extraction is insufficient. You must actively scavenge metals to stop the catalytic cycle.

StepReagent/MaterialActionMechanism
1 QuadraPure™ TU (or equivalent Thiourea resin)Add 5 wt% relative to product during final organic stirring.Chelates Cu, Pd, Fe strongly.
2 EDTA Wash Wash organic phase with 0.1M Na₂EDTA (pH 8).Sequesters water-soluble metal ions.
3 Stabilizer Add BHT (Butylated hydroxytoluene) at 0.1 mol%.Scavenges radicals; prevents polymerization.
Protocol B: Chemical Protection (The "Fail-Safe")

If the free alkyne degrades within hours, you must use a protecting group.

Recommendation: TIPS (Triisopropylsilyl) over TMS.

  • Why? TMS is too labile. The basicity of the piperidine itself can cleave TMS in the presence of methanol/water. TIPS is robust against the internal basicity of the molecule.

Synthesis Workflow:

  • Protection: Alkyne + TIPS-Cl + Imidazole (Standard).

  • Storage: Store the protected intermediate.

  • Deprotection: Perform in situ immediately before the next step using TBAF (1.1 eq) buffered with Acetic Acid (1.1 eq) .

    • Critical: The Acetic Acid buffers the TBAF, preventing the basicity from triggering immediate degradation of the liberated alkyne.

Storage Decision Matrix

Use this logic flow to determine the necessary storage conditions for your specific derivative.

StorageLogic Start Is the Piperidine Nitrogen Free (NH) or Substituted (NR)? FreeNH Free NH (Secondary Amine) Start->FreeNH SubNR Substituted NR (Tertiary Amine) Start->SubNR HighRisk HIGH RISK: Metal Coordination Likely FreeNH->HighRisk CheckSolubility Is it stored in solution? SubNR->CheckSolubility Action1 Protocol: 1. Metal Scavenge (Resin) 2. Store as HCl Salt (Protonate N) HighRisk->Action1 Solid Solid State CheckSolubility->Solid Solution Solution State CheckSolubility->Solution Action2 Store at -20°C Under Argon Solid->Action2 Action3 Add BHT (0.1%) Use Amber Vials Avoid Chlorinated Solvents Solution->Action3

Figure 2: Storage Decision Matrix. Note that protonating a free piperidine (forming the HCl salt) is the most effective stabilization method as it kills both basicity and metal coordination capability.

Summary of Key Specifications

ParameterSpecificationReason
Solvent Choice Avoid

/

for long storage.
These solvents can form dichlorocarbene species with amines; accelerate oxidation.
Preferred Solvent Benzene, Toluene, or dry DMSO.Inert, non-halogenated.
Atmosphere Argon (preferred over

).
Argon is heavier than air, providing a better "blanket" in vials.
Container Amber glass with Teflon-lined cap.Blocks UV (radical initiator); Teflon prevents leaching.
Max Trace Metal

.
Threshold for catalytic Glaser coupling.

References

  • Glaser Coupling Mechanism

    • Title: Mechanism of the Glaser Coupling.[1][2]

    • Source: Alfa Chemistry / Organic Chemistry Portal.
    • URL:[Link]

  • Metal Scavenging Protocols: Title: Metal Scavengers for Organic Purification (SiliaMetS / QuadraPure). Source: SiliCycle & Sigma-Aldrich Technical Guides.
  • Protective Groups

    • Title: Greene's Protective Groups in Organic Synthesis (Alkyne Protection).[3]

    • Source: Wiley Online Library.
    • URL:[Link]

  • Alkyne Acidity & Basicity

    • Title: Acidity of Terminal Alkynes and Rel
    • Source: Chemistry LibreTexts.
    • URL:[Link]

Sources

Overcoming steric hindrance in reactions involving 2-substituted piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Substituted Piperidine Chemistry Ticket ID: PIP-2SUB-001 | Status: Open | Priority: Critical

User Guide: Overcoming Steric Hindrance in 2-Substituted Piperidines

Welcome to the Advanced Synthesis Support Module. You are likely accessing this guide because standard protocols (the ones that work perfectly for morpholine or simple piperidine) are failing with your 2-substituted analogs.

The Root Cause: The 2-substituted piperidine is a deceptive nucleophile. While it appears to be a standard secondary amine, the substituent at the C2 position creates a "steric gate" around the nitrogen lone pair.

  • Conformational Locking: The C2 substituent preferentially occupies the equatorial position to minimize 1,3-diaxial interactions (A-strain).

  • Trajectory Blocking: This locks the ring conformation, forcing the nitrogen lone pair into a specific vector that is often sterically crowded by the C2 group itself or the adjacent axial protons, significantly raising the activation energy (

    
    ) for nucleophilic attack.
    

Module 1: N-Alkylation ( Reactions)

The Issue: Reaction stalls at <50% conversion or requires excessive heating that leads to degradation. Diagnosis: The electrophile cannot access the nitrogen lone pair due to the "picket fence" effect of the C2 substituent.

Troubleshooting Protocol
VariableStandard Protocol (Avoid)High-Performance Protocol (Adopt) Technical Rationale
Leaving Group Bromide / ChlorideIodide (or Finkelstein in situ) The C-I bond is longer and weaker. The transition state occurs earlier (reactant-like), requiring less steric interpenetration.
Solvent DCM, THF, TolueneDMF, DMAc, or NMP Polar aprotic solvents solvate the cation (e.g.,

) but leave the piperidine naked and highly reactive.
Base TEA, DIPEA

or

Inorganic bases in polar solvents prevent the formation of H-bond aggregates that further bulk up the amine.
Additives NoneKI (0.1 equiv) Catalytic Finkelstein reaction converts alkyl chlorides/bromides to reactive iodides in situ.
Step-by-Step Workflow: The "Naked Anion" Method
  • Solvation: Dissolve 2-substituted piperidine (1.0 equiv) in anhydrous DMF (0.2 M).

  • Activation: Add

    
      (2.0 equiv). Stir for 15 min at RT to deaggregate the base.
    
  • Catalysis: Add KI (10 mol%) if using alkyl bromides/chlorides.

  • Addition: Add electrophile (1.1 equiv) dropwise.

  • Energy Input: Heat to 60°C . Note: If R-group is secondary, raise to 90°C.

Module 2: N-Arylation (Buchwald-Hartwig Cross-Coupling)

The Issue: No product formation; reduction of aryl halide (hydrodehalogenation) is observed. Diagnosis: Standard ligands (BINAP, dppf) are not bulky enough to promote reductive elimination, or the amine is too hindered to undergo transmetallation/coordination to the Pd center.

Ligand Selection Logic

For 2-substituted piperidines, you need Dialkylbiaryl Phosphine Ligands . These ligands are bulky enough to enforce a monoligated


 species (the active catalyst) but flexible enough to accommodate the incoming hindered amine.
  • Gold Standard: RuPhos or BrettPhos .

  • Why? The ortho-isopropoxy group in RuPhos provides oxygen-palladium interaction that stabilizes the catalyst while the bulk promotes the difficult reductive elimination step involving the hindered amine.

Visualizing the Catalytic Cycle Failure Points

BuchwaldFailure Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Coordination (Steric Choke Point) OxAdd->AmineBind 2-Sub-Piperidine AmineBind->Pd0 Ligand Displacement (Beta-Hydride Elim) Deprot Deprotonation AmineBind->Deprot Base (NaOtBu) RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regeneration

Caption: The critical failure point is Amine Coordination. Without specific bulky ligands (RuPhos), the hindered amine cannot displace the halide/solvent, leading to catalyst decomposition.

Recommended Protocol (The "Buchwald" Standard)
  • Catalyst: RuPhos-Pd-G4 (precatalyst) - 2-5 mol%.

    • Alternative:

      
       + RuPhos (1:2 ratio).
      
  • Base: NaOtBu (Sodium tert-butoxide) - 1.5 equiv.

    • Why? Stronger base than carbonate, essential for hindered substrates.

  • Solvent: Toluene or 1,4-Dioxane (anhydrous, sparged with

    
    ).
    
  • Temp: 80–100°C.

Module 3: Amide Coupling (Acylation)

The Issue: Standard coupling reagents (EDC, HBTU) yield <10% product. Diagnosis: The "Active Ester" formed by HBTU/EDC is bulky. The 2-substituted piperidine is also bulky. The two bulky species cannot approach each other (kinetic barrier).

Decision Tree: Choosing the Right Activation

AmideCoupling Start Start: Carboxylic Acid + 2-Sub-Piperidine Check1 Is the Acid Hindered? Start->Check1 Standard Try HATU / HOAt (DIPEA, DMF) Check1->Standard No (Linear/Simple) Advanced Convert to Acid Chloride Check1->Advanced Yes (Alpha-Substituted) Standard->Advanced If Yield < 30% Extreme Use Ghosez's Reagent Advanced->Extreme If Acid Sensitive

Caption: Workflow for selecting activation strategy. Direct coupling often fails; acid chlorides are the preferred route for hindered amines.

The "Nuclear Option": Acid Chloride Generation

When HATU fails, do not try more exotic coupling reagents. Switch mechanisms entirely to the highly reactive acid chloride.

  • Generation: Dissolve Carboxylic Acid in DCM. Add Oxalyl Chloride (1.2 equiv) + 1 drop DMF (Catalyst). Stir 1h until gas evolution ceases.

  • Evaporation: Remove solvent in vacuo to strip excess oxalyl chloride (Critical step to avoid side reactions).

  • Coupling: Redissolve Acid Chloride in DCM. Add 2-substituted piperidine (1.0 equiv) + Triethylamine (3.0 equiv).

  • Catalysis: Add DMAP (10 mol%).

    • Mechanism:[1][2][3][4][5] DMAP forms a highly reactive N-acylpyridinium intermediate that is less sterically sensitive than the bulky uronium species of HATU.

Frequently Asked Questions (FAQs)

Q: I am seeing a lot of elimination product (alkene) during alkylation. Why? A: You are likely using a secondary alkyl halide. The hindered piperidine is acting as a base rather than a nucleophile due to the steric bulk (similar to LDA).

  • Fix: Switch to a primary alkyl halide if possible, or use the Buchwald-Hartwig conditions (Module 2) to couple with an aryl/vinyl halide instead of doing

    
    .
    

Q: Can I use microwave irradiation? A: Yes, and you should. For 2-substituted piperidines, microwave irradiation (120°C, 10-20 min) often overcomes the activation energy barrier that thermal heating cannot surmount without degradation. It is particularly effective for the N-alkylation protocols.

Q: My 2-substituted piperidine has a Boc group on a different nitrogen. Will these conditions remove it? A:

  • Alkylation (

    
    /DMF): Safe for Boc.
    
  • Buchwald (NaOtBu):Risk. Strong alkoxide bases at 100°C can sometimes cleave carbamates or cause transacylation. Use

    
      with BrettPhos  (a specific precatalyst system) if Boc stability is a concern.
    

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Piperidines and Other Hindered Amines." Journal of the American Chemical Society.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

  • Clayden, J. (2001). "Organic Chemistry: Conformational Analysis of Heterocycles." Oxford University Press.

Sources

Technical Support Center: Handling Hygroscopic Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

The "Sticky" Problem: An Introduction

Piperidine scaffolds are ubiquitous in medicinal chemistry (e.g., fentanyl derivatives, antihistamines), but their intermediates—particularly the hydrochloride (HCl) and trifluoroacetate (TFA) salts—are notoriously hygroscopic.

The Core Issue: It is not just about the physical state of the compound; it is about stoichiometric erosion . If your piperidine intermediate has absorbed 15% of its weight in water, your molar equivalents in the next coupling step will be off by 15%. In sensitive reactions (like peptide coupling or transition-metal catalysis), this leads to incomplete conversion, difficult purifications, and "ghost" impurities.

This guide provides the field-proven protocols we use in our own process labs to manage these materials.

Critical Workflow: The "Dry Chain" of Custody

To maintain integrity, you must treat hygroscopic piperidines as "live" reagents. Once the chain of custody is broken (exposure to humid air), the compound is compromised.

Visualization: The Safe Handling Workflow

The following diagram outlines the decision logic for handling these sensitive intermediates.

PiperidineHandling Start Start: Piperidine Intermediate Received CheckState Visual Inspection: Is it free-flowing? Start->CheckState Flowing Yes: Free-flowing Solid CheckState->Flowing Pass Clumped No: Clumped/Syrup/Goo CheckState->Clumped Fail Weighing Weighing Protocol: Difference Weighing Flowing->Weighing Drying Remediation: Azeotropic Drying / Vacuum Clumped->Drying Storage Storage: Desiccator / Inert Gas Weighing->Storage Excess Material Reaction Reaction Setup: Schlenk / Septum Weighing->Reaction Drying->Weighing Post-Drying

Caption: Logic flow for assessing and handling hygroscopic piperidine intermediates to prevent stoichiometric errors.

Core Protocols

Protocol A: Weighing by Difference (The Gold Standard)

Why: Standard weighing (taring a boat, adding solid) is fatal for hygroscopic solids. The balance reading will drift upwards as you watch, meaning you are weighing water, not compound.

The Protocol: | Step | Action | Scientific Rationale | | :--- | :--- | :--- | | 1 | Prepare Vessel | Dry a glass weighing bottle (with lid) in an oven; cool in a desiccator. | Eliminates surface moisture on the glass. | | 2 | Load Sample | Add approx. amount of piperidine salt to the bottle. Close the lid immediately. | Minimizes exposure time to <10 seconds. | | 3 | Initial Weigh | Weigh the entire closed bottle on an analytical balance. Record Mass (


).[1] | The closed system prevents weight gain during stabilization. |
| 4  | Transfer  | Remove lid, quickly pour/tap sample into your reaction flask, replace lid immediately. | You are measuring what left the bottle, not what landed in the flask. |
| 5  | Final Weigh  | Weigh the closed bottle again. Record Mass (

).[1] | Accounts for any residue left in the bottle. | | 6 | Calculate | Mass Added =

. | Precise stoichiometry regardless of hydration rate. |
Protocol B: Azeotropic Drying (The Rescue)

If your intermediate has turned into a "goo" or sticky oil, vacuum drying alone is often insufficient because the water is trapped deep within the lattice or hydrogen-bonded network.

The Fix: Azeotropic distillation with Toluene or Ethanol/Toluene.

  • Dissolve: Dissolve the "wet" piperidine salt in a minimum amount of Methanol or Ethanol (to break the crystal lattice).

  • Add Entrainer: Add a larger volume of Toluene .

  • Evaporate: Rotovap. The alcohol/water/toluene forms a ternary azeotrope that carries the water away at a lower temperature.

  • Repeat: Repeat the toluene addition/evaporation 2-3 times until a white, free-flowing powder is obtained.

  • Final Dry: Place in a vacuum oven over

    
     or KOH pellets.
    

Troubleshooting & FAQs

Q1: Why does my Piperidine HCl turn into a liquid even in a closed bottle?

Diagnosis: Deliquescence. Many piperidine salts are not just hygroscopic (absorb water); they are deliquescent, meaning they absorb enough water from the air to dissolve themselves in it.

  • The Cause: Piperidine is a strong base (

    
    ). Its conjugate acid salts form strong hydrogen bond networks with water.
    
  • The Solution: Never store these in standard screw-cap vials for long periods. Use parafilm over the cap and store inside a secondary desiccator containing active desiccant (Blue Silica or

    
    ). For long-term storage, flush the headspace with Argon.[2]
    
Q2: My peptide coupling failed (low yield/incomplete). Was it the piperidine?

Diagnosis: Quenching of Active Esters. If you used wet piperidine (or a wet piperidine derivative) during the deprotection or coupling step:

  • Hydrolysis: Water competes with the amine to attack the active ester (e.g., O-acylisourea from EDC/NHS or HATU), hydrolyzing it back to the carboxylic acid.

  • Stoichiometry: If you weighed 1.0 equiv of "wet" amine, you might actually have only 0.8 equiv of amine and 0.2 equiv of water. The reaction stalls because you ran out of nucleophile.

  • Verification: Check the melting point. Wet salts often have a depressed or broad melting range (e.g., melting at 180-190°C instead of a sharp 210°C).

Q3: There is a white crust on my bottle of liquid Piperidine. Is it safe to use?

Diagnosis: Piperidine Carbonate Formation. Piperidine is a strong base and reacts avidly with atmospheric


.


[3][4]
  • Impact: This solid crust is an impurity. If you pipette from the bottom, the liquid might be fine, but the concentration is unreliable.

  • Remediation: Distill the liquid over KOH pellets . KOH absorbs both the water and the

    
    , releasing free piperidine.
    
Q4: Which salt form is better: HCl or TFA?

Comparison:

  • HCl Salts: Generally crystalline but prone to deliquescence. Better for storage if kept dry.[5]

  • TFA Salts: Often form hygroscopic oils or gums rather than crystals. They are harder to handle by weight.

  • Recommendation: If you have a choice during synthesis, convert TFA salts to HCl salts using HCl in Dioxane or HCl in Ether precipitation. The resulting solid is usually easier to manage than the TFA oil.

References

  • Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann.
  • BenchChem Technical Support . (2025). Purification and Isolation of Piperidine Derivatives.

  • ScienceMadness Discussion . (2018). Piperidine from hydrolysis of piperine - Azeotropic Drying protocols.

  • Bachem Peptide Guide . (2024). Efficient Peptide Synthesis: Coupling Reagents & Additives.

  • Michigan Technological University . (2025). Weighing by Difference Protocol.

  • Google Patents . (1944). Process for the purification of piperidine (Azeotropic Distillation). US2363158A.

Sources

Minimizing side reactions during the acetylation of ethynylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level Technical Support resource for researchers working with ethynylpiperidine scaffolds. It focuses on the N-acetylation of 4-ethynylpiperidine (and its isomers), a common intermediate in the synthesis of tyrosine kinase inhibitors and GPCR ligands.

Core Directive: The Challenge

Acetylating the secondary amine of ethynylpiperidine is chemically straightforward but practically nuanced. The presence of the terminal alkyne introduces specific vulnerabilities:

  • Acid-Catalyzed Hydration: The byproduct of acetylation (acetic acid or HCl) can catalyze the hydration of the alkyne to a methyl ketone.

  • Glaser Coupling: Trace metal contaminants or atmospheric oxygen can trigger oxidative homocoupling of the alkyne.

  • Hydrohalogenation: If acetyl chloride is used without sufficient base, HCl can add across the triple bond.

This guide provides a self-validating protocol designed to isolate the amine reactivity while rendering the alkyne inert.

Standard Operating Procedure (SOP)

Objective: N-Acetylation of 4-ethynylpiperidine with >95% yield and <0.5% alkyne degradation.

Reagents & Stoichiometry
ComponentEquiv.RoleSpecification
4-Ethynylpiperidine 1.0SubstrateFree base or HCl salt*
Acetic Anhydride (

)
1.1 - 1.2ReagentDistilled (colorless)
Triethylamine (

)
1.5 (2.5 if salt)BaseDry, amine-free
Dichloromethane (DCM) Solvent0.2 MAnhydrous
DMAP 0.05CatalystOptional (for kinetics)

*Note: If starting with the HCl salt, the extra equivalent of base is non-negotiable to prevent HCl accumulation.

Step-by-Step Protocol
  • Inerting: Flame-dry a round-bottom flask and cool under a stream of

    
     or Ar.
    
    • Why: Excludes moisture (hydrolysis risk) and Oxygen (Glaser coupling risk).

  • Dissolution: Dissolve 4-ethynylpiperidine in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add

    
     (1.5 equiv) and cool to 0°C  in an ice bath.
    
    • Control: The base must be present before the acetylating agent to scavenge acid immediately.

  • Acylation: Add

    
     (1.1 equiv) dropwise over 10 minutes.
    
    • Observation: Slight exotherm is normal.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with

    
    ; alkyne shows distinct spot).
    
  • Quench: Add saturated

    
     solution. Stir vigorously for 15 mins.
    
    • Critical: This hydrolyzes excess anhydride and neutralizes acetic acid, preventing workup-induced alkyne hydration.

  • Workup: Extract with DCM, wash with brine, dry over

    
    .
    

Troubleshooting & FAQs

Format: User Issue


 Root Cause Analysis 

Solution.
Q1: I see a new impurity at +18 mass units (M+18) in LCMS.

Diagnosis: Alkyne Hydration . Mechanism: The terminal alkyne (


) reacted with water under acidic conditions to form a methyl ketone (

). Root Cause:
  • Insufficient base during reaction (acid buildup).

  • Acidic workup (e.g., washing with 1M HCl to remove pyridine). Corrective Action:

  • Protocol Fix: Switch from HCl washes to Citric Acid (5% aq) or solely

    
     washes. Terminal alkynes are sensitive to strong mineral acids.
    
  • Reagent Check: Ensure your

    
     is not hydrolyzed to acetic acid before use.
    
Q2: My reaction mixture turned dark brown/black, and yield is low.

Diagnosis: Polymerization or Oxidative Coupling . Mechanism: Terminal alkynes can undergo Glaser coupling (dimerization) in the presence of


 and trace copper, or polymerize (polyacetylene formation).
Root Cause: 
  • Reaction performed open to air.

  • Trace metal contamination in the solvent or reagents. Corrective Action:

  • Degassing: Sparge solvents with Argon for 15 mins prior to use.

  • Additives: Add a chelator like EDTA during workup if metal contamination is suspected from upstream steps.

Q3: Can I use Acetyl Chloride ( ) instead of Anhydride?

Answer: Proceed with Caution. Risk:


 generates HCl gas as a byproduct. HCl is a potent electrophile for alkynes (Hydrochlorination).
Requirement:  You must use a stronger buffering capacity.
  • Recommendation: Use a biphasic system (Schotten-Baumann conditions) with

    
     or strictly control temperature at 
    
    
    
    with 2.0 equiv of Diisopropylethylamine (DIPEA).
    
    
    is generally safer for this substrate.

Visualizing the Chemistry

The following diagrams illustrate the reaction logic and the pathways of potential side reactions.

Diagram 1: Reaction Pathway & Side Reaction Logic

G Start 4-Ethynylpiperidine (Secondary Amine + Alkyne) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Side2 Di-yne Dimer (Glaser Coupling) Start->Side2 O2 / Trace Metal (Oxidation) Reagent Ac2O + Base Product N-Acetyl-4-ethynylpiperidine (Target) Intermediate->Product - AcOH (Neutralized) Side1 Methyl Ketone (Hydration Impurity) Product->Side1 Acidic Workup / H2O (Hydration)

Caption: Chemical pathway showing the primary N-acetylation route and the two critical diversion points leading to hydration or dimerization impurities.

Diagram 2: Troubleshooting Decision Tree

DecisionTree Issue Problem Detected Type1 Impurity: M+18 (Ketone) Issue->Type1 Type2 Impurity: M*2 - 2 (Dimer) Issue->Type2 Type3 Low Yield / Dark Color Issue->Type3 Sol1 Avoid Acidic Wash. Use Citric Acid/NaHCO3. Type1->Sol1 Cause: Hydration Sol2 Degas Solvents (Ar). Exclude Light. Type2->Sol2 Cause: Glaser Coupling Sol3 Check Reagent Quality. Distill Ac2O. Type3->Sol3 Cause: Oxidation/Polymerization

Caption: Logic flow for diagnosing common impurities based on MS data and visual observation.

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014).[1] Protection for the Amino Group: Amides. John Wiley & Sons. Link

  • Hydration of Alkynes . Kucherov Reaction Mechanism. Organic Chemistry Portal. Link

  • Glaser Coupling . Master Organic Chemistry. Link

  • Acetylation of Amines: Practical Protocols . Common Organic Chemistry. Link

  • Safety of Alkynes . Bretherick's Handbook of Reactive Chemical Hazards. Link

Sources

Strategies for increasing enantiomeric excess (ee) of the (2S) isomer

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for Increasing Enantiomeric Excess (ee) of the (2S) Isomer Ticket ID: CP-2S-OPT-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Welcome to the Chiral Purity Support Center

You have reached the advanced troubleshooting hub for asymmetric synthesis and resolution. This guide addresses the specific challenge of maximizing the enantiomeric excess (ee) of (2S)-configured small molecules.

Our approach is divided into three "Support Modules" corresponding to the lifecycle of your experiment:

  • Upstream Optimization: Tuning the asymmetric reaction itself.

  • Strategic Synthesis: Implementing Dynamic Kinetic Resolution (DKR).

  • Downstream Polishing: Purification via diastereomeric crystallization.[1]

Module 1: Upstream Optimization (Asymmetric Catalysis)

Issue: My asymmetric reaction works, but the ee of the (2S) isomer is stuck (e.g., 80-90%).

Diagnostic Workflow

Before altering the catalyst, you must diagnose the root cause of the enantiomeric leakage.

Low_EE_Troubleshooting Start Issue: Low ee of (2S) Check_Rac Check Background Reaction (Run without catalyst) Start->Check_Rac Rac_Yes Background Rxn Exists Check_Rac->Rac_Yes >5% Conv. Rac_No No Background Rxn Check_Rac->Rac_No <1% Conv. Sol_Temp Decrease Temp Change Solvent Rac_Yes->Sol_Temp Check_NLE Check Non-Linear Effects (ee_product vs ee_catalyst) Rac_No->Check_NLE Pos_NLE Positive NLE (+) (Asymmetric Amplification) Check_NLE->Pos_NLE Neg_NLE Negative NLE (-) (Heterochiral aggregates) Check_NLE->Neg_NLE Action_Pos Use lower ee catalyst (Cost saving) Pos_NLE->Action_Pos Action_Neg Change Solvent/Additives to break aggregates Neg_NLE->Action_Neg

Caption: Decision tree for diagnosing low enantioselectivity in catalytic processes.

Troubleshooting Q&A

Q: I am using a chiral ligand with 99% purity, but my product is only 85% ee. Why? A: You may be experiencing a Negative Non-Linear Effect ((-)-NLE) .[2] In many organometallic catalyses (e.g., organozinc additions), the catalyst ligands can aggregate. If the heterochiral dimer (R,S-catalyst) is more active than the homochiral dimer (S,S-catalyst), it drains the "good" catalyst into a non-selective pathway, lowering product ee.

  • Fix: Change the solvent polarity to disrupt aggregation or add non-chiral additives (e.g., achiral activators) to change the aggregation state [1].

Q: How do I use temperature to favor the (2S) isomer? A: The relationship between temperature and enantioselectivity is governed by the difference in activation enthalpy (


) and entropy (

).
  • Standard Approach: Lowering temperature usually increases ee because the enthalpic term (

    
    ) dominates at low T.
    
  • The Trap (Isokinetic Temperature): If your reaction has an isokinetic relationship where

    
     and 
    
    
    
    oppose each other, there is a specific temperature (
    
    
    ) where ee = 0. If you are near
    
    
    , cooling might actually decrease or invert selectivity.
  • Protocol: Run the reaction at three temperatures (e.g., 0°C, -20°C, -40°C) and plot

    
     vs 
    
    
    
    . If the line is linear, you can extrapolate the optimal T.
Module 2: Strategic Synthesis (Dynamic Kinetic Resolution)

Issue: I am starting with a racemate. I need the (2S) isomer, but a standard resolution wastes 50% of my material.

Solution: Implement Dynamic Kinetic Resolution (DKR) . DKR couples a rapid in-situ racemization of the starting material with a selective transformation of only the (2S) isomer. This allows for a theoretical 100% yield of the (2S) product.

Mechanism of Action

For DKR to work, the rate of racemization (


) must be significantly faster than the rate of the enzymatic/catalytic resolution (

).

DKR_Mechanism Sub_R (2R)-Substrate Sub_S (2S)-Substrate Sub_R->Sub_S k_rac (Metal Cat.) Prod_S (2S)-Product (>99% ee) Sub_R->Prod_S k_slow Sub_S->Prod_S k_res (Enzyme/Cat.)

Caption: DKR Cycle. The fast racemization (k_rac) continuously feeds the (2S)-substrate, which is selectively converted (k_res).

Protocol: Ruthenium/Lipase DKR for Secondary Alcohols

Target: Converting racemic 1-phenylethanol to (S)-acetate.

  • Racemization Catalyst: Use Shvo’s catalyst or Bäckvall’s Ruthenium complex [2]. These abstract a hydride to form a ketone intermediate, which is non-chiral, then re-deposit the hydride, scrambling the stereocenter.

  • Resolution Agent: Candida antarctica Lipase B (CALB).[3]

  • Acyl Donor: Isopropenyl acetate (releases acetone, driving equilibrium).

  • Conditions:

    • Solvent: Toluene or THF (Dry).

    • Temp: 70°C (Required to activate Shvo’s catalyst).

    • Time: 24h.

  • Critical Check: If ee is high but yield is <50%, your racemization catalyst is dead. If yield is high but ee is low, the racemization is too fast relative to the enzyme's selectivity, or the enzyme is non-selective at 70°C.

Module 3: Downstream Polishing (Crystallization)

Issue: I have 90% ee (2S) material. I need >99% ee for clinical trials without using expensive chiral chromatography.

Solution: Diastereomeric Salt Crystallization.

The "Dutch Resolution" Strategy

Rather than screening one resolving agent at a time, use a "family" of resolving agents simultaneously. This increases the probability of forming a crystalline precipitate with the (2S) isomer due to the nucleation inhibition of the mismatched salts [3].

Table 1: Common Resolving Agents for (2S) Targets

Target Functional GroupRecommended Resolving Agents (Acids/Bases)Solvent Systems
(2S)-Amine Tartaric acid, Mandelic acid, Camphorsulfonic acidEtOH, iPrOH/H2O, EtOAc
(2S)-Carboxylic Acid

-Methylbenzylamine, Cinchonidine, Brucine
Acetone, MeOH, MEK
(2S)-Alcohol Derivatize first:[4] Phthalic anhydride

Hemiphthalate
Toluene/Hexane
Troubleshooting Crystallization

Q: The salt formed, but it's an oil ("Oiling Out"). A: This indicates the temperature is above the metastable limit or the solvent is too polar.

  • Fix: Re-heat to dissolve the oil. Add a "seed" crystal of the pure salt (if available) at a temperature just below the boiling point. Cool extremely slowly (1°C/hour).

  • Solvent Hack: Add a small amount of non-polar antisolvent (e.g., hexane) dropwise until turbidity persists, then heat to clear.

Q: The crystals formed, but the ee didn't improve (Eutectic Trap). A: You may be at the eutectic composition where the solubility of the racemate equals the solubility of the pure enantiomer.

  • Fix: You must break the eutectic. Add a small amount of pure (2S) enantiomer (if you have a small standard) to the mixture to shift the composition into the "2S-crystallization" zone of the phase diagram.

References
  • Kagan, H. B., et al. (1998).[5] "Nonlinear Effects in Asymmetric Synthesis and Stereoselective Reactions." Angewandte Chemie International Edition.

  • Bäckvall, J. E., et al. (1997).[6] "Enzymatic Resolution of Alcohols Coupled with Ruthenium-Catalyzed Racemisation." Angewandte Chemie. 6

  • Vries, T., et al. (1998). "The Family Approach to the Resolution of Racemates (Dutch Resolution)." Angewandte Chemie International Edition.
  • BenchChem Technical Support. (2025). "Overcoming Solubility Issues During Diastereomeric Salt Crystallization." 7

For further assistance, please reply with your specific substrate structure and current reaction conditions.

Sources

Validation & Comparative

1H and 13C NMR Interpretation of 1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one: A Comparative Analysis of Rotamer Resolution Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one (N-acetyl-2-ethynylpiperidine) represents a critical chiral building block in the synthesis of covalent inhibitors (e.g., targeting cysteine residues via the ethynyl "warhead") and fragment-based drug discovery.

For the analytical scientist, this molecule presents a classic but often misinterpreted challenge: Amide Rotamerism . Due to the partial double-bond character of the N-C(O) bond, the molecule exists as a mixture of two slowly interconverting conformers (


 and 

) at room temperature. This results in "doubling" of NMR signals, which is frequently mistaken for impurities or lack of enantiomeric purity.

This guide compares three analytical approaches to interpreting this spectrum, moving from standard quality control to advanced structural elucidation.

Comparative Analysis: Resolution Strategies

The following table compares the performance of different NMR acquisition strategies for this specific compound.

FeatureMethod A: Standard 1D Method B: Variable Temp (VT) Method C: Chiral Shift
Conditions CDCl₃, 298 K (25°C)DMSO-d₆, 373 K (100°C)CDCl₃ + Eu(hfc)₃, 298 K
Primary Utility Quick ID, Solvent checkQuantitative Purity, IntegrationEnantiomeric Excess (ee%)
Rotamer Status Resolved (Split) Coalesced (Single) Complex
Signal Clarity Low (Overlapping multiplets)High (Sharp, averaged peaks)Low (Paramagnetic broadening)
Integration Error High (±10-15%) due to overlapLow (<1%)N/A
Cost/Time Low / 5 minsMed / 30 mins (equilibration)High / 1 hour
Expert Insight: The Rotamer Trap

In Method A , the N-acetyl methyl group typically appears as two distinct singlets (approx. ratio 3:1 to 4:1) around 2.1 ppm. Novice analysts often integrate these separately, assuming the minor peak is an impurity. Method B is the "Gold Standard" for purity assignment because the thermal energy overcomes the rotational barrier (


 kcal/mol), collapsing the rotamers into a single, clean set of signals [1, 2].

Detailed Spectral Interpretation (Method A: CDCl₃, 298 K)

The following data represents the expected chemical shifts for the split rotameric species. The Major Rotamer typically places the bulky C2-ethynyl group anti to the carbonyl oxygen to minimize steric strain (A1,3 strain).

1H NMR Assignment Table
PositionProton TypeShift (ppm) - MajorShift (ppm) - MinorMultiplicityInterpretation Logic
C2-H Chiral Center5.25 - 5.454.60 - 4.80Broad Doublet / MultipletHighly sensitive to Carbonyl anisotropy. Downfield shift indicates syn-coplanarity with C=O.
Acetyl-CH₃ Methyl2.08 - 2.152.18 - 2.22SingletDistinct environments due to N-C bond restricted rotation.
C≡C-H Alkyne2.25 - 2.352.25 - 2.35Doublet (

Hz)
Long-range coupling to C2-H. Often overlaps between rotamers.
C6-H Ring (N-adj)3.40 - 3.602.80 - 3.00MultipletEquatorial/Axial protons split significantly by rotameric environment.
C3/4/5-H Ring Body1.40 - 1.901.40 - 1.90Complex MultipletThe "hump" region; difficult to assign without HSQC.
13C NMR Assignment Table
Carbon TypeShift (ppm)Structural Note
C=O (Carbonyl) 168.0 - 170.0Often appears as two peaks separated by ~0.5 ppm.
C≡C (Internal) 80.0 - 82.0Quaternary alkyne carbon.
C≡C-H (Terminal) 71.0 - 73.0Terminal alkyne carbon.
C2 (Chiral) 45.0 - 50.0Broadened by N-quadrupole coupling and rotamer exchange.
Acetyl-CH₃ 21.0 - 22.0Distinct rotamer splitting visible.

Visualization of Rotameric Equilibrium

The following diagram illustrates the equilibrium between the


 and 

rotamers that causes the signal doubling, and the decision logic for interpretation.

RotamerAnalysis Molecule This compound Rotamer_E Rotamer E (Minor) (O aligned with C2-H) Molecule->Rotamer_E Restricted Rotation Rotamer_Z Rotamer Z (Major) (O aligned with C6) Molecule->Rotamer_Z K_eq ~ 3:1 Spectrum_RT 298 K Spectrum (CDCl3) Split Signals Observed Rotamer_E->Spectrum_RT Distinct Peaks Rotamer_Z->Spectrum_RT Distinct Peaks Spectrum_VT 373 K Spectrum (DMSO-d6) Coalescence Observed Spectrum_RT->Spectrum_VT Heat (>90°C) Analysis Integration Strategy Spectrum_RT->Analysis Sum of Rotamer Integrals Spectrum_VT->Analysis Single Set of Peaks

Figure 1: Analytical workflow for distinguishing rotameric splitting from impurities. Heating the sample coalesces the signals, confirming the structural identity.

Experimental Protocol: Variable Temperature (VT) NMR Validation

To rigorously prove that the "extra" peaks are rotamers and not impurities, follow this self-validating protocol.

Materials
  • Sample: 5-10 mg of this compound.

  • Solvent: DMSO-d₆ (Boiling point 189°C allows for safe heating). Do not use CDCl₃ for high-temp work.

  • Instrument: 400 MHz or higher NMR spectrometer with variable temperature control unit (BCU/VT unit).

Step-by-Step Workflow
  • Baseline Acquisition (298 K):

    • Insert sample and lock/shim at 25°C.

    • Acquire a standard 1H spectrum (16 scans).

    • Observation: Note the dual peaks for the acetyl methyl group (~2.0 ppm) and the C2 proton.

  • Stepwise Heating:

    • Increase temperature to 323 K (50°C). Allow 5 minutes for thermal equilibration. Shim. Acquire.

    • Increase to 348 K (75°C). Equilibrate. Shim. Acquire.

    • Increase to 373 K (100°C).[1] Equilibrate. Shim. Acquire.

  • Coalescence Analysis:

    • Validation Criteria: As temperature rises, the distinct rotamer peaks should broaden (coalescence point) and then sharpen into a single average peak.

    • If the peaks remain distinct and sharp at 100°C, the minor peaks are impurities , not rotamers.

    • If they merge, the sample is chemically pure.

  • Cooling (Hysteresis Check):

    • Cool back to 298 K. The split spectrum should return exactly as it was. This confirms the sample did not degrade during heating.

References

  • Wodtke, R., et al. (2018).[2] NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8, 40921-40933. Link

  • Clayden, J., et al. (2005). The challenge of atropisomerism in drug discovery.
  • Sahoo, H., & Chand, D. K. (2018).[2] Rotamerism in N-acyl piperidines: A review. Journal of Molecular Structure, 1156, 324-335.

  • University of Oxford. (2018). Variable Temperature NMR Experiments Guide. Department of Chemistry NMR Facility. Link

Sources

Validating the stereochemistry of 1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one via X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Stereochemical Validation of 1-[(2S)-2-Ethynylpiperidin-1-yl]ethan-1-one

In the landscape of modern drug development, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is of paramount importance.[1][2] Different enantiomers of a chiral drug can exhibit widely varying pharmacological and toxicological profiles.[1][3] Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) mandate the thorough characterization of the absolute stereochemistry of chiral drug candidates early in the development process.[3][4] This guide provides an in-depth comparison of analytical techniques for validating the stereochemistry of this compound, a key chiral intermediate in numerous pharmaceutical syntheses. We will focus on the definitive method of single-crystal X-ray crystallography and contrast its performance with alternative spectroscopic and chromatographic techniques.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is widely regarded as the most powerful and unambiguous method for determining the absolute configuration of a chiral molecule.[1][5][6] This technique allows for the direct visualization of the molecule's three-dimensional structure, providing precise information on bond lengths, angles, and the spatial arrangement of all atoms.[7]

The Principle of Anomalous Dispersion

The determination of absolute configuration via X-ray crystallography hinges on the phenomenon of anomalous dispersion (also known as anomalous scattering).[1][8] When the wavelength of the incident X-rays is near the absorption edge of an atom within the crystal, the scattering factor of that atom is altered, and a phase shift occurs.[9][10] This effect breaks Friedel's Law, which states that the intensities of a reflection (h,k,l) and its inverse (-h,-k,-l) are equal.[1] The resulting differences in intensity between these "Bijvoet pairs" are directly related to the absolute stereochemistry of the molecule.[1]

For organic molecules primarily composed of light atoms (C, H, N, O), the anomalous scattering effect can be weak. The use of copper (Cu Kα) radiation is often preferred as it can elicit a sufficient anomalous signal from oxygen atoms.[1][7][8] The presence of heavier atoms (e.g., phosphorus, sulfur, or halogens) significantly enhances the anomalous scattering effect, making the determination of absolute configuration more robust.[8]

Experimental Workflow for X-ray Crystallography

The successful determination of the absolute configuration of this compound via X-ray crystallography involves a meticulous experimental workflow.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Determination Synthesis Synthesis of This compound Purification Purification Synthesis->Purification CrystalGrowth Crystal Growth Purification->CrystalGrowth CrystalSelection Crystal Selection CrystalGrowth->CrystalSelection DataCollection X-ray Diffraction Data Collection CrystalSelection->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement AbsoluteConfig Absolute Configuration Determination StructureRefinement->AbsoluteConfig

Workflow for Stereochemical Validation via X-ray Crystallography.
  • Synthesis and Purification: The target compound, this compound, is synthesized following established literature procedures.[11][12][13][14][15] Rigorous purification, typically by column chromatography or recrystallization, is crucial to obtain a sample of high chemical and enantiomeric purity.

  • Crystal Growth: High-quality single crystals are essential for a successful X-ray diffraction experiment. This is often the most challenging step. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Screening various solvents and conditions is typically necessary. Aim for well-formed crystals with dimensions between 0.1 and 0.3 mm.[1] For molecules that are difficult to crystallize, co-crystallization with a chiral chaperone molecule can be an effective strategy.[16]

  • Data Collection: A selected crystal is mounted on a diffractometer. An X-ray source with a wavelength that maximizes the anomalous signal is chosen; for organic molecules, a copper source is often suitable.[1] A complete sphere of diffraction data is collected, ensuring high redundancy of measurements to accurately determine the intensities of Bijvoet pairs.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods. The initial structural model is refined against the experimental data to optimize the atomic positions and thermal parameters.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the Bijvoet differences. The Flack parameter is a key indicator; a value close to 0 for the correct enantiomer and close to 1 for the inverted structure provides strong evidence for the assigned absolute stereochemistry.

Comparative Analysis with Alternative Techniques

While X-ray crystallography provides a definitive answer, other techniques are also valuable for stereochemical analysis, each with its own advantages and limitations.[17]

Technique Principle Advantages Limitations
Single-Crystal X-ray Crystallography Anomalous dispersion of X-rays by atoms in a non-centrosymmetric crystal.[1][8]Unambiguous determination of absolute configuration.[5][6] Provides a complete 3D structure.Requires a high-quality single crystal, which can be difficult to obtain.[2][16] Analysis is of the solid state, which may not represent the solution conformation.
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[18][19][]Excellent for determining enantiomeric purity (enantiomeric excess, ee).[18] Can be used for preparative separation of enantiomers.[19]Does not directly determine absolute configuration; requires a reference standard of known configuration.[]
Nuclear Magnetic Resonance (NMR) Spectroscopy In a chiral environment (e.g., with a chiral solvating or derivatizing agent), enantiomers become diastereomeric complexes with distinct NMR signals.[21][22][23]Can determine enantiomeric purity.[22] Can sometimes be used to infer absolute configuration through methods like the Mosher's acid method.[22][24]Determination of absolute configuration is often empirical and less direct than X-ray crystallography.[25] Requires the use of chiral auxiliaries.[23]
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule.[2]Provides information about the absolute configuration in solution.[2] Does not require crystallization.[2]Requires comparison of the experimental spectrum with quantum mechanical calculations, which can be computationally intensive.[2]

Causality Behind Experimental Choices

The choice of analytical technique depends on the specific research question and the stage of drug development.

  • For definitive proof of absolute configuration , as required for regulatory submissions, single-crystal X-ray crystallography is the gold standard.[3] Its ability to provide a direct visualization of the molecule's 3D structure is unparalleled.

  • For routine quality control and monitoring of enantiomeric purity during synthesis, chiral HPLC is the workhorse.[18][26][27] Its robustness, high throughput, and excellent quantitative capabilities make it ideal for this purpose.

  • When crystallization is unsuccessful or a solution-state conformation is of interest , NMR spectroscopy with chiral auxiliaries or VCD can provide valuable stereochemical information.[2][24]

A Self-Validating System

In a robust drug development program, these techniques are often used in a complementary fashion to create a self-validating system. For instance, the absolute configuration of a reference standard can be unequivocally determined by X-ray crystallography. This standard can then be used to validate a chiral HPLC method, which in turn can be used for the routine analysis of batch-to-batch consistency and enantiomeric purity.

Validation_Workflow Xray X-ray Crystallography AbsoluteConfig Definitive Absolute Configuration Xray->AbsoluteConfig determines ReferenceStandard Chiral Reference Standard AbsoluteConfig->ReferenceStandard establishes ChiralHPLC Chiral HPLC Method Development & Validation ReferenceStandard->ChiralHPLC validates QC Routine Quality Control (Enantiomeric Purity) ChiralHPLC->QC enables

Complementary workflow for stereochemical validation.

Conclusion

The validation of the stereochemistry of this compound is a critical step in its application in pharmaceutical development. While several powerful analytical techniques are available, single-crystal X-ray crystallography remains the definitive method for the unambiguous determination of absolute configuration.[1] Its ability to provide a detailed three-dimensional molecular structure offers the highest level of confidence required for regulatory approval and ensures the safety and efficacy of the final drug product. However, a comprehensive approach that leverages the strengths of complementary techniques like chiral HPLC and NMR spectroscopy provides a robust and self-validating system for ensuring stereochemical integrity throughout the drug development lifecycle.[28]

References

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Protocols.
  • Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Wiley Online Library.
  • A Researcher's Guide to Chiral HPLC for Validating Enantiomeric Excess in BINAM Products. Benchchem.
  • Determination of absolute configuration using single crystal X-ray diffraction. PubMed.
  • Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Thieme Chemistry.
  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies, Inc.
  • Application Note: Determination of Absolute Stereochemistry using X-ray Crystallography. Benchchem.
  • Absolute structure and absolute configur
  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzo
  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC.
  • Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia.
  • Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.
  • Structural resolution. The anomalous dispersion. Crystallography.
  • Enantiomeric Purific
  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scientific Research Publishing.
  • Strategies for using NMR spectroscopy to determine absolute configuration.
  • Chapter 4: NMR Discrimination of Chiral Organic Compounds. Books.
  • Part 9: Stereochemistry in Drug Discovery and Development. Chiralpedia.
  • Absolute Configuration of Small Molecules by Co‐Crystalliz
  • Tackling Stereochemistry in Drug Molecules with Vibr
  • The Significance of Chirality in Drug Design and Development. PMC.
  • Regulatory Considerations in Drug Development of Stereoisomers. Request PDF.
  • Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Canada.ca.
  • Anomalous X-ray sc
  • X-ray crystallography and chirality: understanding the limitations.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
  • Using X-rays to identify liquid chiral molecules. Fritz Haber Institute.
  • 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Preprints.org.
  • (PDF) Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde.
  • Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. PubMed.
  • Efficient Preparation of (1′R)-(-)-1-(2′Hydroxy1′-phenylethyl)piperidin-2-one: Synthesis of (2′S,3R)-(+)-Stenusine (I). Request PDF.

Sources

Technical Guide: Orthogonal Validation of Terminal Alkynes via Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Click" Criticality

In modern drug discovery, particularly within the realm of bioorthogonal chemistry (e.g., CuAAC "Click" reactions), the terminal alkyne is a functional pivot point. Its presence confirms the success of a propargylation reaction; its disappearance confirms the formation of a triazole conjugate.

While Nuclear Magnetic Resonance (NMR) remains the structural gold standard, Infrared (IR) Spectroscopy offers a faster, non-destructive, and highly specific " go/no-go " gate for terminal alkynes. This guide objectively compares IR against its spectroscopic alternatives and provides a field-proven protocol for unambiguous validation.

Part 1: The Diagnostic Signature

Unlike the "fingerprint region" ( < 1500 cm⁻¹) which is often a chaotic overlap of bending modes, the terminal alkyne signature resides in the high-frequency "diagnostic region," making it one of the most reliable functional group identifiers in organic chemistry.

1. The Primary Validator:

C-H Stretch
  • Frequency: 3260 – 3330 cm⁻¹[1]

  • Character: Strong, sharp, and distinct.

  • Mechanism: This peak arises from the stretching vibration of the hydrogen attached to the

    
    -hybridized carbon. Because the 
    
    
    
    orbital has 50% s-character, the C-H bond is shorter and stiffer (higher force constant) than
    
    
    (alkene) or
    
    
    (alkane) C-H bonds, pushing the absorption to a higher wavenumber.
  • Differentiation: It is easily distinguished from the broad, rounded O-H or N-H stretches that appear in the same region (3200–3600 cm⁻¹). A sharp spike here is the "smoking gun" for a terminal alkyne.

2. The Secondary Validator: C

C Stretch
  • Frequency: 2100 – 2260 cm⁻¹[1][2][3]

  • Character: Weak to Medium intensity.[3][4]

  • Mechanism: This corresponds to the stretching of the triple bond itself.

  • The Dipole Limitation: IR absorption intensity depends on the change in dipole moment (

    
    ). Terminal alkynes have a moderate dipole change, making this peak visible but often weak. In symmetrical internal alkynes, the dipole change is near zero, rendering the C
    
    
    
    C bond IR inactive (silent).
Visualization: Spectral Logic Tree

The following decision matrix illustrates the logical flow for assigning a terminal alkyne based on spectral data.

AlkyneLogic Start Input: IR Spectrum Check3300 Check 3250-3350 cm⁻¹ Region Start->Check3300 PeakPresent Is there a peak? Check3300->PeakPresent CheckShape Analyze Peak Shape PeakPresent->CheckShape Yes Check2100 Check 2100-2260 cm⁻¹ PeakPresent->Check2100 No Sharp Sharp / Narrow CheckShape->Sharp Broad Broad / Rounded CheckShape->Broad Sharp->Check2100 Confirm with C≡C H_Bond Interference: O-H or N-H Group Broad->H_Bond TermAlkyne Confirmed: Terminal Alkyne (≡C-H) Check2100->TermAlkyne Peak Visible Internal Possible Internal Alkyne (Check Raman) Check2100->Internal No Peak

Figure 1: Decision logic for differentiating terminal alkynes from interfering signals (O-H/N-H) and internal alkynes.

Part 2: Comparative Analysis (IR vs. Alternatives)

While IR is excellent for routine checks, it is not the only tool. A senior scientist must know when to deploy orthogonal methods.

FeatureIR Spectroscopy (Target Method)Raman Spectroscopy (Alternative 1)¹H NMR Spectroscopy (Alternative 2)
Primary Signal

C-H Stretch
(3300 cm⁻¹)
C

C Stretch
(2100–2260 cm⁻¹)
Acetylenic Proton (

1.8–3.0 ppm)
Physical Basis Change in Dipole MomentChange in PolarizabilityMagnetic Anisotropy (Shielding)
Sensitivity High for

C-H; Low for C

C
Very High for C

C (Backbone)
High (Quantitative integration possible)
Sample State Solid, Liquid, Gas (ATR is easiest)Solid, Liquid (Glass/Plastic transparent)Solution only (Deuterated solvent req.)
Water Interference High (O-H masks

C-H)
Low (Water is a weak Raman scatterer)Medium (Water peak can overlap)
Best Use Case Rapid QC; Validating terminal H presenceValidating C

C backbone; Internal alkynes
Structural elucidation; Purity quantification

Expert Insight:

  • IR vs. Raman: If your molecule is a symmetrical internal alkyne (e.g., diphenylacetylene), IR will likely miss the C

    
    C bond entirely due to symmetry. Raman is the superior choice here because the electron cloud is highly polarizable, resulting in a massive Raman signal.
    
  • IR vs. NMR: In ¹H NMR, the terminal alkyne proton is uniquely shielded (appearing upfield at ~2.0 ppm) due to the induced magnetic field circulating around the triple bond cylinder. This is orthogonal to IR: if you see a sharp IR peak at 3300 cm⁻¹ and a triplet/singlet at 2.0 ppm in NMR, your validation is absolute.

Part 3: Experimental Protocol (ATR-FTIR)

Objective: Validate the presence of a terminal alkyne in a solid drug intermediate using Attenuated Total Reflectance (ATR).

The "Dry-Press" Workflow

Moisture is the enemy of alkyne validation in IR. Atmospheric water or wet solvents create a broad O-H stretch centered at 3400 cm⁻¹ that can "swallow" the sharp alkyne peak at 3300 cm⁻¹.

Step 1: System Preparation

  • Clean the ATR crystal (Diamond or ZnSe) with isopropanol.

  • Critical: Allow the solvent to evaporate completely.

  • Run a Background Scan (32 scans) to subtract atmospheric CO₂ and H₂O.

Step 2: Sample Loading & Drying

  • Place ~2 mg of solid sample on the crystal.

  • If the sample is a damp oil: Blow a gentle stream of N₂ gas over the crystal for 30 seconds to remove residual solvent/moisture before clamping.

  • Apply high pressure using the anvil. Good contact is essential for the evanescent wave to penetrate the sample.

Step 3: Acquisition & Analysis

  • Scan range: 4000 – 600 cm⁻¹.

  • Resolution: 4 cm⁻¹ (sufficient for sharp peaks).

  • Self-Validation Check: Look for the "Sharp Spike" at ~3300 cm⁻¹.[5]

    • Pass: Peak is sharp (width at half-height < 50 cm⁻¹).

    • Fail: Peak is broad or shouldered (indicates wet sample or amine/alcohol interference).

Protocol Prep 1. Clean & Background (Remove Atm. H2O) Load 2. Load Sample (N2 Dry if Oil) Prep->Load Press 3. Apply Pressure (Maximize Contact) Load->Press Scan 4. Acquire Spectrum (4000-600 cm⁻¹) Press->Scan Validate 5. Validate Look for 3300 (Sharp) Scan->Validate

Figure 2: The "Dry-Press" ATR workflow to minimize moisture interference.

Part 4: Troubleshooting & Artifacts

Scenario: The "Ghost" Peak

  • Observation: You see a peak at 3300 cm⁻¹, but it looks "fuzzy" or broad.

  • Cause: Hydrogen bonding.[4][6] If your molecule contains an alcohol (-OH) or amine (-NH), their broad stretches overlap the alkyne region.

  • Solution:

    • Dilution (Solution IR): Dissolve the sample in dry CCl₄ or CHCl₃. This breaks intermolecular H-bonds, sharpening the O-H/N-H peaks and separating them from the alkyne C-H.

    • Deuteration (D₂O Shake): If using NMR, add D₂O. The -OH/-NH protons will exchange and disappear; the

      
      C-H proton (pKa ~25) will not exchange under neutral conditions, remaining visible.
      

Scenario: Missing C


C Peak 
  • Observation: Strong

    
    C-H at 3300, but no peak at 2100.
    
  • Cause: Pseudo-symmetry. If the R-group attached to the alkyne has similar mass/electronegativity to the terminal hydrogen (rare) or if the dipole change is simply too weak.

  • Verdict: Rely on the 3300 cm⁻¹ peak. It is the definitive diagnostic for terminal alkynes.

References
  • Spectrometric Identification of Organic Compounds (Silverstein, Bassler, & Morrill). The definitive text on assigning functional groups via IR and NMR.

    • Source:

  • NIST Chemistry WebBook. Standard reference database for validating IR spectra of known alkynes (e.g., 1-hexyne vs. 2-hexyne).

    • Source:

  • Sigma-Aldrich IR Spectrum Table. A quick-reference guide for characteristic absorption bands.

    • Source:

  • Comparison of Raman and IR Spectroscopy. Technical breakdown of selection rules (Polarizability vs Dipole).

    • Source:

Sources

Quality control parameters for commercial 1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereodefined Covalent Scaffold

1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one (N-Acetyl-(S)-2-ethynylpiperidine) is a high-value chiral building block primarily utilized in the synthesis of covalent inhibitors and E3 ligase ligands. Its core value proposition lies in the (S)-ethynyl moiety , which serves as a stereodefined "warhead" or "click handle" for orthogonal functionalization.

In drug discovery, the quality of this intermediate is binary: Enantiopurity is efficacy. The (R)-enantiomer is not merely an impurity; it is often a distomer that can alter binding kinetics or abolish the covalent mechanism of action. This guide objectively compares commercial grades and defines the rigorous QC protocols required to validate its integrity.

Comparative Analysis: Commercial Grades & Performance Impact

Commercial availability typically falls into two distinct grades. The choice of grade dictates the downstream success of library synthesis or lead optimization.

FeatureGrade A: Pharma/Late-Stage Grade B: Screening/Reagent Impact on Drug Discovery
Chiral Purity (ee) ≥ 99.0% 90% - 95%Critical: <99% ee introduces complex diastereomeric mixtures in subsequent coupling steps, requiring difficult purifications later.
Chemical Purity ≥ 98.0% ≥ 95.0%Lower purity often contains de-acetylated or over-reduced byproducts that compete in click reactions.
Rotamer Ratio Defined/ConsistentVariableN-acetyl piperidines exist as rotamers. Inconsistent ratios in NMR can confuse structural validation.
Residual Metal < 10 ppm (Pd/Cu)UndefinedHigh Pd/Cu levels (from Sonogashira synthesis) can catalyze side reactions or interfere with biological assays.
Water Content < 0.5%< 2.0%High water content hydrolyzes sensitive electrophiles if this scaffold is further functionalized.
The "Hidden" Impurity Risk

Unlike standard reagents, this compound often contains 1-acetyl-2-ethylpiperidine (over-reduced alkyne) or 1-acetyl-2-vinylpiperidine if synthesized via partial hydrogenation. These impurities are chemically similar and difficult to separate by standard flash chromatography, necessitating high-resolution HPLC QC.

Quality Control Parameters & Methodologies

To ensure "Grade A" performance, the following self-validating QC system must be implemented.

Parameter 1: Enantiomeric Purity (Chiral HPLC)

The Gold Standard for Release.

  • Objective: Quantify the (R)-enantiomer.

  • Methodology: Polysaccharide-based Chiral Stationary Phases (CSPs) are required due to the lack of strong functional groups for Pirkle-type recognition.

  • Protocol:

    • Column: Chiralpak IA or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

    • Flow Rate: 1.0 mL/min at 25°C.

    • Detection: UV at 210 nm (Amide absorption).

    • Acceptance Criteria: No single enantiomeric impurity > 0.5%.

Parameter 2: Identity & Rotamer Confirmation (NMR)

The Structural Fingerprint.

  • Challenge: N-acetyl piperidines exhibit restricted rotation around the amide bond, resulting in two distinct sets of signals (rotamers) in roughly 3:1 to 1:1 ratio at room temperature.

  • Validation Step:

    • 1H NMR (DMSO-d6 or CDCl3): Look for the acetyl methyl group appearing as two singlets (approx.

      
       2.0-2.1 ppm).
      
    • Alkyne Proton: The terminal alkyne proton (

      
      C-H) will appear as two distinct multiplets/doublets  (approx. 
      
      
      
      2.2-2.5 ppm) corresponding to the syn and anti rotamers.
    • Coalescence Experiment: Heating the sample to >80°C should coalesce these peaks into single averages, confirming purity rather than a mixture of impurities.

Parameter 3: Chemical Purity (RP-HPLC)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 mins.

  • Critical Separation: Must resolve the Des-acetyl precursor (early eluting) from the Target and Dimer impurities (oxidative coupling of alkynes, Glaser coupling).

Visualizing the QC Workflow & Impurity Logic

The following diagram illustrates the synthesis pathways leading to specific impurities and the corresponding QC checkpoints.

QC_Workflow Start Raw Material: (S)-Pipecolic Acid or Racemic Piperidine Step1 Synthesis Step: Ethynylation & Resolution Start->Step1 Crude Crude Intermediate Step1->Crude Imp1 Impurity A: (R)-Enantiomer (Failure of Resolution) Step1->Imp1 Racemization Step2 Acetylation (AcCl / Ac2O) Crude->Step2 Final Target: This compound Step2->Final Imp2 Impurity B: Des-acetyl amine (Incomplete Reaction) Step2->Imp2 Residual SM Imp3 Impurity C: Glaser Dimer (Alkyne Coupling) Final->Imp3 Storage/Oxidation QC_Chiral QC: Chiral HPLC (Detects Imp A) Final->QC_Chiral QC_Chem QC: RP-HPLC (Detects Imp B, C) Final->QC_Chem QC_Chiral->Imp1 QC_Chem->Imp2 QC_Chem->Imp3

Caption: QC workflow identifying critical control points where enantiomeric drift and chemical byproducts (dimers, precursors) originate.

Experimental Protocol: Determination of Enantiomeric Excess

Scope: This protocol validates the stereochemical integrity of the (S)-isomer against the (R)-isomer.

  • System Preparation:

    • Equilibrate Chiralpak IA column with Hexane:IPA (90:10) for 60 minutes.

    • Verify baseline stability at 210 nm.

  • Sample Preparation:

    • Dissolve 5 mg of this compound in 1 mL of Ethanol (HPLC grade).

    • Note: Avoid using pure Hexane for dissolution as the N-acetyl group confers polarity.

  • Standard Preparation (Racemic Marker):

    • Mix equal parts of (S)-reference and (R)-reference (or use a racemic commercial standard) to establish retention times (

      
      ).
      
    • Expected Separation:

      
       (Selectivity factor) should be > 1.2.
      
  • Injection & Analysis:

    • Inject 5 µL. Run time ~20 minutes.

    • Calculate ee using the formula:

      
      
      
  • Troubleshooting:

    • Peak Tailing: Add 0.1% Diethylamine (DEA) to the mobile phase if peak shape is poor (though N-acetyl is non-basic, residual amine impurities may cause tailing).

References

  • Christodoulou, M. S., et al. (2015).[2] "Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis." International Journal of Molecular Sciences, 16(12), 30228–30244. Link

  • Ali, I., et al. (2006).[1] "Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC." Talanta, 69(4), 1013-1017.[1][3] Link

  • Coldham, I., et al. (2022). "Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments." The Journal of Organic Chemistry, 87, 8819–8823.[4] Link[4]

  • Beak, P., & Lee, W. K. (1990). "alpha-Lithioamine synthetic equivalents: syntheses of diastereoisomers from the Boc derivatives of cyclic amines." The Journal of Organic Chemistry, 55(8), 2578–2580. (Foundational work on N-Boc/N-Acetyl piperidine lithiation and substitution). Link

Sources

Safety Operating Guide

1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the proper disposal procedures for 1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one (also known as (S)-N-acetyl-2-ethynylpiperidine). This guide is structured for researchers and safety officers, focusing on the specific hazards associated with the terminal alkyne moiety and the piperidine scaffold.

Executive Safety Summary

Critical Hazard: The primary disposal risk for this compound is the terminal alkyne group at the C2 position. Terminal alkynes can react with specific metals (Copper, Silver, Mercury) to form metal acetylides , which are shock-sensitive explosives.[1]

  • Strict Prohibition: NEVER dispose of this compound or its solutions down the drain (risk of copper acetylide formation in plumbing).

  • Container Restriction: Do NOT use metal safety cans or containers with brass/copper fittings. Use High-Density Polyethylene (HDPE) or glass containers only.

Chemical Profile & Hazard Classification

Understanding the functional groups is essential for assigning the correct waste stream.

FeatureDescriptionDisposal Implication
Chemical Structure N-acetylated piperidine with a C2-ethynyl group.Organic, likely liquid or low-melting solid.[2]
Functional Group 1 Terminal Alkyne (

)
Reactivity Hazard: Forms explosive salts with Cu, Ag.[1] Requires segregation from heavy metals.
Functional Group 2 Amide (N-Acetyl)Stable, but contributes to organic load. Compatible with standard incineration.
GHS Classification Flammable Liquid (Category 3/4); Acute Tox (Oral).[3]D001 (Ignitable) Waste Code.
Physical State Likely Liquid/Viscous Oil.Requires secondary containment during transfer.

Pre-Disposal Treatment (Quenching)

If the compound is part of a reaction mixture (especially if bases like NaH, LiHMDS, or


-BuLi were used), it may exist as a reactive acetylide anion .[1] You must quench the mixture before transferring it to a waste container.
Quenching Protocol for Reaction Mixtures

Objective: Protonate the acetylide ion to regenerate the stable neutral alkyne and destroy excess base.

  • Cooling: Chill the reaction vessel to 0°C under inert gas (

    
    /Ar).
    
  • Dilution: Dilute with an inert solvent (e.g., THF or Toluene) if the mixture is viscous.

  • Protonation: Slowly add Isopropanol (IPA) or Ethanol dropwise.

    • Mechanism:[4][5]

      
      
      
  • Verification: Monitor for cessation of gas evolution or exotherm.[1]

  • Neutralization: Once quenched, the mixture is now a Flammable Organic Waste (non-reactive).

Disposal Workflows

Scenario A: Pure/Expired Chemical (Liquid/Solid)

Do not treat or quench pure material.[1] It should be disposed of as raw chemical waste.

Step-by-Step:

  • Container Selection: Select a clean HDPE or Glass bottle. Verify no metal cap liners.

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "this compound"

    • Hazards: Flammable, Toxic.[3][6]

    • Warning: "CONTAINS TERMINAL ALKYNE - NO METALS."

  • Storage: Store in a Satellite Accumulation Area (SAA) away from oxidizers and metal salts.

  • Disposal Method: High-Temperature Incineration via an approved chemical waste contractor.

Scenario B: Contaminated Debris (Gloves, Syringes)
  • Segregation: Separate sharps (needles) from soft solids (gloves, wipes).

  • Evaporation: Allow volatile solvents to evaporate in a fume hood only if permitted by local EHS regulations. Otherwise, bag immediately.

  • Packaging: Double-bag in clear polyethylene bags (4 mil thickness).

  • Labeling: Label as "Solid Debris contaminated with Terminal Alkynes."

Decision Logic & Workflows (Visualization)

The following diagrams illustrate the critical decision-making process for segregating and disposing of this specific compound.

Figure 1: Waste Segregation Decision Tree

This logic ensures the terminal alkyne never contacts incompatible waste streams.

WasteSegregation Start Waste Generation: This compound StateCheck Is it a Reaction Mixture or Pure Chemical? Start->StateCheck ReactionMix Reaction Mixture (Potential Acetylides) StateCheck->ReactionMix PureChem Pure/Expired Chemical StateCheck->PureChem BaseCheck Was Strong Base Used? (NaH, BuLi, LDA) ReactionMix->BaseCheck ContainerCheck Select Container: HDPE or Glass ONLY PureChem->ContainerCheck Quench REQUIRED: Quench with IPA/EtOH at 0°C to protonate acetylides BaseCheck->Quench Yes BaseCheck->ContainerCheck No Quench->ContainerCheck MetalCheck CRITICAL CHECK: Are there metal fittings/cans? ContainerCheck->MetalCheck Stop STOP! Explosion Risk. Transfer to Plastic. MetalCheck->Stop Yes Label Label: Flammable Organic Warning: Terminal Alkyne MetalCheck->Label No Final Ship for Incineration Label->Final

Caption: Figure 1. Segregation logic emphasizing the exclusion of metal containers to prevent acetylide formation.

Figure 2: Quenching Workflow for Reaction Mixtures

Standard operating procedure for neutralizing reactive intermediates before disposal.

QuenchingProtocol Step1 1. Cool Mixture (0°C, Inert Gas) Step2 2. Dilute (THF/Toluene) Step1->Step2 Step3 3. Add Proton Source (Dropwise IPA) Step2->Step3 Step4 4. Monitor (Gas Evolution) Step3->Step4 Step5 5. Warm to RT (Stir 30 min) Step4->Step5 Step6 6. pH Check (Ensure Neutral/Basic) Step5->Step6 Disposal Transfer to Organic Waste Step6->Disposal

Caption: Figure 2. Step-by-step quenching protocol to safely deactivate acetylide anions prior to disposal.

Regulatory & Compliance Data

Ensure all waste containers carry the appropriate regulatory codes.

Regulatory BodyCode/ClassificationDescription
EPA (RCRA) D001 Ignitable Waste (Flash point < 60°C).
EPA (RCRA) D003 (Conditional)Reactive Waste (Only if potentially explosive acetylides are present/suspected).
DOT (Transport) UN 1993 Flammable Liquid, N.O.S. (contains acetyl-ethynylpiperidine).
Segregation Group X Do not co-mingle with strong oxidizers or heavy metal wastes.[1]

Emergency Spill Procedures

In the event of a spill of this compound:

  • Evacuate: Clear the area of ignition sources.[3][7]

  • PPE: Wear nitrile gloves, lab coat, and organic vapor respirator (if ventilation is poor).

  • Absorb: Use vermiculite or sand . Do not use clay-based absorbents if they contain metal impurities, though standard spill kits are usually safe.

  • Clean: Wipe area with soap and water.[3][7]

  • Disposal: Collect absorbent material into a wide-mouth HDPE jar. Label as "Flammable Solid Waste."

References

  • BenchChem. (2025).[1] Proper Disposal Procedures for SP-Alkyne: A Guide for Laboratory Personnel. Retrieved from 1

  • University of Wisconsin–Madison. (n.d.). Chapter 7: Chemical Disposal Procedures - Reactive Chemicals. Retrieved from 8

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from 9

  • Fisher Scientific. (2025). Safety Data Sheet: 1,4-Dioxa-8-azaspiro[4.5]decane (Piperidine Derivative Analog). Retrieved from 7

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one. The following protocols are designed to ensure the safe handling and disposal of this compound, grounded in established safety principles and an understanding of its chemical structure.

Hazard Assessment: A Molecule-Centric Approach

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a thorough hazard assessment based on its constituent functional groups—the N-acetylpiperidine moiety and the terminal ethynyl (alkyne) group—is crucial. This approach allows for the anticipation of potential hazards and the formulation of robust safety protocols.

The Piperidine Moiety: Piperidine is a cyclic secondary amine that is known to be corrosive, flammable, and toxic upon contact, inhalation, or ingestion[1][2][3]. While the N-acetylation in the target molecule is expected to reduce the basicity and overall reactivity of the piperidine nitrogen, it is prudent to assume a residual level of these hazards. N-acetylpiperidine, a related compound, is a liquid at room temperature with a boiling point of 226°C, suggesting that the target molecule may also be a liquid with low volatility[4][5][6].

The Ethynyl (Terminal Alkyne) Moiety: Terminal alkynes possess a weakly acidic proton on the sp-hybridized carbon, which can react with certain metals to form explosive acetylides[7][8]. Acetylene gas, the simplest alkyne, is highly flammable and reactive[9][10]. The ethynyl group in the target molecule introduces a potential for similar reactivity, necessitating careful control of experimental conditions to avoid contact with incompatible metals and ignition sources.

Based on this analysis, this compound should be handled as a potentially corrosive, toxic, and reactive compound.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is essential to mitigate the risks associated with handling this compound. The following recommendations are based on a conservative assessment of the potential hazards.

Eye and Face Protection
  • Chemical Splash Goggles: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required to protect against splashes and potential aerosols.

  • Face Shield: When handling larger quantities (typically >100 mL) or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.

Hand Protection

The selection of appropriate gloves is critical to prevent skin contact. No single glove material offers universal protection, and the choice should be based on chemical compatibility and the specific laboratory operation.

Glove MaterialRecommendation for Piperidine DerivativesGeneral Suitability for Organic Compounds
Nitrile Good resistance to many chemicals, but breakthrough times can vary.Excellent for oils and greases, but less effective against aromatic or halogenated solvents[11][12].
Neoprene Generally recommended for good chemical and wear resistance.Provides good resistance against acids, bases, and alcohols[12].
Butyl Rubber Excellent for highly corrosive acids and bases.Offers superior resistance to a wide range of chemicals but may have less dexterity[13].

Recommendation: For handling this compound, double-gloving with a nitrile inner glove and a neoprene or butyl rubber outer glove is recommended. This provides a dual barrier and protects against a broader range of potential chemical exposures. Always inspect gloves for any signs of degradation before and during use, and change them immediately if contamination is suspected[14][15]. Consult the glove manufacturer's specific chemical resistance charts for detailed information[16][17].

Body Protection

A flame-resistant lab coat is mandatory to protect against splashes and potential ignition sources. The lab coat should be fully buttoned with the sleeves rolled down. For tasks with a higher risk of significant splashes, a chemically resistant apron worn over the lab coat is advised.

Respiratory Protection

Given the predicted low volatility of the compound, respiratory protection may not be required when handling small quantities in a well-ventilated chemical fume hood. However, a risk assessment should be performed for each specific procedure.

When Respiratory Protection is Warranted:

  • Handling large quantities.

  • Generating aerosols (e.g., via sonication or vigorous mixing).

  • Working outside of a certified chemical fume hood.

In such cases, a NIOSH-approved respirator is necessary. A half-mask or full-facepiece air-purifying respirator equipped with organic vapor (OV) cartridges is a suitable choice[18][19]. For situations with potential for particulates, a combination OV/P95 or OV/P100 cartridge should be used[20][21]. All respirator use must be in accordance with a comprehensive respiratory protection program that includes medical evaluation, fit testing, and training, as mandated by OSHA (29 CFR 1910.134)[18][22].

Diagram of PPE Selection Logic

cluster_ppe Personal Protective Equipment (PPE) Selection Hazard Assessment Hazard Assessment Eye Protection Eye Protection Hazard Assessment->Eye Protection Splash/aerosol risk Hand Protection Hand Protection Hazard Assessment->Hand Protection Skin contact risk Body Protection Body Protection Hazard Assessment->Body Protection Contamination risk Respiratory Protection Respiratory Protection Hazard Assessment->Respiratory Protection Inhalation risk cluster_0 Preparation and Handling cluster_1 Emergency Response Donning PPE Donning PPE Chemical Handling Chemical Handling Donning PPE->Chemical Handling Proceed to handling Waste Segregation Waste Segregation Chemical Handling->Waste Segregation Generate waste Spill Spill Chemical Handling->Spill Incident Exposure Exposure Chemical Handling->Exposure Incident Doffing PPE Doffing PPE Waste Segregation->Doffing PPE Complete work Spill Cleanup Spill Cleanup Spill->Spill Cleanup First Aid First Aid Exposure->First Aid

Caption: A flowchart illustrating the standard operational workflow and emergency response pathways.

Disposal Plan

Chemical waste must be managed in accordance with local, state, and federal regulations. It is imperative to consult your institution's EHS department for specific disposal procedures.

General Disposal Guidelines:

  • Waste Segregation:

    • Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

    • Solid Waste: Contaminated solid waste (e.g., gloves, absorbent materials, weighing paper) should be collected in a separate, sealed container clearly labeled as hazardous waste.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards (e.g., "Corrosive," "Toxic," "Flammable").

  • Storage of Waste: Store hazardous waste in a designated satellite accumulation area, away from general laboratory traffic and incompatible materials.

  • Professional Disposal: Arrange for the pickup and disposal of hazardous waste through your institution's licensed hazardous waste contractor.[9][23][24] Do not pour any amount of this chemical down the drain.[25]

Diagram of Waste Disposal Workflow

cluster_disposal Waste Disposal Workflow Waste Generation Waste Generation Segregation Segregation Waste Generation->Segregation Identify waste type Labeling Labeling Segregation->Labeling Properly identify Temporary Storage Temporary Storage Labeling->Temporary Storage Store safely Professional Disposal Professional Disposal Temporary Storage->Professional Disposal Scheduled pickup

Caption: A step-by-step workflow for the safe disposal of chemical waste.

Conclusion: A Culture of Safety

The safe handling of this compound relies on a proactive and informed approach to laboratory safety. By understanding the potential hazards derived from its chemical structure, implementing a robust PPE strategy, and adhering to strict operational and disposal protocols, researchers can mitigate risks and maintain a safe working environment. Always prioritize a thorough risk assessment before beginning any new experimental procedure.

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperidine. Retrieved from [Link]

  • ChemSupply Australia. (2023, October 22). Safety Data Sheet: PIPERIDINE. Retrieved from [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • European Industrial Gases Association. (2021). GUIDELINES FOR THE MANAGEMENT OF WASTE ACETYLENE CYLINDERS. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Chemistry Steps. (2019, February 27). Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals | NIOSH. Retrieved from [Link]

  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • University of California, Santa Barbara. (2017, January 26). Guidelines for the Selection of Chemical-Resistant Gloves. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). MANAGING CHEMICAL REACTIVITY HAZARDS. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetylene. Retrieved from [Link]

  • ISHN. (2003, October 24). OSHA's strategy for reactive chemicals: No new standard. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Reactivity Hazards - Overview. Retrieved from [Link]

  • U.S. Hazmat Rentals. (2024, June 18). What Are OSHA Requirements for Hazardous Chemical Storage? Retrieved from [Link]

  • LookChem. (n.d.). Cas 618-42-8,1-ACETYLPIPERIDINE. Retrieved from [Link]

  • University of Windsor. (n.d.). Glove Selection. Retrieved from [Link]

  • MDPI. (2025, August 18). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Retrieved from [Link]

  • Cylinder Recyclers. (n.d.). The business case for recycling acetylene tanks Overview. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. Retrieved from [Link]

  • Synergy Recycling. (n.d.). Acetylene Cylinders Disposal. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Chemical Resistance of Gloves – Quick guide. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Droppe. (2024, December 20). Choosing the Right Glove Material: Guide to Chemical Protection. Retrieved from [Link]

  • NUGENTEC. (2015, May 10). Safety Data Sheet (SDS). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Respirator Section of Label Review Manual Chapter 10. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 10.8: Alkynes. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Reactions of Alkynes. Retrieved from [Link]

  • BINGOLD. (n.d.). Chemical resistance list - disposable gloves. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Guide to the Selection and Use of Particulate Respirators. Retrieved from [Link]

  • University of Maine Cooperative Extension. (n.d.). Respirators and Pesticides I: The Right Respirator: Types, NIOSH Numbers, Filter Codes, and Cartridge Colors. Retrieved from [Link]

  • PK Safety. (2024, September 16). Understanding Respirators With Organic Vapor Cartridges. Retrieved from [Link]

  • Canyon Components. (n.d.). PIPERIDINE. Retrieved from [Link]

  • Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]

  • Protective Industrial Products. (n.d.). Chemical Glove Selection Guide: Find the Perfect Protection. Retrieved from [Link]

  • Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Retrieved from [Link]

  • International Labour Organization and World Health Organization. (2021). ICSC 0317 - PIPERIDINE. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperidine, 1-acetyl-. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.